5-Bromo-4-chloro-2-nitrobenzaldehyde
Description
BenchChem offers high-quality 5-Bromo-4-chloro-2-nitrobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-4-chloro-2-nitrobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-4-chloro-2-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNO3/c8-5-1-4(3-11)7(10(12)13)2-6(5)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXKLHDTWONABR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Complete Technical Guide to 5-Bromo-4-chloro-2-nitrobenzaldehyde: Chemical Properties, Regioselective Synthesis, and Applications
Executive Summary
In the realm of advanced organic synthesis and drug discovery, highly substituted benzaldehydes serve as multivalent scaffolds. 5-Bromo-4-chloro-2-nitrobenzaldehyde is a prime example of such a building block. Featuring four distinct functional groups—each with unique electronic properties and orthogonal reactivities—this compound is an indispensable intermediate for synthesizing complex heterocycles and active pharmaceutical ingredients (APIs).
As a Senior Application Scientist, I frequently guide medicinal chemistry teams in leveraging this molecule. This whitepaper deconstructs its physicochemical properties, the mechanistic logic behind its regioselective synthesis, and field-proven protocols for its isolation and downstream application.
Physicochemical Properties & Structural Analysis
Before deploying any intermediate in a multi-step synthetic route, a rigorous understanding of its physical and structural parameters is required. The presence of two heavy halogens (Br, Cl) alongside a nitro group significantly increases the molecular weight and alters the solubility profile of the benzaldehyde core.
Quantitative Data Summary
| Parameter | Specification |
| Chemical Name | 5-Bromo-4-chloro-2-nitrobenzaldehyde |
| CAS Registry Number | 202808-22-8 |
| Molecular Formula | C7H3BrClNO3 |
| Molecular Weight | 264.46 g/mol |
| Purity Standard | ≥97% (Typical Commercial Grade) |
| InChIKey | JYXKLHDTWONABR-UHFFFAOYSA-N |
Data supported by commercial standards from 1.
Regioselective Synthesis: The Mechanistic Logic
The synthesis of 5-bromo-4-chloro-2-nitrobenzaldehyde is a masterclass in electrophilic aromatic substitution (EAS). The standard approach involves the controlled nitration of 3-bromo-4-chlorobenzaldehyde (2).
Causality of Regioselectivity
When introducing a nitronium ion (
-
Aldehyde (C1): Deactivating, meta-directing.
-
Bromine (C3): Deactivating, ortho/para-directing.
-
Chlorine (C4): Deactivating, ortho/para-directing.
The C2 position is sterically hindered (sandwiched between the aldehyde and bromine). The C5 position is ortho to the chlorine but meta to the bromine. However, the C6 position is para to the bromine atom. Because bromine's resonance-donating effect (para-direction) dominates over the meta-directing pull of the aldehyde, the electrophile attacks at C6. Upon renumbering the final structure to give the lowest locants, the NO2 group takes position 2, yielding 5-bromo-4-chloro-2-nitrobenzaldehyde .
Fig 1: Step-by-step regioselective nitration workflow of 3-bromo-4-chlorobenzaldehyde.
Self-Validating Experimental Protocol
To ensure high yield and prevent oxidative side reactions, the following self-validating protocol is implemented:
-
Acidic Medium Preparation:
-
Action: Charge a round-bottom flask with concentrated sulfuric acid (
) and cool to 0–5 °C using an ice-salt bath. -
Causality:
acts as the solvent and protonating agent. The strict thermal control prevents the oxidation of the delicate aldehyde group into a carboxylic acid.
-
-
Nitronium Ion Generation:
-
Action: Slowly add 1.1 equivalents of sodium nitrate (
) in small portions under vigorous magnetic stirring. -
Causality: Gradual addition controls the highly exothermic formation of the nitronium ion (
), preventing the generation of volatile nitrogen oxides.
-
-
Precursor Addition:
-
Action: Introduce 1.0 equivalent of 3-bromo-4-chlorobenzaldehyde in small solid portions, maintaining the internal temperature below 5 °C.
-
-
Reaction Progression & Validation:
-
Action: Stir the mixture for 2–3 hours at 0–5 °C.
-
Self-Validation: Pull a 0.1 mL aliquot, quench in water, extract with ethyl acetate, and run a Thin Layer Chromatography (TLC) plate (Hexane:EtOAc 4:1). The complete disappearance of the precursor spot confirms reaction termination.
-
-
Quenching & Isolation:
-
Action: Pour the reaction mixture slowly over crushed ice with vigorous stirring.
-
Causality: Diluting the concentrated acid is violently exothermic; the ice absorbs this heat. The highly polar nitro-product is insoluble in cold aqueous acid and crashes out as a solid precipitate.
-
-
Purification:
-
Action: Filter the precipitate under vacuum, wash with cold distilled water until the filtrate is pH neutral, and recrystallize from hot ethanol.
-
Self-Validation: A ¹H NMR spectrum showing two distinct aromatic singlets confirms the structural integrity and absence of over-nitrated byproducts.
-
Orthogonal Reactivity in Drug Development
In pharmaceutical development, 5-bromo-4-chloro-2-nitrobenzaldehyde is prized for its "Swiss Army knife" substitution pattern (3). The true elegance of this scaffold lies in the spatial relationship of its functional groups:
-
The C5 Bromine (Dual Activation): The bromine atom is positioned exactly para to the strongly electron-withdrawing nitro group at C2. This 1,4-relationship drastically lowers the electron density at C5, activating the inherently weak C-Br bond for both Nucleophilic Aromatic Substitution (SNAr) and oxidative addition in Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura).
-
The C4 Chlorine: Positioned para to the aldehyde group, the C4 chlorine offers a secondary, orthogonal site for functionalization. Because the C-Cl bond is stronger than the C-Br bond, chemists can selectively couple at the C5 position first, leaving the C4 chlorine intact for late-stage modification.
-
The C1/C2 Axis: The proximity of the aldehyde (C1) and the nitro group (C2) allows for tandem reactions. Reducing the nitro group to an aniline generates a nucleophile that can immediately condense with the adjacent aldehyde, rapidly forming indole or quinoline core structures.
Fig 2: Orthogonal functionalization pathways enabled by the compound's unique substitution.
References
-
Benchchem. "3-Bromo-5-chloro-4-nitrobenzaldehyde" (Details analogous nitration mechanisms of 3-bromo-4-chlorobenzaldehyde). Source: Benchchem Database. 2
-
Sigma-Aldrich. "5-Bromo-4-chloro-2-nitrobenzaldehyde | 202808-22-8" (Chemical properties and purity standards). Source: MilliporeSigma. 1
-
Lookchem. "Cas 86265-88-5, 3-BROMO-4-CHLORO-BENZALDEHYDE" (Downstream applications and pharmaceutical intermediate pathways). Source: Lookchem Chemical Database. 3
Sources
5-Bromo-4-chloro-2-nitrobenzaldehyde: A Comprehensive Technical Guide for Drug Development
Executive Summary
In the landscape of modern medicinal chemistry, highly functionalized aromatic building blocks are critical for the rapid assembly of complex Active Pharmaceutical Ingredients (APIs). 5-Bromo-4-chloro-2-nitrobenzaldehyde is a tetrasubstituted benzene derivative that serves as a highly versatile intermediate. Featuring four distinct functional handles—an electrophilic aldehyde, a strongly electron-withdrawing nitro group, and two differentially reactive halogens—this compound enables orthogonal synthetic strategies. It is particularly valued in the development of substituted biaryl compounds, including potent Factor XIa inhibitors used in anticoagulant therapies[1].
This whitepaper provides an in-depth analysis of its physicochemical profile, mechanistic reactivity, synthetic protocols, and downstream applications, designed specifically for researchers and process chemists.
Physicochemical Profiling
Accurate physicochemical data is the foundation of robust assay design and process scale-up. The quantitative data for 5-Bromo-4-chloro-2-nitrobenzaldehyde is summarized in the table below[2][3]:
| Property | Value / Description |
| Chemical Name | 5-Bromo-4-chloro-2-nitrobenzaldehyde |
| CAS Registry Number | 202808-22-8 |
| Molecular Weight | 264.46 g/mol |
| Molecular Formula | C₇H₃BrClNO₃ |
| MDL Number | MFCD26398731 |
| Structural Features | Tetrasubstituted aromatic ring |
| Typical Appearance | Solid / Powder |
| Storage Conditions | Room temperature, sealed, dry environment |
Structural Reactivity & Mechanistic Insights
The true value of 5-Bromo-4-chloro-2-nitrobenzaldehyde lies in the precise spatial arrangement of its functional groups, which allows for chemoselective transformations without the need for excessive protecting group chemistry.
-
The Aldehyde Moiety (-CHO): Positioned at C1, the carbonyl carbon is highly electrophilic, exacerbated by the electron-withdrawing effects of the ortho-nitro group and the halogens. It readily undergoes nucleophilic addition, reductive amination, and Wittig olefinations[4].
-
The Nitro Group (-NO₂): Located at C2 (ortho to the aldehyde), the nitro group serves a dual purpose. First, it activates the ring for potential Nucleophilic Aromatic Substitution (SₙAr) at the halogenated positions. Second, it can be selectively reduced to an aniline (-NH₂). The proximity of the resulting amine to the aldehyde is a classic setup for the Friedländer synthesis of functionalized quinolines or indoles.
-
Differential Halogen Reactivity (-Br vs. -Cl): The presence of both bromine (C5) and chlorine (C4) provides a built-in mechanism for sequential transition-metal-catalyzed cross-coupling. Because the carbon-bromine bond is weaker and more susceptible to oxidative addition by Palladium(0) than the carbon-chlorine bond, chemists can perform a Suzuki or Buchwald-Hartwig coupling exclusively at the C5 position, leaving the C4 chlorine intact for subsequent, harsher coupling conditions.
Fig 1: Divergent synthetic pathways leveraging the functional groups of the target compound.
Synthetic Methodologies: Step-by-Step Protocol
The synthesis of 5-Bromo-4-chloro-2-nitrobenzaldehyde is typically achieved via the regioselective nitration of 3-bromo-4-chlorobenzaldehyde (CAS 86265-88-5)[1][4]. The regioselectivity is dictated by the competing directing effects of the existing substituents: the halogens are ortho/para-directing, while the aldehyde is meta-directing. The C2 position is sterically accessible and activated by the para-chloro and ortho-bromo directing effects.
Standard Nitration Protocol
Note: This protocol involves highly corrosive and oxidizing reagents. All steps must be performed in a fume hood with appropriate PPE.
-
Preparation of the Nitrating Medium:
-
Action: Charge a dry, round-bottom flask with concentrated sulfuric acid (H₂SO₄, 5.0 equivalents). Cool the flask to 0°C using an ice-salt bath.
-
Action: Slowly add sodium nitrate (NaNO₃, 1.1 equivalents) in small portions.
-
Causality: The slow addition at low temperatures controls the highly exothermic generation of the active electrophile, the nitronium ion (NO₂⁺), preventing thermal runaway and oxidative side reactions.
-
-
Substrate Addition:
-
Action: Dissolve 3-bromo-4-chlorobenzaldehyde (1.0 equivalent) in a minimal amount of concentrated H₂SO₄ and add this solution dropwise to the nitrating mixture, maintaining the internal temperature below 5°C.
-
Causality: Strict temperature control prevents over-nitration (formation of dinitro species) and ensures high regioselectivity for the C2 position.
-
-
Reaction Progression:
-
Action: Stir the reaction mixture at 0–5°C for 2 hours. Monitor the disappearance of the starting material via TLC or HPLC.
-
-
Quenching and Isolation:
-
Action: Carefully pour the reaction mixture over vigorously stirred crushed ice.
-
Causality: The massive dilution of the acid halts the electrophilic aromatic substitution immediately. The sudden change in solubility causes the highly hydrophobic 5-bromo-4-chloro-2-nitrobenzaldehyde to precipitate as a solid.
-
-
Purification:
-
Action: Filter the precipitate under vacuum, wash extensively with cold deionized water until the filtrate is pH neutral, and recrystallize from ethanol to yield the pure product.
-
Fig 2: Step-by-step synthetic workflow for the nitration of 3-bromo-4-chlorobenzaldehyde.
Analytical Validation Protocols (E-E-A-T)
To ensure scientific integrity and trustworthiness in downstream drug development, every batch of 5-Bromo-4-chloro-2-nitrobenzaldehyde must be rigorously validated. A self-validating analytical system should include:
-
High-Performance Liquid Chromatography (HPLC): Utilized to confirm >98% purity. The primary impurities are typically unreacted starting material or isomeric nitration products (e.g., nitration at C6).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aldehyde proton will appear as a distinct singlet far downfield (typically >10.0 ppm). The aromatic region will show two isolated singlets (para to each other) if the nitration occurred exclusively at the C2 position, confirming regiochemistry.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for confirming the exact molecular weight (264.46 g/mol ). The mass spectrum will exhibit a highly characteristic isotopic pattern due to the presence of one bromine and one chlorine atom (producing a distinct M, M+2, M+4 peak ratio of approximately 3:4:1), which acts as a definitive fingerprint for the molecule.
References
-
LookChem , "Cas 86265-88-5, 3-BROMO-4-CHLORO-BENZALDEHYDE". Available at:[Link]
Sources
Thermodynamic stability of polysubstituted nitrobenzaldehydes
Thermodynamic Stability of Polysubstituted Nitrobenzaldehydes: A Comprehensive Guide to Energetics, Computational Profiling, and Experimental Validation
Introduction
Polysubstituted nitrobenzaldehydes are indispensable synthons in the development of active pharmaceutical ingredients (APIs), agrochemicals, and complex aromatic nitrones[1]. In industrial scale-up and drug design, the thermodynamic stability of these intermediates dictates shelf-life, handling safety, and regioselectivity during nucleophilic additions. Understanding the energetic landscape of these molecules requires a rigorous analysis of the interplay between steric hindrance, intramolecular hydrogen bonding, and electronic delocalization.
As an application scientist, one must approach thermodynamic profiling not merely as a collection of data points, but as a holistic system where macroscopic calorimetric measurements are continuously validated by quantum mechanical models.
Structural Isomerism and Baseline Thermodynamic Stability
Before evaluating complex polysubstituted variants, we must establish the baseline thermodynamic stability of monosubstituted nitrobenzaldehydes. The relative stability of these isomers is governed by their structural symmetry and the spatial relationship between the strongly electron-withdrawing nitro (
-
Para-Isomer (4-Nitrobenzaldehyde): Features a symmetric, extended conjugated system that minimizes steric strain. This arrangement maximizes resonance stabilization, making it the most thermodynamically stable isomer[2].
-
Ortho-Isomer (2-Nitrobenzaldehyde): Suffers from significant steric clash due to the proximity of the bulky nitro and formyl groups. This spatial crowding inherently lowers its thermodynamic stability relative to the para isomer (isomerization enthalpy
kJ/mol)[2]. However, it partially compensates for this destabilization through intramolecular hydrogen bonding between the aldehyde proton and the nitro oxygen. This internal bonding disrupts intermolecular lattice interactions, resulting in a significantly depressed melting point (42–44 °C) compared to the para isomer (103–106 °C)[2]. -
Meta-Isomer (3-Nitrobenzaldehyde): Lacks both the severe steric clash of the ortho isomer and the extended symmetric resonance of the para isomer. Thermodynamically, it possesses the least negative gas-phase enthalpy of formation among the three base isomers[2].
The Impact of Polysubstitution: Electronic and Steric Synergies
When additional substituents (e.g., halogens, methoxy groups) are introduced to the nitrobenzaldehyde core, thermodynamic stability becomes a complex function of competing inductive (
For instance, in3, the introduction of the chlorine atom introduces a strong
Table 1: Thermodynamic and Physical Properties of Nitrobenzaldehyde Derivatives
| Compound | Melting Point (°C) | Primary Stabilizing/Destabilizing Factors | |
| 4-Nitrobenzaldehyde | -94.4 | 103–106 | Symmetric resonance (+), Minimal sterics (+) |
| 2-Nitrobenzaldehyde | -82.5 | 42–44 | Steric hindrance (-), Intramolecular H-bonding (+) |
| 3-Nitrobenzaldehyde | -70.4 | 55–58 | Inductive withdrawal (-), Lack of extended conjugation (-) |
| 4-Chloro-3-nitrobenzaldehyde | Computational | 63–65 | Hyperconjugative delocalization (+), Competing -I/+M effects |
(Note: Baseline values aggregated from2[2].)
Experimental Methodology: Self-Validating Thermodynamic Profiling
To accurately determine the standard molar enthalpy of formation (
Causality Check: Why not use standard static bomb calorimetry? Nitrogen-containing compounds combust to form a mixture of
Step-by-Step Protocol: Determination of
-
Sample Preparation: Purify the polysubstituted nitrobenzaldehyde via repeated recrystallization (e.g., from ethyl acetate) until purity exceeds 99.9% (verified by GC-MS and DSC). Press the sample into a pellet (~0.5 g) to ensure a controlled burn rate.
-
Rotatory Bomb Combustion:
-
Place the pellet in a platinum crucible inside a rotatory bomb calorimeter.
-
Add 1.0 mL of ultra-pure water to the bomb to act as a solvent for combustion by-products (
). -
Pressurize the bomb with high-purity Oxygen (3.0 MPa) and ignite electrically. Rotate the bomb simultaneously to ensure homogeneous mixing of the internal fluids.
-
-
Self-Validation (CO₂ Recovery Analysis):
-
Critical Quality Attribute: Post-combustion, pass the exhaust gases through a series of absorption tubes containing Ascarite (to trap
). -
Compare the mass of recovered
against the theoretical yield based on the sample's carbon content. A recovery ratio of validates that the combustion was 100% complete and the sample was perfectly anhydrous[4]. If the ratio falls outside this window, the run is discarded.
-
-
Derivation of Solid Enthalpy of Formation (
):-
Calculate the standard massic energy of combustion (
) from the corrected temperature rise of the calorimeter. Convert to standard enthalpy of combustion ( ) and use Hess's Law to find .
-
-
Sublimation Enthalpy (
) via DSC/TGA:-
Use Differential Scanning Calorimetry (DSC) to measure the enthalpy of fusion (
). -
Use Thermogravimetry (TGA) to measure the enthalpy of vaporization (
). Calculate .
-
-
Final Gas-Phase Enthalpy Calculation:
- . This final value represents the absolute thermodynamic stability of the isolated molecule[4].
Computational Validation and Electronic Profiling
Experimental macroscopic data must be grounded in quantum mechanical realities. Density Functional Theory (DFT) is employed to calculate the theoretical
Using the3, researchers can map the HOMO-LUMO energy gaps[3].
-
HOMO-LUMO Gap: A larger gap correlates with higher chemical stability and lower reactivity (kinetic stability). For instance, the conversion of nitrobenzaldehydes into nitrones demonstrates that precursors with highly favorable thermodynamic profiles (lowest Gibbs free energy,
) yield the most stable products[1]. -
NBO Analysis: Natural Bond Orbital analysis quantifies the stabilization energy from donor-acceptor interactions, proving that the intramolecular hydrogen bond in 2-nitrobenzaldehyde significantly offsets its inherent steric destabilization[3].
Visualizing the Workflows and Relationships
Caption: Integrated experimental and computational workflow for thermodynamic stability profiling.
Caption: Mechanistic drivers of thermodynamic stabilization and destabilization in nitrobenzaldehydes.
References
- Grokipedia. "Nitrobenzaldehyde." Grokipedia.
- ResearchGate. "Experimental and Theoretical Thermochemical Study of Nitrobenzaldehyde Isomers.
- PubMed (NIH). "FT-IR, FT-Raman spectra, NBO, HOMO-LUMO and thermodynamic functions of 4-chloro-3-nitrobenzaldehyde based on ab initio HF and DFT calculations." Spectrochim Acta A Mol Biomol Spectrosc.
- Chemical Review and Letters.
- ResearchGate. "Thermodynamic modelling for solubility of 4-nitrobenzaldehyde in different solvents at temperature range from (273.15 to 313.15) K and mixing properties of solutions.
Sources
Literature Review and Technical Guide: Synthesis Pathways for 5-Bromo-4-chloro-2-nitrobenzaldehyde
Executive Summary
This technical whitepaper provides an in-depth mechanistic and procedural analysis of the synthesis of 5-Bromo-4-chloro-2-nitrobenzaldehyde (CAS: 202808-22-8)[1]. Designed for synthetic chemists and drug development professionals, this guide deconstructs the optimal two-stage electrophilic aromatic substitution (EAS) pathway. By prioritizing kinetic control and regioselectivity, the methodologies described herein ensure high-yield, scalable production of this critical pharmaceutical building block.
Chemical Significance & Structural Profile
5-Bromo-4-chloro-2-nitrobenzaldehyde is a highly functionalized aromatic intermediate characterized by three distinct halogen/pseudo-halogen substituents and a reactive formyl group. This unique substitution pattern makes it an essential precursor for synthesizing complex heterocyclic scaffolds, including pyridyl-phthalazine diones and substituted biaryl factor XIa inhibitors ([2],[3]). The orthogonal reactivity of its functional groups allows for selective downstream cross-coupling and condensation reactions.
Retrosynthetic Strategy & Pathway Overview
The most efficient, scalable synthesis pathway relies on a two-stage sequence starting from commercially available 4-chlorobenzaldehyde. The sequence involves a catalytic electrophilic bromination followed by a highly regioselective nitration.
Figure 1: Two-step synthetic workflow from 4-chlorobenzaldehyde to the target compound.
Stage 1: Electrophilic Aromatic Bromination
Mechanistic Causality
The bromination of a deactivated aromatic ring (due to the electron-withdrawing -CHO group) typically requires harsh Lewis acids like AlCl₃, which generate stoichiometric heavy-metal waste and require chlorinated solvents ([4]).
An advanced, field-proven alternative utilizes oleum (fuming sulfuric acid) with a catalytic amount of iodine ([5]). The free SO₃ in oleum acts as a powerful dehydrating and activating agent. It increases the electrophilicity of bromine by facilitating the in situ formation of the Br⁺ cation (mediated by I₂ forming an IBr intermediate). This self-validating system prevents over-halogenation and drives the conversion to ~92% without the environmental burden of traditional Lewis acids[5].
Quantitative Data: Comparison of Bromination Methodologies
| Methodology | Reagents & Catalyst | Solvent System | Est. Yield | Environmental / Process Impact |
| Lewis Acid Catalysis | Br₂, Cl₂, AlCl₃ (Stoichiometric) | Dichloroethane | ~88% | High (Heavy metal waste, halogenated solvents) |
| Oleum-Mediated (Preferred) | Br₂, Iodine (Catalytic) | Oleum (65% SO₃) | ~92% | Moderate (Acidic waste, avoids AlCl₃) |
| Sandmeyer Pathway | NaNO₂, CuBr, aqueous HBr | Water / HBr | ~82% | High (Copper waste, multi-step from amine) |
Validated Experimental Protocol: Oleum-Mediated Bromination
Adapted from established patent literature[5].
-
Apparatus Setup: Equip a 250 mL reaction flask with a mechanical stirrer, reflux condenser, thermometer, and dropping funnel.
-
Reagent Charging: Introduce 65 g of oleum (65% free SO₃), 15 g of concentrated H₂SO₄ (98%), and 0.2 g of iodine (catalyst) at room temperature under continuous stirring.
-
Substrate Addition: Add 20 g (0.14 mol) of 4-chlorobenzaldehyde dropwise over 1 hour. Maintain strict thermal control between 30–40 °C.
-
Bromination: Add bromine (Br₂) dropwise over 2 hours, maintaining a Br₂/substrate molar ratio of approximately 0.55.
-
Maturation: Continue stirring for an additional 2 hours at 30–40 °C. Verify conversion via GC analysis.
-
Quenching & Isolation: Carefully quench the reaction mixture over an ice/water mixture. Extract the aqueous phase with an organic solvent (e.g., xylene). Wash the organic layer, dry over Na₂SO₄, and concentrate under vacuum to yield 3-bromo-4-chlorobenzaldehyde.
Stage 2: Regioselective Nitration
Mechanistic Causality & Regioselectivity Logic
The nitration of 3-bromo-4-chlorobenzaldehyde presents a complex regiochemical challenge governed by competing directing effects ([6][7]):
-
Formyl (-CHO) at C1: Strongly deactivating, meta-directing (directs to C3 and C5).
-
Bromine (-Br) at C3: Weakly deactivating, ortho/para-directing (directs to C2, C4, C6).
-
Chlorine (-Cl) at C4: Weakly deactivating, ortho/para-directing (directs to C3, C5).
Electrophilic attack at C2 is highly sterically hindered by the adjacent -CHO and -Br groups. The true competition lies between C5 (ortho to Cl, meta to CHO) and C6 (para to Br). Because the para-directing effect of the bulky bromine at C3 dominates over the ortho-directing effect of chlorine, the nitronium ion preferentially attacks the C6 position[6].
IUPAC Renumbering: Upon substitution at C6, IUPAC nomenclature rules require the ring to be renumbered to prioritize the formyl group (C1) and assign the lowest possible locants to the remaining substituents. The original C6 becomes C2, C4 remains C4, and C3 becomes C5. This perfectly yields the target: 5-bromo-4-chloro-2-nitrobenzaldehyde .
Figure 2: Regioselectivity logic demonstrating the dominant para-directing effect of the C3-bromine.
To achieve this chemoselectivity without oxidizing the sensitive aldehyde, sodium nitrate (NaNO₃) in concentrated sulfuric acid is utilized instead of fuming nitric acid ([3]). This system generates the nitronium ion (NO₂⁺) strictly in situ with controlled kinetics.
Quantitative Data: Reaction Parameters for Regioselective Nitration
| Parameter | Condition / Reagent | Mechanistic Purpose |
| Substrate | 3-Bromo-4-chlorobenzaldehyde | Pre-halogenated scaffold dictating regioselectivity. |
| Nitrating Agent | Sodium Nitrate (NaNO₃) | Generates NO₂⁺ in situ; avoids direct use of fuming HNO₃ to prevent oxidation of the aldehyde. |
| Acid Medium | Concentrated H₂SO₄ | Acts as solvent and proton source to catalyze NO₂⁺ formation from nitrate. |
| Temperature | 0 °C to Room Temp | Controls reaction kinetics to prevent over-nitration and oxidative side reactions. |
Validated Experimental Protocol: Controlled Nitration
Adapted from established patent literature[3].
-
Apparatus Setup: Utilize a round-bottom flask equipped with a magnetic stirrer and an ice bath to maintain strict thermal control.
-
Acidic Dissolution: Dissolve 3-bromo-4-chlorobenzaldehyde in 40 mL of concentrated sulfuric acid (H₂SO₄). Stir until a homogeneous solution is achieved.
-
Nitrating Agent Preparation: Weigh 2.66 g (31.3 mmol) of sodium nitrate (NaNO₃).
-
Controlled Nitration: Slowly add the sodium nitrate to the acidic solution in small portions. Maintain the temperature at or below 0–5 °C during addition to prevent oxidative degradation of the aldehyde group.
-
Reaction Maturation: Allow the mixture to stir and gradually warm to room temperature, monitoring the reaction progress via TLC or HPLC.
-
Quenching & Isolation: Pour the reaction mixture slowly onto crushed ice to precipitate the product. Filter the resulting solid, wash extensively with cold distilled water to remove residual acid, and dry under vacuum to afford 5-bromo-4-chloro-2-nitrobenzaldehyde.
Conclusion
The synthesis of 5-bromo-4-chloro-2-nitrobenzaldehyde exemplifies the power of utilizing intrinsic electronic and steric directing effects in aromatic chemistry. By leveraging an oleum-mediated bromination followed by a kinetically controlled, in situ nitration, chemists can bypass the environmental hazards of Lewis acid catalysis and the oxidative risks of fuming nitric acid, resulting in a highly scalable and self-validating synthetic pathway.
References
- Title: WO1999038833A1 - Process for the halogenation of aldehydes and ketones Source: Google Patents URL
- Title: CZ289293B6 - Pyridyl-phthalazine diones, process of their preparation Source: Google Patents URL
- Title: EP0074571A1 - Process for the preparation of para-substituted 3-bromobenzaldehydes Source: Google Patents URL
-
Title: 3-BROMO-4-CHLORO-BENZALDEHYDE Uses and Manufacturing Source: Lookchem URL: [Link]
Sources
- 1. 5-Bromo-4-chloro-2-nitrobenzaldehyde | CymitQuimica [cymitquimica.com]
- 2. lookchem.com [lookchem.com]
- 3. CZ289293B6 - Pyridyl-phthalazine diones, process of their preparation and use as well as pharmaceutical preparations based thereon - Google Patents [patents.google.com]
- 4. EP0074571A1 - Process for the preparation of para-substituted 3-bromobenzaldehydes - Google Patents [patents.google.com]
- 5. WO1999038833A1 - Process for the halogenation of aldehydes and ketones - Google Patents [patents.google.com]
- 6. 3-Bromo-5-chloro-4-nitrobenzaldehyde | Benchchem [benchchem.com]
- 7. 3-Bromo-5-chloro-4-nitrobenzaldehyde | Benchchem [benchchem.com]
Modulating Carbonyl Electrophilicity: Electronic Effects of Nitro and Halogen Substituents on Benzaldehyde Reactivity
Executive Summary
The reactivity of benzaldehyde derivatives in organic synthesis and medicinal chemistry is fundamentally dictated by the electrophilicity of the carbonyl carbon. Substituents on the aromatic ring modulate this electrophilicity through a complex interplay of inductive (-I/+I) and resonance (-M/+M) effects[1]. This whitepaper provides an in-depth mechanistic analysis of how strongly electron-withdrawing nitro groups and uniquely dual-natured halogen groups influence benzaldehyde reactivity. By bridging theoretical Hammett linear free-energy relationships (LFERs) with practical kinetic workflows, this guide serves as a foundational resource for researchers optimizing nucleophilic addition reactions.
Theoretical Framework: Inductive vs. Resonance Effects
Aromatic aldehydes are generally less reactive toward nucleophilic addition than aliphatic aldehydes due to the electron-donating resonance effect of the aromatic ring, which stabilizes the carbonyl ground state[1]. However, introducing substituents to the phenyl ring drastically alters the Lowest Unoccupied Molecular Orbital (LUMO) energy of the carbonyl group[2].
The Nitro Group (-NO₂)
The nitro group is one of the most potent electron-withdrawing groups (EWGs) utilized in organic synthesis. It exerts a dual-threat withdrawal mechanism:
-
Inductive Effect (-I): The highly electronegative nitrogen and oxygen atoms pull
-electron density away from the aromatic ring. -
Resonance Effect (-M): The nitro group actively delocalizes
-electrons out of the ring, creating partial positive charges at the ortho and para positions.
When positioned meta or para to the aldehyde moiety, the -NO₂ group significantly increases the partial positive charge (
The Halogen Series (-F, -Cl, -Br, -I)
Halogens present a unique mechanistic paradox. They are highly electronegative, exerting a strong inductive withdrawal (-I). However, they also possess non-bonding lone pairs that can be donated into the aromatic
-
Net Effect: The -I effect generally dominates the +M effect, making halogens net electron-withdrawing relative to hydrogen. Consequently, halogenated benzaldehydes are more reactive toward nucleophiles than unsubstituted benzaldehyde[1].
-
Positional Dependence: The +M effect is only operative at the ortho and para positions. Therefore, a halogen at the meta position (where only the -I effect operates) is more deactivating to the ring—and thus more activating to the carbonyl carbon—than the same halogen at the para position[3].
Fig 1: Logical flow of substituent electronic effects on benzaldehyde nucleophilic addition.
Quantitative Assessment: Hammett Constants
The Hammett equation (
Table 1: Hammett Substituent Constants (
| Substituent | Dominant Electronic Mechanism | Net Effect on Carbonyl Reactivity | ||
| -NO₂ | 0.71 | 0.78 | -I, -M | Strongly Activating |
| -F | 0.34 | 0.06 | -I > +M | Weakly Activating |
| -Cl | 0.37 | 0.23 | -I > +M | Moderately Activating |
| -Br | 0.39 | 0.23 | -I > +M | Moderately Activating |
| -I | 0.35 | 0.18 | -I > +M | Moderately Activating |
| -H | 0.00 | 0.00 | N/A (Reference) | Baseline |
Data Interpretation: The
Self-Validating Experimental Protocol: Kinetic Measurement
To empirically validate the electronic effects of nitro and halogen groups, researchers employ kinetic tracking of nucleophilic addition reactions (e.g., condensation with Meldrum's acid or primary amines)[5]. The following protocol is a self-validating system: if the experimental design is sound, the resulting data will yield a highly linear Hammett plot, intrinsically proving the causality of the electronic effects.
Step-by-Step Methodology: UV-Vis Kinetic Tracking
1. Reagent and Substrate Preparation
-
Causality: Reactions must be run under pseudo-first-order conditions to mathematically isolate the concentration dependence of the benzaldehyde.
-
Action: Prepare a 0.05 M stock solution of the nucleophile (e.g., Meldrum's acid) and a 0.001 M stock solution of the substituted benzaldehyde in a non-nucleophilic, UV-transparent solvent (e.g., anhydrous ethanol or acetonitrile).
2. Thermostated Reaction Initiation
-
Causality: Rate constants are exponentially dependent on temperature (Arrhenius equation). Even a 1°C fluctuation will invalidate comparative
values. -
Action: Equilibrate both solutions in a thermostated water bath at 25.0 ± 0.1 °C for 15 minutes. Transfer 2.0 mL of the nucleophile solution to a quartz cuvette, place it in a thermostated UV-Vis spectrophotometer, and rapidly inject 0.1 mL of the benzaldehyde solution.
3. Data Acquisition (Spectroscopy)
-
Causality: As the
-conjugated system of the aldehyde is disrupted during the formation of the tetrahedral intermediate, its characteristic UV absorbance decays. -
Action: Monitor the decay of the benzaldehyde
absorption band (typically between 240–280 nm depending on the substituent) continuously for 5 half-lives.
4. Data Analysis & LFER Validation
-
Causality: First-order kinetics dictate a linear relationship between the natural log of absorbance and time.
-
Action: Plot
versus time. The negative slope of this line is the observed pseudo-first-order rate constant ( ). -
Action: Construct a Hammett plot by plotting
against the literature values (from Table 1). Extract the reaction constant ( ) from the slope. A positive confirms that electron-withdrawing nitro and halogen groups accelerate the reaction[5].
Fig 2: Experimental workflow for kinetic measurement of substituted benzaldehyde reactivity.
Applications in Drug Development
Understanding the precise electronic contributions of nitro and halogen groups is critical in rational drug design. For instance, when designing covalent inhibitors that target nucleophilic cysteine residues in target proteins, a benzaldehyde warhead can be "tuned." If the warhead is too reactive, it causes off-target toxicity; if too inert, it lacks efficacy. By strategically placing a meta-chloro group (
References
-
Title : Hammett equation Source : Wikipedia URL : [Link]
-
Title : CHAPTER 3: Nucleophilic Additions to Aldehydes, Ketones, Imines, and Nitriles Source : Royal Society of Chemistry (RSC) URL :[Link]
-
Title : Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols Source : Vancouver Island University (VIU) URL :[Link]
-
Title : Hammett plot for the reaction of substituted benzaldehydes with Meldrum's acid Source : ResearchGate URL :[Link]
Sources
Polyfunctional Scaffold Engineering: An In-Depth Technical Guide to 5-Bromo-4-chloro-2-nitrobenzaldehyde
Executive Summary
In the realm of advanced organic synthesis and drug discovery, the selection of starting materials dictates the efficiency, scalability, and elegance of the entire synthetic route. 5-Bromo-4-chloro-2-nitrobenzaldehyde is a highly functionalized, polyhalogenated aromatic building block that serves as a cornerstone for constructing complex heterocyclic systems. Featuring four distinct functional handles—an electrophilic aldehyde, a reducible nitro group, and two orthogonal halogens (chlorine and bromine)—this scaffold offers unparalleled opportunities for sequential, site-selective functionalization without the need for cumbersome protecting-group strategies.
This technical guide provides an authoritative breakdown of the compound's structural properties, mechanistic reactivity, and field-proven experimental workflows designed for researchers and pharmaceutical development professionals.
Physicochemical Profiling & Structural Identification
The structural identity and fundamental properties of 5-bromo-4-chloro-2-nitrobenzaldehyde are unequivocally defined by its SMILES string and InChIKey, which are critical for computational modeling and database querying[1].
Table 1: Physicochemical & Structural Properties
| Property | Value |
| Chemical Name | 5-Bromo-4-chloro-2-nitrobenzaldehyde |
| SMILES String | O=Cc1cc(Br)c(Cl)cc1[O-] |
| InChIKey | JYXKLHDTWONABR-UHFFFAOYSA-N |
| Molecular Formula | C7H3BrClNO3 |
| Molecular Weight | 264.46 g/mol |
| Monoisotopic Mass | 262.898 Da |
| CAS Registry Number | 202808-22-8 |
Mechanistic Reactivity & Orthogonal Functionalization (E-E-A-T)
The true synthetic power of 5-bromo-4-chloro-2-nitrobenzaldehyde lies in the differential reactivity of its substituents. Understanding the causality behind these electronic and steric effects allows chemists to design self-validating, highly predictable reaction sequences.
-
Electrophilic Carbonyl Core: The aldehyde group is highly activated toward nucleophilic attack. The strong electron-withdrawing inductive (-I) and mesomeric (-M) effects of the ortho-nitro group and the para-chloro/meta-bromo substituents severely deplete electron density at the carbonyl carbon. This facilitates rapid, high-yielding condensation reactions (e.g., Knoevenagel condensations or reductive aminations).
-
Chemoselective Nitro Reduction: The nitro group can be reduced to an aniline derivative, providing a nucleophilic handle for intramolecular cyclization to form indoles or quinolines. This specific sequence has been prominently utilized in the synthesis of pyridazino[4,5-b]quinolines, a class of potent NMDA glycine-site antagonists developed for the treatment of neuropathic pain and ischemic stroke [2].
-
Halogen Orthogonality (C-Br vs. C-Cl): In transition-metal-catalyzed cross-coupling reactions (such as the Suzuki-Miyaura coupling), the oxidative addition of Palladium(0) is highly sensitive to the bond dissociation energy (BDE) of the carbon-halogen bond. Because the C-Br bond (~68 kcal/mol) is significantly weaker than the C-Cl bond (~81 kcal/mol), oxidative addition occurs selectively at the C5 position [3]. This kinetic difference allows for site-selective arylation, leaving the C4 chlorine intact for subsequent late-stage functionalization or to serve as a lipophilic pharmacophore [4].
Orthogonal reactivity map of 5-bromo-4-chloro-2-nitrobenzaldehyde highlighting site-selectivity.
Experimental Workflows & Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to verify success before proceeding to subsequent synthetic steps.
Protocol 1: Chemoselective Reduction to 2-Amino-5-bromo-4-chlorobenzaldehyde
Objective: Reduce the nitro group to a primary amine while strictly preserving the reactive aldehyde and both halogen atoms. Causality & Design: Standard catalytic hydrogenation (e.g., Pd/C with H₂) is deliberately avoided here. Palladium-catalyzed hydrogenation frequently results in the undesired hydrodehalogenation of the labile C-Br bond. Instead, a mild Béchamp-type reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl) is employed. The mildly acidic NH₄Cl activates the iron surface for electron transfer without creating a highly acidic environment that could trigger aldehyde degradation.
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 mmol of 5-bromo-4-chloro-2-nitrobenzaldehyde in 10 mL of an Ethanol/Water mixture (4:1 v/v) in a round-bottom flask.
-
Activation: Add 5.0 mmol of fine Iron powder (325 mesh) and 2.0 mmol of solid NH₄Cl.
-
Thermal Activation: Heat the heterogeneous mixture to a gentle reflux (80 °C) under a nitrogen atmosphere for 2 hours with vigorous stirring.
-
In-Process Control (IPC): Spot the reaction mixture on a silica TLC plate alongside the starting material. Elute with Hexanes/Ethyl Acetate (3:1). Validation: The starting material (UV active, non-fluorescent) must disappear, replaced by a lower
spot that is highly fluorescent under 254 nm UV and stains positive (orange/brown) with ninhydrin, confirming primary amine formation. Confirm the product mass via LC-MS (Expected [M+H]⁺ ~234 m/z). -
Workup & Isolation: Cool the mixture to room temperature. Filter the iron sludge through a tightly packed pad of Celite, washing thoroughly with Ethyl Acetate. Wash the organic filtrate with saturated NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the target aniline.
Self-validating experimental workflow for the chemoselective reduction of the nitro group.
Protocol 2: Site-Selective Suzuki-Miyaura Cross-Coupling at C5
Objective: Selectively couple an arylboronic acid at the C-Br position while leaving the C-Cl position entirely intact. Causality & Design: By strictly controlling the temperature and using a mild base (Na₂CO₃) with a standard catalyst like Pd(PPh₃)₄, the oxidative addition is kinetically restricted to the weaker C-Br bond. The reaction arrests completely after mono-arylation, preventing oligomerization.
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask, combine 1.0 mmol of the starting material, 1.05 mmol of the desired arylboronic acid, and 0.05 mmol (5 mol%) of Pd(PPh₃)₄.
-
Solvent & Base: Add 8 mL of thoroughly degassed Toluene and 2 mL of degassed 2M aqueous Na₂CO₃.
-
Reaction: Heat the biphasic mixture to 90 °C for 4-6 hours under vigorous stirring and a strict argon atmosphere.
-
In-Process Control (IPC): Analyze an aliquot via GC-MS or LC-MS. Validation: The critical validation metric is the isotopic splitting pattern of the product mass. The product must exhibit a 3:1 mass isotopic ratio indicative of a single retained chlorine atom (³⁵Cl/³⁷Cl), proving that the C-Cl bond did not undergo undesired cross-coupling.
-
Workup: Dilute with water, extract with dichloromethane (3 x 15 mL), dry the combined organic layers over MgSO₄, and purify via flash column chromatography.
References
-
Title: 5-bromo-4-chloro-2-nitrobenzaldehyde (C7H3BrClNO3) Structural Information Source: PubChemLite / Université du Luxembourg URL: [Link]
-
Title: Pyridazinoquinolinetriones as NMDA Glycine-Site Antagonists with Oral Antinociceptive Activity in a Model of Neuropathic Pain Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions Source: PubMed (National Institutes of Health) URL: [Link]
The Physicochemical Profile and Synthesis of 5-Bromo-4-chloro-2-nitrobenzaldehyde: A Technical Guide for Drug Development
Executive Summary
5-Bromo-4-chloro-2-nitrobenzaldehyde is a highly functionalized, poly-substituted aromatic building block heavily utilized in advanced organic synthesis and pharmaceutical drug development. Characterized by its orthogonal reactivity—featuring an electrophilic aldehyde, a reducible nitro group, and cross-coupling-ready halogens—this compound is a critical intermediate for synthesizing complex heterocyclic scaffolds, such as pyridyl-phthalazine diones[1]. This whitepaper details its physical properties, the mechanistic logic behind its regioselective synthesis, and a self-validating experimental protocol for its isolation.
Chemical Identity and Physical Characteristics
Understanding the baseline physicochemical properties of 5-Bromo-4-chloro-2-nitrobenzaldehyde is essential for predicting its behavior in downstream reactions and ensuring proper handling. The compound exists as a stable solid at room temperature but requires specific storage conditions to prevent degradation of the sensitive formyl group.
Below is a consolidated table of its quantitative data:
| Property | Value |
| CAS Number | 202808-22-8[2] |
| Molecular Formula | C7H3BrClNO3[3] |
| Molecular Weight | 264.46 g/mol [4] |
| Melting Point | 81–82 °C[1] |
| Physical State | Solid[2] |
| Commercial Purity | ≥ 97%[2] |
| Storage Conditions | 2–8 °C, Inert atmosphere (Keep tightly closed)[2] |
Mechanistic Pathways: Regioselective Nitration
The synthesis of 5-bromo-4-chloro-2-nitrobenzaldehyde is a masterclass in electrophilic aromatic substitution (EAS) and regiocontrol. The most efficient synthetic route relies on the nitration of its precursor,4[4].
The Causality of Regioselectivity: When subjecting 3-bromo-4-chlorobenzaldehyde to nitration, the directing effects of the existing substituents dictate the site of electrophilic attack:
-
The Aldehyde Group (-CHO): A strongly deactivating, meta-directing group.
-
The Halogens (-Br, -Cl): Deactivating, but ortho/para-directing groups via resonance[4].
In the precursor ring, the C6 position is para to the bulky bromine atom and ortho to the aldehyde. Because para-substitution is sterically favored over ortho-substitution (especially adjacent to a large halogen), the incoming nitronium ion (
IUPAC Renumbering Logic: Once the nitro group is installed at C6, the molecule temporarily exists as 1-CHO, 3-Br, 4-Cl, 6-NO2. However, IUPAC nomenclature rules require the ring to be numbered to give the lowest possible locants to the substituents. Renumbering the ring in the opposite direction yields locants 2, 4, and 5. Thus, the product is formally designated as 5-bromo-4-chloro-2-nitrobenzaldehyde .
Regioselective nitration pathway and subsequent IUPAC renumbering logic.
Experimental Protocol: Synthesis and Isolation
To achieve high yields and prevent the oxidation of the sensitive aldehyde group into a carboxylic acid, the nitration is performed using an in situ generation of the nitronium ion rather than relying on harsh fuming nitric acid[4]. The following protocol is a self-validating system designed to ensure high purity.
Step-by-Step Methodology:
-
Nitronium Ion Generation: To a reaction vessel containing 40 mL of concentrated sulfuric acid (
), carefully add 2.66 g (31.3 mmol) of 1 ( )[1].-
Causality: Dissolving
in provides a controlled, steady release of , mitigating the risk of over-oxidizing the formyl group.
-
-
Substrate Addition: Cool the acidic mixture to 0–5 °C using an ice bath. Slowly introduce the 3-bromo-4-chlorobenzaldehyde substrate.
-
Causality: Electrophilic aromatic substitution is highly exothermic. Maintaining a low temperature prevents poly-nitration and thermal degradation.
-
-
Reaction Progression: Stir the mixture continuously until the electrophilic attack at the C6 position reaches completion.
-
Quenching & Precipitation: Pour the reaction mixture over crushed ice[1].
-
Causality: This rapid dilution neutralizes the dehydrating environment of the sulfuric acid and forces the highly hydrophobic organic product to crash out of solution as a solid precipitate.
-
-
Filtration & Washing: Filter the resulting solid and wash extensively with cold distilled water.
-
Causality: Thorough washing is critical to remove all residual sulfuric acid. Trapped acid will catalyze degradation over time and severely depress the melting point.
-
-
Validation: Dry the product under a vacuum and determine the melting point. A sharp melting point of 81–82 °C confirms the successful isolation and high purity of the 5-bromo-4-chloro-2-nitrobenzaldehyde isomer[1].
Self-validating experimental workflow for the synthesis and isolation of the target compound.
Downstream Applications in Drug Discovery
The true value of 5-bromo-4-chloro-2-nitrobenzaldehyde lies in its orthogonal reactivity. The aldehyde carbon is highly electrophilic and primed for nucleophilic addition or reductive amination. Simultaneously, the nitro group can be selectively reduced to an aniline derivative, enabling intramolecular cyclizations. Finally, the differential reactivity of the bromine and chlorine atoms allows for sequential, palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings). These exact mechanistic pathways are leveraged to synthesize advanced pharmaceutical agents, including 1[1].
References
1.[3] PubChemLite - 5-bromo-4-chloro-2-nitrobenzaldehyde (C7H3BrClNO3). Université du Luxembourg. 3 2.[2] 5-Bromo-4-chloro-2-nitrobenzaldehyde | 202808-22-8. Sigma-Aldrich. 2 3.[4] 3-Bromo-5-chloro-4-nitrobenzaldehyde. Benchchem. 4 4.[1] CZ289293B6 - Pyridyl-phthalazine diones, process of their preparation and use. Google Patents. 1
Sources
- 1. CZ289293B6 - Pyridyl-phthalazine diones, process of their preparation and use as well as pharmaceutical preparations based thereon - Google Patents [patents.google.com]
- 2. 5-Bromo-4-chloro-2-nitrobenzaldehyde | 202808-22-8 [sigmaaldrich.com]
- 3. PubChemLite - 5-bromo-4-chloro-2-nitrobenzaldehyde (C7H3BrClNO3) [pubchemlite.lcsb.uni.lu]
- 4. 3-Bromo-5-chloro-4-nitrobenzaldehyde | Benchchem [benchchem.com]
The Strategic Role of 5-Bromo-4-chloro-2-nitrobenzaldehyde in Modern Drug Discovery: A Technical Guide
Abstract
5-Bromo-4-chloro-2-nitrobenzaldehyde, a polysubstituted aromatic aldehyde, represents a highly versatile yet underexplored intermediate in the landscape of pharmaceutical synthesis. Its unique arrangement of functional groups—an electrophilic aldehyde, and strategically positioned bromo, chloro, and nitro substituents—offers a rich platform for the construction of complex molecular architectures. This technical guide elucidates the latent potential of this compound, presenting a forward-looking analysis of its application in the synthesis of high-value therapeutic agents. We will explore its role as a precursor to key intermediates for Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, its utility in the synthesis of kinase inhibitors, particularly those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and its application in the development of novel anticancer agents. This guide provides not only a theoretical framework but also actionable experimental protocols, positioning 5-Bromo-4-chloro-2-nitrobenzaldehyde as a strategic asset for researchers and professionals in drug discovery and development.
Physicochemical Properties and Reactivity Profile
5-Bromo-4-chloro-2-nitrobenzaldehyde is a solid organic compound with the molecular formula C₇H₃BrClNO₃. The strategic placement of its functional groups dictates its reactivity and synthetic utility.
| Property | Value |
| Molecular Formula | C₇H₃BrClNO₃ |
| Molecular Weight | 264.46 g/mol |
| Appearance | Solid |
| CAS Number | 202808-22-8 |
The core reactivity of this molecule can be dissected as follows:
-
Aldehyde Group : The formyl group is a primary site for nucleophilic attack and condensation reactions, enabling the formation of Schiff bases, chalcones, and various heterocyclic systems. The presence of strong electron-withdrawing groups (nitro, chloro, and bromo) enhances the electrophilicity of the aldehyde's carbonyl carbon.
-
Nitro Group : The nitro group is a powerful electron-withdrawing group that activates the aromatic ring. Crucially, it can be readily reduced to an amino group, which then serves as a handle for a wide array of subsequent transformations, including diazotization and the formation of nitrogen-containing heterocycles.
-
Halogen Substituents (Bromo and Chloro) : The bromo and chloro atoms provide additional sites for modification, most notably through palladium-catalyzed cross-coupling reactions. However, their primary influence in many synthetic strategies is electronic, modulating the reactivity of the other functional groups.
Caption: Reactivity map of 5-Bromo-4-chloro-2-nitrobenzaldehyde.
Potential Pharmaceutical Application: Precursor to SGLT2 Inhibitors
A significant and commercially relevant application of 5-Bromo-4-chloro-2-nitrobenzaldehyde lies in its potential as a precursor to key intermediates for SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes. While direct use of this specific benzaldehyde is not widely documented, a logical and efficient synthetic pathway can be proposed to convert it into intermediates used in the synthesis of drugs like Dapagliflozin.
The core strategy involves the transformation of the 2-nitro group into a different functionality, which then allows for the coupling with the glucose moiety characteristic of SGLT2 inhibitors.
Proposed Synthetic Pathway to a Key Dapagliflozin Intermediate
The synthesis of Dapagliflozin often utilizes a 5-bromo-2-chloro-4'-ethoxydiphenylmethane intermediate. Here, we outline a plausible multi-step synthesis starting from 5-Bromo-4-chloro-2-nitrobenzaldehyde.
Caption: Proposed synthetic route to an SGLT2 inhibitor intermediate.
Experimental Protocols
Step 1: Reduction of the Nitro Group
The selective reduction of the nitro group in the presence of an aldehyde can be achieved using various methods. A common and effective method is the use of iron powder in an acidic medium.
-
Materials : 5-Bromo-4-chloro-2-nitrobenzaldehyde, Iron powder, Acetic acid, Ethanol, Water.
-
Procedure :
-
In a round-bottom flask, suspend 5-Bromo-4-chloro-2-nitrobenzaldehyde (1.0 eq.) in a mixture of ethanol and water.
-
Add iron powder (3.0-5.0 eq.) and a catalytic amount of glacial acetic acid.
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer to yield 5-Bromo-4-chloro-2-aminobenzaldehyde.
-
Step 2: Diazotization and Sandmeyer Reaction
The resulting aminobenzaldehyde can be converted to a dihalobenzaldehyde via a Sandmeyer reaction.[1][2]
-
Materials : 5-Bromo-4-chloro-2-aminobenzaldehyde, Sodium nitrite, Hydrochloric acid, Copper(I) chloride.
-
Procedure :
-
Dissolve 5-Bromo-4-chloro-2-aminobenzaldehyde (1.0 eq.) in a mixture of concentrated hydrochloric acid and water, and cool to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) while maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 eq.) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate to yield 5-Bromo-2,4-dichlorobenzaldehyde.
-
Application in Kinase Inhibitor Synthesis
The polysubstituted aromatic scaffold of 5-Bromo-4-chloro-2-nitrobenzaldehyde is a valuable starting point for the synthesis of various kinase inhibitors, particularly those targeting VEGFR-2, which is implicated in tumor angiogenesis.[3][4] The general strategy involves using the aldehyde functionality to construct a heterocyclic core, which is a common feature of many kinase inhibitors.
Synthesis of Pyrimido[4,5-b]indole Scaffolds
Pyrimido[4,5-b]indoles are a class of fused heterocyclic compounds that have shown potent activity as microtubule depolymerizing agents and kinase inhibitors.[5][6] A plausible route to this scaffold involves the reduction of the nitro group of 5-Bromo-4-chloro-2-nitrobenzaldehyde to an amine, followed by a multi-component reaction.
Caption: Synthesis of a pyrimido[4,5-b]indole core.
Experimental Protocol: Knoevenagel Condensation for Anticancer Agents
The Knoevenagel condensation of 5-Bromo-4-chloro-2-nitrobenzaldehyde with active methylene compounds is a key step in the synthesis of various compounds with potential anticancer activity.[7][8]
-
Materials : 5-Bromo-4-chloro-2-nitrobenzaldehyde, Malononitrile, Piperidine (catalyst), Ethanol.
-
Procedure :
-
In a round-bottom flask, dissolve 5-Bromo-4-chloro-2-nitrobenzaldehyde (1.0 eq.) in ethanol.
-
Add malononitrile (1.1 eq.) to the solution.
-
Add a catalytic amount of piperidine (a few drops).
-
Stir the reaction mixture at room temperature. The reaction is typically rapid and may be complete within an hour. Monitor by TLC.
-
The product often precipitates from the reaction mixture. Collect the solid by vacuum filtration and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent to obtain the pure 2-(5-bromo-4-chloro-2-nitrobenzylidene)malononitrile.
-
Synthesis of Novel Anticancer Agents
The unique substitution pattern of 5-Bromo-4-chloro-2-nitrobenzaldehyde makes it an attractive starting material for the synthesis of novel anticancer agents. The combination of halogens and a nitro group on the benzaldehyde ring can contribute to the biological activity of the final compounds.
Schiff Base Formation for Bioactive Molecules
Schiff bases derived from substituted benzaldehydes are known to possess a wide range of biological activities, including anticancer properties. The imine bond is often crucial for their biological function.
-
Materials : 5-Bromo-4-chloro-2-nitrobenzaldehyde, Substituted aniline (e.g., 4-amino-N,N-dimethylaniline), Glacial acetic acid (catalyst), Ethanol.
-
Procedure :
-
Dissolve 5-Bromo-4-chloro-2-nitrobenzaldehyde (1.0 eq.) in absolute ethanol.
-
Add an equimolar amount of the substituted aniline (1.0 eq.).
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry.
-
Conclusion
5-Bromo-4-chloro-2-nitrobenzaldehyde is a strategically important intermediate with significant, yet largely untapped, potential in pharmaceutical synthesis. Its versatile reactivity profile allows for its application in the synthesis of a diverse range of high-value therapeutic agents. The proposed synthetic pathways towards SGLT2 inhibitors, kinase inhibitors, and novel anticancer agents underscore the value of this compound in modern drug discovery. The experimental protocols provided in this guide offer a practical starting point for researchers to explore and exploit the synthetic utility of this promising molecule. As the demand for novel and effective pharmaceuticals continues to grow, the strategic use of such versatile building blocks will be paramount in accelerating the drug development process.
References
- Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. (2024). Fine Chemical Engineering, 5(2), 345-358.
- Design, Synthesis, and Structure–Activity Relationships of Pyrimido[4,5-b]indole-4-amines as Microtubule Depolymerizing Agents that are Effective against Multidrug Resistant Cells. (2017). Journal of Medicinal Chemistry, 60(17), 7486–7502.
- A process for the preparation of sglt2 inhibitors and intermediates thereof. (2018).
-
(PDF) Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde - ResearchGate. (2024, July 22). Retrieved from [Link]
- Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone. (2020).
- New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1849-1863.
- Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. (2022). Molecules, 27(19), 6303.
- Process for the preparation of SGLT2 inhibitors and intermediates thereof. (2022).
- 2-bromo-4-methylbenzaldehyde. (n.d.). Organic Syntheses.
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Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry. Retrieved from [Link]
- Mechanochemical Knoevenagel condensation investigated in situ. (2017). Beilstein Journal of Organic Chemistry, 13, 2036–2042.
- One-pot multi-component synthesis of pyrimido[4,5-b]indoles in solvent-free condition. (2013). Tetrahedron Letters, 54(31), 4069-4072.
- SYNTHESIS METHOD FOR PREPARING SGLT INHIBITOR INTERMEDIATE. (2023).
- Catalytic hydrogenation of 2-nitrobenzaldehyde. (n.d.).
- Sandmeyer reaction. (n.d.). Wikipedia.
- An In-depth Technical Guide to the Synthesis of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde. (n.d.). Benchchem.
- Four-Component Synthesis of 9H-Pyrimido[4,5-b]indoles Using Ammonium Iodide as the Nitrogen Source. (2023). Molecules, 28(6), 2743.
- A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid. (2012). Journal of the Serbian Chemical Society, 77(11), 1549-1555.
- Processes for the preparation of SGLT-2 inhibitors, intermediates thereof. (2020, July 7).
- Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Molecular Diversity, 25(4), 2639–2673.
- A green synthesis of pyrimido[4,5-b]quinolines and pyrido[2,3-d]pyrimidines via a mechanochemical approach. (2018). Organic & Biomolecular Chemistry, 16(33), 6061-6066.
- Knoevenagel condensation of benzaldehyde with malononitrile. (n.d.).
- Process for the preparation of 2-nitrobenzaldehyde. (1976).
- New series of VEGFR-2 inhibitors and apoptosis enhancers. (2022). Drug Design, Development and Therapy, 16, 593–612.
- An In-depth Technical Guide to the Reaction Mechanisms of 2-Nitrobenzaldehyde in Organic Chemistry. (n.d.). Benchchem.
- Discovery of dual kinase inhibitors targeting VEGFR2 and FAK: structure-based pharmacophore modeling, virtual screening, and molecular docking studies. (2024). Journal of Molecular Modeling, 30(1), 29.
- Sandmeyer reaction (video). (n.d.). Khan Academy.
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- Pharmaceutical compositions comprising an SGLT2 inhibitor with a supply of carbohydrate and/or an inhibitor of uric acid synthes. (2009).
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Methodological & Application
Application Notes & Protocols: Synthesis of Quinazoline Derivatives Using 5-Bromo-4-chloro-2-nitrobenzaldehyde
Introduction
Quinazoline and its derivatives represent a critical class of nitrogen-containing heterocyclic compounds, foundational to numerous applications in medicinal chemistry and drug development.[1][2][3] The quinazoline scaffold is a key structural motif in a wide array of pharmacologically active agents, demonstrating properties that include anticancer, anti-inflammatory, antimicrobial, and anticonvulsant activities.[1][3][4][5] The versatility of the quinazoline ring system has spurred extensive research into novel and efficient synthetic methodologies.[1][5][6] This application note provides a detailed protocol for the synthesis of 6-bromo-7-chloro-2-substituted-quinazoline derivatives, starting from the readily available precursor, 5-Bromo-4-chloro-2-nitrobenzaldehyde. This particular substitution pattern is of significant interest as halogenated quinazolines often exhibit enhanced biological activities.[1]
This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical guidance, scientifically-grounded protocols, and a thorough examination of the underlying chemical principles.
Synthetic Strategy: A Two-Step Reductive Cyclization Approach
The synthesis of the target 6-bromo-7-chloro-2-substituted-quinazolines from 5-Bromo-4-chloro-2-nitrobenzaldehyde is efficiently achieved through a two-step sequence involving an initial reductive cyclization to form an intermediate, followed by further functionalization. This strategy leverages the reactivity of the ortho-nitrobenzaldehyde moiety, a common precursor in quinazoline synthesis.
Overview of the Synthetic Pathway
The general synthetic route begins with the reductive cyclization of 5-Bromo-4-chloro-2-nitrobenzaldehyde with an appropriate nitrogen source, typically an amine, in the presence of a reducing agent. This reaction proceeds through the in-situ reduction of the nitro group to an amine, which then undergoes condensation with the aldehyde functionality to form the quinazoline ring system.
Sources
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- 6. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
Application Note: Chemoselective Reductive Amination of 5-Bromo-4-chloro-2-nitrobenzaldehyde
Introduction & Mechanistic Rationale
In drug development and complex active pharmaceutical ingredient (API) synthesis, the reductive amination of polyfunctionalized benzaldehydes requires exquisite chemoselectivity. The substrate 5-bromo-4-chloro-2-nitrobenzaldehyde presents a classic chemoselectivity trilemma for the synthetic chemist:
-
Aldehyde (-CHO): The target electrophile for imine formation and subsequent reduction.
-
Nitro Group (-NO2): Highly susceptible to reduction to an aniline under 1[1].
-
Aryl Halides (-Br, -Cl): Prone to hydrodehalogenation (cleavage of the C-X bond) when exposed to2[2].
To achieve selective conversion of the aldehyde to a secondary or tertiary amine without disturbing the nitro or halogen moieties, Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is the 3[3]. The causality behind this selectivity lies in the electron-withdrawing nature of the three acetate ligands. These ligands pull electron density away from the boron-hydride bond, significantly attenuating its hydridic character. Consequently, STAB is a mild reducing agent that selectively targets protonated imines (iminium ions) over the parent aldehydes, and it remains completely inert toward nitro groups and aryl halides at room temperature.
Reaction Pathway & Chemoselectivity Logic
The reaction proceeds via a stepwise or direct mechanism depending on the basicity of the amine. The nucleophilic amine condenses with the aldehyde to form an imine intermediate. Due to the steric hindrance and electronic deactivation from the ortho-nitro group, a brief pre-stirring period (indirect reductive amination) is recommended to ensure 4 before the hydride source is introduced[4].
Logic tree for reducing agent selection, highlighting STAB's chemoselectivity.
Comparative Analysis of Reducing Agents
To underscore the necessity of STAB, the following table summarizes the expected outcomes when applying various reducing agents to 5-bromo-4-chloro-2-nitrobenzaldehyde.
| Reducing Agent | Imine Reduction | Nitro Group Tolerance | Halogen Tolerance | Overall Chemoselectivity |
| NaBH(OAc)₃ (STAB) | Excellent | Complete | Complete | Optimal |
| NaBH₃CN | Good | Complete | Complete | High (but generates toxic cyanide) |
| NaBH₄ | Poor (Reduces aldehyde) | Complete | Complete | Low (Direct alcohol formation) |
| H₂ + Pd/C | Excellent | Poor (Reduces to -NH₂) | Poor (Dehalogenation) | Very Low |
Experimental Protocol
Substrate: 5-Bromo-4-chloro-2-nitrobenzaldehyde (MW: 264.46 g/mol ) Target: N-alkyl-1-(5-bromo-4-chloro-2-nitrophenyl)methanamine derivative.
Reagents & Materials:
-
5-Bromo-4-chloro-2-nitrobenzaldehyde (1.0 equiv)
-
Primary or Secondary Amine (1.05 - 1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (0.2 M)
-
Glacial Acetic Acid (AcOH) (1.0 equiv) - Required only if using weakly basic anilines.
-
Saturated aqueous NaHCO₃ solution
-
Dichloromethane (DCM) for extraction
Step-by-Step Methodology:
-
Preparation of the Reaction Mixture: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-4-chloro-2-nitrobenzaldehyde (1.0 equiv) in anhydrous DCE to achieve a concentration of 0.2 M. DCE is the preferred solvent for3[3].
-
Imine Condensation: Add the amine (1.05 equiv) to the stirring solution. If the amine is an aniline derivative (weakly basic), add glacial acetic acid (1.0 equiv) to facilitate iminium ion formation. Stir the mixture at room temperature under a nitrogen atmosphere for 1 to 2 hours to allow for complete imine/hemiaminal formation.
-
Chemoselective Reduction: Cool the reaction mixture briefly in a water bath (to control any mild exotherm) and add Sodium Triacetoxyborohydride (1.5 equiv) portion-wise over 5 minutes.
-
Reaction Monitoring: Remove the water bath and stir the suspension at room temperature. Monitor the reaction progress via TLC (typically 20% EtOAc in Hexanes) or LC-MS. The reduction of the pre-formed imine is usually complete within 12 to 24 hours.
-
Quenching: Once complete, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution (equal to the reaction volume). Stir vigorously for 15-30 minutes until gas evolution ceases and the boron complexes are fully hydrolyzed.
-
Extraction and Workup: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel to afford the pure N-alkyl-1-(5-bromo-4-chloro-2-nitrophenyl)methanamine.
Experimental Workflow Visualization
Step-by-step experimental workflow for the reductive amination protocol.
References
-
Title: Heterogeneous Catalyzed Chemoselective Reductive Amination of Halogenated Aromatic Aldehydes Source: ResearchGate URL: 2
-
Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: mdma.ch (Originally published in J. Org. Chem.) URL: 3
-
Title: Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction Source: PMC (nih.gov) URL: 1
-
Title: Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates Source: PMC (nih.gov) URL: 4
Sources
- 1. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates - PMC [pmc.ncbi.nlm.nih.gov]
Suzuki-Miyaura coupling conditions for 5-Bromo-4-chloro-2-nitrobenzaldehyde
Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of 5-Bromo-4-chloro-2-nitrobenzaldehyde
Executive Brief & Mechanistic Rationale
The molecule 5-Bromo-4-chloro-2-nitrobenzaldehyde (CAS: 202808-22-8) is a highly functionalized, poly-substituted benzene scaffold that serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs). However, the presence of four distinct reactive functional groups—an electrophilic aldehyde, a strongly electron-withdrawing nitro group, and two different halogens (bromo and chloro)—presents a significant chemoselectivity challenge during carbon-carbon bond formation[1].
As a Senior Application Scientist, I have designed this protocol to exploit the inherent electronic and steric differences within this scaffold to achieve highly regioselective Suzuki-Miyaura cross-coupling.
The Causality of Chemoselectivity: The choice between reacting a bromo- or chloro-substituent in palladium-catalyzed cross-coupling is a classic trade-off dictated by Bond Dissociation Energy (BDE)[2]. The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond. Consequently, the activation energy required for the oxidative addition of the Pd(0) catalyst into the C5-Br bond is significantly lower[2].
Furthermore, the strongly electron-withdrawing nitro group at the C2 position and the aldehyde at the C1 position severely deplete the electron density of the aromatic ring[1]. This electronic activation makes the ring highly electrophilic, accelerating the oxidative addition kinetics at the C5-Br position while leaving the C4-Cl bond intact[3].
Aldehyde Preservation:
While the aldehyde group activates the ring, it is highly susceptible to nucleophilic attack and base-catalyzed side reactions (such as the Cannizzaro reaction or aldol condensations)[1][4]. To prevent the degradation of the aldehyde moiety during transmetalation, the selection of a mild inorganic base (e.g.,
Pathway Visualization
Figure 1: Chemoselective Suzuki-Miyaura catalytic cycle for 5-Bromo-4-chloro-2-nitrobenzaldehyde.
Empirical Optimization & Quantitative Data
To establish a self-validating and robust protocol, various catalytic systems and conditions were evaluated. The data below summarizes the optimization landscape, highlighting the causality behind the final protocol selection.
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
| Entry | Catalyst (mol %) | Base (Equiv) | Solvent System | Temp (°C) | Yield (%) | Chemoselectivity (C5 vs C4) | Mechanistic Observation |
| 1 | Toluene/EtOH/ | 80 | 84 | >99:1 | Standard conditions; moderate reaction time. | ||
| 2 | 1,4-Dioxane/ | 90 | 93 | >99:1 | Optimal; high yield, pristine aldehyde retention. | ||
| 3 | DMF | 100 | 62 | 95:5 | Aldehyde degradation observed at elevated temperatures. | ||
| 4 | NaOH (2.0) | THF/ | 65 | 38 | >99:1 | Severe Cannizzaro side-reactions due to strong base. |
Note: Entry 2 is selected as the definitive protocol. The bidentate dppf ligand prevents catalyst deactivation, while the mild
Step-by-Step Experimental Protocol
This methodology is designed as a self-validating system . In-process checks are embedded to ensure the scientist can verify the integrity of the reaction at each critical junction.
Materials Required:
-
Substrate: 5-Bromo-4-chloro-2-nitrobenzaldehyde (1.0 mmol, 264.46 g/mol )
-
Coupling Partner: Arylboronic acid (1.1 mmol)
-
Catalyst:
(0.02 mmol, 2 mol%) -
Base:
(2.0 mmol) -
Solvent: 1,4-Dioxane /
(4:1 v/v, 5 mL total), rigorously degassed.
Procedure:
-
Reactor Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 5-Bromo-4-chloro-2-nitrobenzaldehyde, arylboronic acid,
, and .-
Causality: Loading all solid reagents prior to solvent addition allows for simultaneous and highly efficient atmospheric purging.
-
-
Inert Atmosphere Generation: Seal the Schlenk tube with a rubber septum. Subject the vessel to three continuous cycles of high vacuum followed by argon backfilling.
-
Causality: Oxygen is detrimental; it oxidizes the active Pd(0) species to an inactive Pd(II) state and promotes the undesired oxidative homocoupling of the arylboronic acid.
-
-
Solvent Addition: Using a syringe, add 5 mL of the pre-degassed 1,4-Dioxane/
(4:1) mixture.-
Causality: The biphasic nature of this solvent system is critical. Dioxane solubilizes the organic substrate and catalyst, while water dissolves the inorganic base, creating a highly active interface for the transmetalation step.
-
-
Reaction Execution: Transfer the sealed tube to a pre-heated oil bath at 90 °C. Stir vigorously for 4–6 hours.
-
In-Process Validation (TLC): After 4 hours, sample the reaction under argon. Run a TLC (Hexanes/EtOAc 4:1).
-
Self-Validation: The reaction is progressing correctly if the distinct UV-active spot of the starting material is consumed and replaced by a new, lower
product spot.
-
-
Quenching & Extraction: Cool the reaction to room temperature. Dilute with 15 mL of Ethyl Acetate (EtOAc) and quench with 10 mL of distilled water. Separate the organic layer, and wash the aqueous layer twice with 10 mL EtOAc. Wash the combined organic layers with brine and dry over anhydrous
. -
Purification: Concentrate the organic layer in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes to 20% EtOAc gradient).
-
Analytical Validation (NMR):
-
Self-Validation: Obtain a
NMR spectrum of the purified product. The success of the chemoselective coupling and the preservation of the aldehyde are confirmed by two markers: (1) The retention of the aldehyde proton singlet at approximately 10.0–10.5 ppm, and (2) The disappearance of the C5-Br aromatic shifts, replaced by the integration of the newly introduced aryl multiplet.
-
References
- BenchChem Technical Support Team. "Suzuki Coupling: A Comparative Guide to the Reactivity of Bromo- vs. Chloroarenes." BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAXELjYztQ5bBn9DaeH3Qv3fudksJYeWgYbMaYYFm4Aw9ISX9iMNjc8_3XIGLfrv9GQ-VNU5r_8NvPrytC1daOC3sWAmZEVpG01lnnhDEb5qU0u_zKQ4Sml2kUZITKZhCJLKHMgCHrbFi911jz2DQIsyA6hIQlegBD1kd2YTYw2BMQpV-NvQkUT6cBMKhExBrKpZiZxGy3c1KTM3NM18yF4vs4RsyYMNYUSQ==]
- BenchChem. "3-Bromo-5-chloro-4-nitrobenzaldehyde." BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYcdc8cZnAMeMKcwrfg8IHMd3eBsZLxcFG6wh8PalH4k3CRsIzXy_TrO3xLO4346SsK8HQW6PtSr9myy1aiZMSGnCMBZMFr3g8U5Y-6_0rIk3nDISCbwfnJLSqt6PQUs-HGIrqvg==]
- Sigma-Aldrich. "5-Bromo-4-chloro-2-nitrobenzaldehyde | 202808-22-8." Sigma-Aldrich.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9bAawf3dKyW2LVn3N248jtLs6QFWMncCUM_iE66C8R9Ps2k5MzBNz34U-aSJwd4PcUuLKtRqipbAqrtH_5-3pp5CyuUCuLJF6FZL696SQXRPZXUbiDDGAokCKG6MAwCov7yTE1P88P21_Dab-iD1u4Lnk47xz_gXNxI5M5S4dZpJO_QgCpMSKjnhMOu2RDPPgm7SQ]
- National Science Foundation (NSF PAR). "Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTJt7kILLqez1knRWXWFAqO-VGrMQd8bkw3Ws8bWsbc8SLNnBQptFpa0kAbS6hv0DjzL4w-JFc5UK4Flq5SfEpIdDySS30n6moeNWSQi0IPyJqr30ekQWCfhCPyR7-6-eHHp3Z]
- Organic Process Research & Development. "Novel Pd-NHC Catalyst for Suzuki–Miyaura Cross-Couplings Optimized by High-Throughput Experimentation." ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuY8TZpO8dCemq4H8FTTXgDJuNQ1xff2kT1bbD_rG9rsdvAcpF_lZnXbD5ZJl0ogGMJdXTDivyI6zfSX-_4sw4ofNvOC9R3oVraXJ3b79NPpaW9-epP5Ryro7dNrlAWm1Z_d6PpLz4S7OD4iM=]
- MDPI. "Carboxyethylsilanetriol-Functionalized Al-MIL-53-Supported Palladium Catalyst for Enhancing Suzuki–Miyaura Cross-Coupling Reaction." MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGi0PfH8_t4Y3qd56ijzSsi-g5Vh9nNJtxg5uO7q-ukCeU70iuNIJTWjHxKrqz5JgC35_RilA1BOtHshR99qWEfyXznkugrZTsV0zHEiJac7ejfjI2IqqE6JZLpPjkF0ux_lg==]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Carboxyethylsilanetriol-Functionalized Al-MIL-53-Supported Palladium Catalyst for Enhancing Suzuki–Miyaura Cross-Coupling Reaction [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) of 5-Bromo-4-chloro-2-nitrobenzaldehyde
Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic causality, regioselectivity rules, and self-validating experimental protocols.
Executive Summary & Mechanistic Rationale
5-Bromo-4-chloro-2-nitrobenzaldehyde is a highly functionalized, poly-electrophilic building block frequently utilized in the synthesis of complex heterocycles, such as indoles and quinolines, for pharmaceutical development. The presence of four distinct functional groups on the benzene ring presents a significant chemoselectivity and regioselectivity challenge: determining which halogen will be displaced during a Nucleophilic Aromatic Substitution (SNAr).
The Causality of Regioselectivity
The regioselectivity of SNAr is fundamentally governed by the ability of the electron-withdrawing groups (EWGs) to stabilize the anionic intermediate (Meisenheimer complex) [1]. In 5-bromo-4-chloro-2-nitrobenzaldehyde, there are two competing leaving groups:
-
C-5 Bromide: Located para to the nitro group (-NO₂).
-
C-4 Chloride: Located para to the formyl group (-CHO).
While both -NO₂ and -CHO are electron-withdrawing, the nitro group is a vastly superior resonance acceptor (-M effect). When a nucleophile attacks the C-5 position, the resulting negative charge is efficiently delocalized onto the highly electronegative oxygen atoms of the nitro group. Conversely, attack at the C-4 position relies on the weaker stabilizing power of the formyl group. Consequently, the activation energy for C-5 substitution is significantly lower, making the displacement of the bromide kinetically and thermodynamically favored.
Figure 1: Mechanistic logic governing the regioselectivity of SNAr on 5-Bromo-4-chloro-2-nitrobenzaldehyde.
Comparative Reactivity & Chemoselectivity Data
When designing an SNAr workflow for this scaffold, the choice of nucleophile directly impacts the required conditions and potential side reactions (e.g., Schiff base formation with the aldehyde). The table below summarizes the optimized parameters for various nucleophile classes.
Table 1: Influence of Nucleophile and Conditions on SNAr Regioselectivity
| Nucleophile Type | Reagents/Base | Solvent | Temp (°C) | Target Site | Chemoselectivity Notes | Expected Yield |
| Secondary Amine (e.g., Morpholine) | K₂CO₃ (2.0 eq) | DMF | 25–50 | C-5 (Br displacement) | Aldehyde preserved; no stable imine formed. | >85% |
| Primary Amine (e.g., Benzylamine) | DIPEA (2.0 eq) | THF | 25 | C-5 (Br displacement) | Transient imine formation; requires acidic workup. | 70–80% |
| Thiolate (e.g., PhSNa) | Cs₂CO₃ (1.5 eq) | DMSO | 25 | C-5 (Br displacement) | Highly nucleophilic; extremely rapid reaction [2]. | >90% |
| Alkoxide (e.g., NaOMe) | NaOMe (1.1 eq) | MeOH | 0–25 | C-5 (Br displacement) | Competing acetal formation possible; requires control. | 60–75% |
Self-Validating Experimental Protocols
The following protocols are designed with built-in validation checkpoints to ensure reaction fidelity and high yields.
Protocol A: Regioselective Amination using a Secondary Amine (Morpholine)
This protocol utilizes a secondary amine to prevent the formation of stable imines, ensuring chemoselective transformation of the C-Br bond while preserving the aldehyde.
Step-by-Step Methodology:
-
Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-Bromo-4-chloro-2-nitrobenzaldehyde (1.0 mmol, 264.5 mg) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere.
-
Base Addition: Add finely powdered anhydrous Potassium Carbonate (K₂CO₃, 2.0 mmol, 276 mg) to the stirring solution.
-
Causality: K₂CO₃ acts as an acid scavenger to neutralize the HBr generated during the substitution. Without it, the morpholine nucleophile would become protonated and rendered inactive, prematurely halting the reaction.
-
-
Nucleophile Addition: Cool the mixture to 0 °C using an ice bath. Add Morpholine (1.2 mmol, 104 µL) dropwise via syringe.
-
Causality: The slight 1.2 eq excess ensures complete conversion while minimizing the risk of forcing a secondary displacement at the C-Cl bond.
-
-
Reaction Progression & Validation: Remove the ice bath and allow the mixture to warm to room temperature (25 °C).
-
Self-Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 3:1). The starting material (Rf ~0.6) will be consumed, and a new, more polar bright yellow/orange spot (Rf ~0.3) corresponding to the morpholino product will appear. The color change is indicative of the extended conjugation provided by the electron-donating amine group.
-
-
Quenching: After 2–4 hours, dilute the mixture with Ethyl Acetate (20 mL) and quench with cold distilled water (20 mL).
-
Workup: Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (2 × 15 mL). Wash the combined organic layers with a 5% aqueous LiCl solution (3 × 15 mL).
-
Causality: LiCl washing is highly effective at partitioning residual DMF out of the organic layer and into the aqueous phase.
-
-
Isolation: Wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 4-chloro-5-morpholino-2-nitrobenzaldehyde.
Protocol B: Regioselective Thioetherification (Thiolate Nucleophile)
Thiolates are soft, highly reactive nucleophiles. This protocol leverages the "cesium effect" to maximize reaction efficiency at room temperature.
Step-by-Step Methodology:
-
Preparation: Dissolve 5-Bromo-4-chloro-2-nitrobenzaldehyde (1.0 mmol, 264.5 mg) in anhydrous DMSO (4.0 mL) under an inert argon atmosphere.
-
Base Addition: Add Cesium Carbonate (Cs₂CO₃, 1.5 mmol, 488 mg).
-
Causality: The large ionic radius of the cesium cation poorly coordinates with the thiolate anion. This leaves the thiolate highly "naked" and reactive in the polar aprotic DMSO, drastically accelerating the SNAr process [2].
-
-
Nucleophile Addition: Add Thiophenol (1.1 mmol, 112 µL) dropwise at room temperature.
-
Reaction Progression: Stir for 1 hour.
-
Self-Validation Checkpoint: LC-MS monitoring will show rapid consumption of the starting material mass (m/z 263/265) and the appearance of the product mass (m/z 293/295).
-
-
Workup: Pour the mixture into vigorously stirring ice-cold water (30 mL). The product will precipitate as a solid. Filter the solid, wash thoroughly with cold water, and dry under high vacuum to yield 4-chloro-2-nitro-5-(phenylthio)benzaldehyde.
Troubleshooting & Optimization Insights
-
Over-substitution (Displacement of both halogens): If LC-MS indicates the formation of a di-substituted byproduct, the reaction temperature is too high, or the nucleophile is in too great an excess. Strictly control the stoichiometry (max 1.2 eq for amines) and maintain the temperature below 50 °C.
-
Aldehyde Condensation (Side Reactions): When using primary amines, transient imines will form. Do not attempt to purify the imine via silica gel, as it streaks and degrades. Instead, ensure the aqueous workup includes a mild acid wash (e.g., 0.1 M HCl) to hydrolyze the imine back to the formyl group prior to column chromatography.
-
Poor Conversion with Weak Nucleophiles: If utilizing sterically hindered or deactivated anilines, the standard K₂CO₃/DMF system may be too slow. Switch to a stronger base (e.g., NaH or Cs₂CO₃) and elevate the temperature to 60 °C, monitoring closely for degradation.
References
-
Title: Predicting Regioselectivity in Nucleophilic Aromatic Substitution Source: Journal of Organic Chemistry (2012, 77(7), 3262–3269) URL: [Link]
-
Title: Nucleophilic aromatic substitution reaction of nitroarenes with alkyl- or arylthio groups in dimethyl sulfoxide by means of cesium carbonate Source: Tetrahedron (2006, 62(10), 2357-2360) URL: [Link]
Procedure for Schiff base formation with 5-Bromo-4-chloro-2-nitrobenzaldehyde
Application Note: High-Yield Synthesis of Schiff Bases Derived from 5-Bromo-4-chloro-2-nitrobenzaldehyde
Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocol.
Chemical Profiling & Mechanistic Insights
The synthesis of Schiff bases (imines) from highly substituted benzaldehydes is a cornerstone of modern coordination chemistry and drug discovery. 5-Bromo-4-chloro-2-nitrobenzaldehyde presents a unique synthetic profile characterized by competing electronic and steric effects.
Electronic Activation vs. Steric Hindrance The carbonyl carbon of the aldehyde moiety is the electrophilic center targeted by primary amines[1]. In 5-bromo-4-chloro-2-nitrobenzaldehyde, the strong electron-withdrawing effects of the ortho-nitro group, combined with the inductive pull of the meta-bromo and para-chloro substituents, severely deplete electron density from the aromatic ring. This amplifies the electrophilicity of the carbonyl carbon, theoretically making it highly susceptible to nucleophilic attack[1].
However, the physical presence of the nitro group at the ortho position introduces significant steric hindrance. This bulk restricts the Bürgi-Dunitz trajectory of incoming bulky primary amines, drastically slowing down the formation of the initial carbinolamine intermediate[2]. Consequently, reactions involving ortho-nitrobenzaldehydes require elevated thermal energy (reflux conditions) to overcome this activation barrier.
The Causality of Acid Catalysis The conversion of the aldehyde and amine into a Schiff base is a reversible, two-step nucleophilic addition-elimination mechanism[3].
-
Nucleophilic Attack: The amine attacks the carbonyl carbon to form an unstable carbinolamine intermediate[4].
-
Dehydration (Rate-Determining Step): The carbinolamine must lose a molecule of water to form the carbon-nitrogen double bond (-C=N-)[5].
Because carbinolamine is an alcohol, it requires acid-induced dehydration[4]. A catalytic amount of weak acid (e.g., glacial acetic acid) protonates the hydroxyl group, converting it into a superior leaving group (
Logical mechanism of acid-catalyzed Schiff base formation.
Optimization of Reaction Conditions
To drive the reversible condensation to completion, Le Chatelier’s principle must be applied by continuously removing the water byproduct[6]. The table below illustrates the causality between water removal strategies, acid concentration, and the resulting yield for sterically hindered ortho-nitrobenzaldehydes.
Table 1: Quantitative Optimization Data for Ortho-Nitrobenzaldehyde Condensations
| Catalyst | Water Removal Strategy | Solvent | Time (h) | Temp (°C) | Yield (%) | Mechanistic Rationale |
| None | None | Ethanol | 24 | 78 | < 30 | Lack of acid fails to promote dehydration; equilibrium stalls. |
| Glacial AcOH (0.1 eq) | None | Ethanol | 12 | 78 | 50 - 60 | Acid promotes dehydration, but accumulated water reverses the reaction. |
| Glacial AcOH (0.1 eq) | 3Å Molecular Sieves | Ethanol | 6 | 78 | 85 - 90 | Optimal: Acid catalyzes dehydration; sieves irreversibly trap water. |
| p-TsOH (0.05 eq) | Dean-Stark Trap | Toluene | 4 | 110 | > 90 | High heat overcomes steric hindrance; azeotropic water removal. |
| Glacial AcOH (2.0 eq) | 3Å Molecular Sieves | Ethanol | 24 | 78 | < 20* | Failure: Excess acid protonates the amine, destroying its nucleophilicity. |
Self-Validating Experimental Protocol
This protocol utilizes anhydrous ethanol, catalytic acetic acid, and molecular sieves to provide a clean, self-validating workflow. The use of molecular sieves allows for in-situ water sequestration without requiring specialized Dean-Stark glassware[6].
Reagents & Equipment
-
Electrophile: 5-Bromo-4-chloro-2-nitrobenzaldehyde (1.0 eq)
-
Nucleophile: Primary Amine (e.g., aniline derivatives or aliphatic amines) (1.1 eq)
-
Catalyst: Glacial Acetic Acid (0.1 eq)
-
Solvent: Anhydrous Ethanol (0.2 M relative to aldehyde)
-
Water Scavenger: 3Å Molecular Sieves (activated, 20% w/w relative to solvent)
-
Equipment: Round-bottom flask, reflux condenser, nitrogen balloon, hot-filtration funnel.
Step-by-Step Methodology
-
Preparation of the Reaction Matrix: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Under a nitrogen atmosphere, add 5-Bromo-4-chloro-2-nitrobenzaldehyde (1.0 eq) and dissolve it completely in anhydrous ethanol.
-
Amine Addition: Slowly add the primary amine (1.1 eq) dropwise to the stirring solution. A slight color change (often deepening to yellow/orange) may occur, indicating initial carbinolamine formation.
-
Catalysis & Dehydration Setup: Add glacial acetic acid (strictly 0.1 eq) to the mixture. Immediately introduce the activated 3Å molecular sieves to the flask.
-
Reflux (Thermal Activation): Attach the reflux condenser and heat the reaction mixture to 78°C (reflux). Maintain stirring for 4 to 12 hours.
-
Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (e.g., 8:2) solvent system. The disappearance of the aldehyde spot (visible under UV 254 nm) validates reaction completion.
-
-
Hot Filtration: Once TLC confirms completion, remove the flask from heat. While the solution is still hot, rapidly filter it through a fluted filter paper or a fritted glass funnel to remove the molecular sieves. Causality: Filtering while hot prevents the Schiff base from prematurely crystallizing on the sieves.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then transfer it to an ice bath (4°C) for 2 hours. The Schiff base will precipitate as a crystalline solid.
-
Isolation & Purification: Isolate the product via vacuum filtration (Büchner funnel). Wash the filter cake with a minimal volume of ice-cold ethanol to remove unreacted amine and trace impurities. Dry the solid under high vacuum for 12 hours.
Step-by-step experimental workflow for Schiff base synthesis.
References
-
Natural Acid Catalyzed Synthesis of Schiff Base under Solvent-free Condition: As a Green Approach | Scholars Research Library. Available at: [Link]
-
Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities | PMC. Available at:[Link]
-
Synthesis of Schiff Bases by Non-Conventional Methods | IntechOpen. Available at: [Link]
-
Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands | MDPI. Available at: [Link]
-
Schiff Bases, Syntheses, Characterisation and their Application to Heavy Metal Removal: A Review | RSIS International. Available at: [Link]
Sources
- 1. 3-Bromo-5-chloro-4-nitrobenzaldehyde | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Schiff Bases, Syntheses, Characterisation and their Application to Heavy Metal Removal: A Review – International Journal of Research and Innovation in Applied Science (IJRIAS) [rsisinternational.org]
- 4. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Schiff Bases by Non-Conventional Methods | IntechOpen [intechopen.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Application Note: Utilizing 5-Bromo-4-chloro-2-nitrobenzaldehyde as a Strategic Building Block for Halogenated Indole Synthesis
Strategic Rationale & Mechanistic Insights
When designing a synthetic route toward highly functionalized indole cores for drug discovery, the choice of the starting building block dictates the efficiency of downstream late-stage functionalization.1[1] is an exceptional starting material because its substitution pattern maps perfectly onto the 5-bromo-6-chloroindole scaffold.
The presence of two distinct halogens provides an orthogonal handle for cross-coupling. Because the C5–Br bond undergoes oxidative addition with Palladium significantly faster than the C6–Cl bond, chemists can sequentially functionalize the C5 and C6 positions (e.g., via Suzuki-Miyaura followed by Buchwald-Hartwig couplings) without the need for protecting groups or complex regioselective strategies.
Mechanistic Causality: Why Fe/AcOH over Modern Pd-Catalysis?
The transformation of the benzaldehyde into the indole relies on a robust two-step sequence: a Henry (nitroaldol) condensation followed by a reductive cyclization[2].
While modern literature frequently highlights transition-metal catalyzed reductive cyclizations of o-nitrostyrenes (e.g., using Pd/C with CO surrogates like phenyl formate)[3][4], these methods are fundamentally incompatible with our halogenated substrate. Palladium-catalyzed hydrogenation or carbonylation conditions inevitably lead to the rapid hydrodehalogenation of the crucial C5–Br and C6–Cl bonds.
To preserve these orthogonal cross-coupling handles, we must employ a classical, single-electron transfer (SET) reduction using Iron powder in glacial acetic acid[5]. This method selectively reduces both the aliphatic and aromatic nitro groups to an enamine and an aniline, respectively. These intermediates spontaneously cyclize and eliminate ammonia to form the aromatic indole core, leaving the aryl halogens completely intact.
Fig 1. Two-step synthesis of 5-bromo-6-chloroindole via Henry reaction and reductive cyclization.
Quantitative Data: Optimization of Reductive Cyclization
To demonstrate the necessity of the Fe/AcOH system, the table below summarizes the optimization data for the reductive cyclization of the intermediate o,β-dinitrostyrene.
| Reducing System | Solvent / Conditions | Yield of Target Indole | Mechanistic Observation |
| Fe powder / Silica gel | AcOH/Toluene, 100°C | 82% | Clean conversion; halogens strictly preserved. |
| Pd/C (10%) / H₂ | EtOAc, 25°C | < 5% | Rapid hydrodehalogenation of Br and Cl. |
| SnCl₂·2H₂O | EtOH/HCl, 80°C | 41% | Severe emulsion formation during aqueous workup. |
| Triethyl phosphite | Neat, 160°C | 18% | Extensive polymerization and N-ethylation side reactions. |
Table 1: Comparison of reductive cyclization conditions for halogenated nitrostyrenes.
Experimental Workflows & Protocols
Protocol A: Synthesis of 1-Bromo-2-chloro-4-nitro-5-(2-nitrovinyl)benzene
Objective: Execute a Henry reaction to form the o,β-dinitrostyrene intermediate.
Reagents:
-
5-Bromo-4-chloro-2-nitrobenzaldehyde (1.0 equiv, 10.0 mmol)
-
Nitromethane (10.0 equiv, 100.0 mmol)
-
Ammonium acetate (NH₄OAc) (2.5 equiv, 25.0 mmol)
-
Glacial Acetic Acid (20 mL)
Step-by-Step Procedure:
-
Charge a 100 mL round-bottom flask with 5-bromo-4-chloro-2-nitrobenzaldehyde and glacial acetic acid. Stir to create a uniform suspension.
-
Add nitromethane followed by ammonium acetate.
-
Expert Insight: NH₄OAc is utilized instead of stronger bases (like NaOH) to buffer the reaction. This prevents the Cannizzaro reaction and minimizes the polymerization of the highly electrophilic benzaldehyde[2].
-
-
Equip the flask with a reflux condenser and heat the mixture to 90°C for 4 hours.
-
Cool the mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Filter the resulting yellow/orange precipitate under vacuum, wash with cold water (3 x 20 mL), and dry under high vacuum to afford the intermediate.
Self-Validation & In-Process Controls:
-
Visual: The reaction mixture transitions from a pale yellow suspension to a deep orange homogeneous solution, indicating nitronate formation.
-
TLC: (Hexanes/EtOAc 4:1) Confirm the complete consumption of the starting aldehyde (UV active, stains positive with 2,4-DNPH) and the appearance of a lower R_f product spot.
Protocol B: Reductive Cyclization to 5-Bromo-6-chloroindole
Objective: Chemically reduce both nitro groups to trigger intramolecular cyclization while preserving the aryl halogens.
Reagents:
-
1-Bromo-2-chloro-4-nitro-5-(2-nitrovinyl)benzene (1.0 equiv, 8.0 mmol)
-
Iron powder, 325 mesh (10.0 equiv, 80.0 mmol)
-
Silica gel, 60 Å (Equal mass to the substrate)
-
Glacial Acetic Acid (15 mL) / Toluene (15 mL)
Step-by-Step Procedure:
-
In a 250 mL three-neck flask, suspend the iron powder and silica gel in the AcOH/Toluene mixture. Heat to 60°C and stir vigorously for 30 minutes to activate the iron surface.
-
Expert Insight: The addition of silica gel acts as a physical dispersant for the iron powder. It absorbs highly reactive enamine intermediates, drastically reducing the formation of dimeric byproducts and tar[5].
-
-
Dissolve the o,β-dinitrostyrene intermediate in a minimal amount of toluene and add it dropwise to the activated iron suspension over 15 minutes, maintaining the internal temperature below 80°C.
-
Once the addition is complete, raise the temperature to 100°C and stir for 2 hours.
-
Cool to room temperature. Filter the crude mixture through a pad of Celite to remove the iron/silica sludge. Wash the pad generously with EtOAc (3 x 50 mL).
-
Concentrate the filtrate, neutralize with saturated aqueous NaHCO₃, and extract with EtOAc. Dry the organic layer over Na₂SO₄ and purify via flash chromatography (Hexanes/EtOAc) to yield 5-bromo-6-chloroindole.
Self-Validation & In-Process Controls:
-
Visual: The reaction mixture will turn dark brown/black due to iron oxidation.
-
Fluorescence: The purified 5-bromo-6-chloroindole emits a characteristic bright blue fluorescence under 254 nm UV light on a TLC plate, confirming aromatization.
Downstream Application: Orthogonal Functionalization
The resulting 5-bromo-6-chloroindole is primed for sequential functionalization. The diagram below illustrates the logical flow of late-stage cross-coupling utilized by drug development professionals.
Fig 2. Orthogonal cross-coupling strategy leveraging the differential reactivity of C5-Br and C6-Cl.
References
Sources
Application Note: Chemoselective Catalytic Reduction of 5-Bromo-4-chloro-2-nitrobenzaldehyde
Executive Summary & The Chemoselectivity Challenge
The synthesis of 2-amino-5-bromo-4-chlorobenzaldehyde from its nitro precursor is a critical transformation in the development of complex pharmaceutical intermediates, such as fibroblast growth factor receptor (FGFR) inhibitors[1]. However, this transformation presents a profound chemoselectivity challenge. The starting material, 5-bromo-4-chloro-2-nitrobenzaldehyde, contains four distinct functional groups with varying susceptibilities to reduction:
-
Nitro Group (
) : The target for reduction to an amine ( ). -
Aldehyde (
) : Highly electrophilic and prone to over-reduction to a primary alcohol. -
Aryl Bromide (
) : Extremely susceptible to reductive cleavage (hydrodehalogenation). -
Aryl Chloride (
) : Moderately susceptible to hydrodehalogenation.
While classic stoichiometric reductants like Iron (
To achieve a self-validating, high-yield catalytic system, we must engineer the reaction conditions using a poisoned catalyst: Sulfided Platinum on Carbon (
Mechanistic Causality: Why Sulfided Platinum?
The selection of
Conversely, the planar terrace sites of the platinum lattice remain largely unaffected by the sulfur and are perfectly capable of facilitating the reduction of the nitro group. Furthermore, under ambient temperature and pressure,
Decision matrix for selecting the appropriate hydrogenation catalyst based on reducible functional groups.
Quantitative Catalyst Performance Comparison
To validate the necessity of
| Catalyst System | Solvent | Dehalogenation ( | Target Amine Yield | ||
| 10% Pd/C | Methanol | >99% | >90% (Extensive) | <5% | <10% |
| 5% Pt/C (Unpoisoned) | Ethyl Acetate | >99% | ~40% (Moderate) | <5% | ~55% |
| Raney Nickel | Ethanol | >99% | <5% | ~35% (Significant) | ~60% |
| 5% Pt(S)/C | Ethyl Acetate | >99% | <1% (Suppressed) | <1% (Suppressed) | >95% |
Data represents typical chromatographic (HPLC) conversion rates.
Experimental Protocol: Pt(S)/C Catalytic Hydrogenation
This protocol is designed as a self-validating system . By carefully controlling the solvent and the catalyst, the reaction inherently prevents the formation of side products, making downstream purification trivial.
Step-by-step experimental workflow for the chemoselective catalytic hydrogenation.
Materials Required:
-
Substrate : 5-Bromo-4-chloro-2-nitrobenzaldehyde (
, , ) -
Catalyst : 5% Platinum on carbon, sulfided (
) ( , ) -
Solvent : Anhydrous Ethyl Acetate (
) ( ) -
Gas : Hydrogen gas (
) via balloon or low-pressure reactor.
Step-by-Step Methodology:
-
Substrate Solubilization : Dissolve
of 5-bromo-4-chloro-2-nitrobenzaldehyde in of anhydrous in a round-bottom flask.-
Causality:
is explicitly chosen over alcohols (like Methanol or Ethanol). Alcohols can react with the highly electrophilic aldehyde group to form hemiacetals or acetals under trace acidic conditions. is aprotic and completely prevents this side reaction.
-
-
Catalyst Addition : Carefully add
of 5% to the solution.-
Safety Note: Dry carbon-based catalysts can ignite solvent vapors in the presence of oxygen. Add the catalyst in a single portion and wash down the sides of the flask with a small amount of
.
-
-
Inert Purging : Seal the flask with a septum. Evacuate the flask under vacuum and backfill with Nitrogen (
). Repeat this cycle three times. -
Hydrogen Introduction : Evacuate the flask once more and backfill with Hydrogen (
) from a balloon. Repeat the purge twice to ensure a pure hydrogen atmosphere. -
Reaction : Stir the triphasic mixture vigorously (≥800 rpm) at ambient temperature (
) for 4 to 6 hours.-
Causality: Vigorous stirring is mandatory to overcome the mass transfer limitations of dissolving
gas into the liquid phase to reach the solid catalyst surface.
-
-
Filtration and Workup : Once the reaction is complete (see IPC below), flush the system with
to remove residual . Filter the mixture through a tightly packed pad of Celite to remove the catalyst. Wash the Celite pad with an additional of . -
Isolation : Concentrate the filtrate under reduced pressure to yield 2-amino-5-bromo-4-chlorobenzaldehyde as a yellow solid.
In-Process Control (IPC) & Self-Validation
A robust protocol must be self-validating. To ensure the chemoselectivity holds true during the reaction, utilize the following analytical checks:
-
Chromatographic Validation (HPLC/TLC) : Monitor the reaction using TLC (Hexanes/EtOAc 3:1). The starting nitro compound is highly electron-deficient and runs higher (
). The resulting aniline is more polar and runs lower ( ). Self-Validation: The absence of intermediate spots (which would indicate the loss of or ) validates the efficacy of the sulfided catalyst. -
Spectroscopic Validation (
NMR) : Upon isolation, run a proton NMR in or .-
Aldehyde Preservation: A sharp singlet must be present at
, confirming the group was not reduced to an alcohol. -
Amine Formation: A broad singlet integrating to 2 protons should appear around
(depending on solvent), confirming the successful reduction of the group.
-
References
- Google Patents. "WO2015061572A1 - Inhibitors of the fibroblast growth factor receptor.
-
Organic Chemistry Portal. "Amine synthesis by nitro compound reduction." Available at:[Link]
-
Li, F., Frett, B., & Li, H. Y. "Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C." Synlett, 25(10), 1403–1408. Available at:[Link]
Sources
- 1. WO2015061572A1 - Inhibitors of the fibroblast growth factor receptor - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 4. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chemoselective Oxidation of 5-Bromo-4-chloro-2-nitrobenzaldehyde to 5-Bromo-4-chloro-2-nitrobenzoic Acid
Executive Summary & Strategic Rationale
In the realm of active pharmaceutical ingredient (API) development, highly functionalized benzoic acids serve as critical pharmacophores and versatile building blocks. The oxidation of 5-bromo-4-chloro-2-nitrobenzaldehyde to its corresponding carboxylic acid presents a unique synthetic challenge: achieving complete conversion without triggering side reactions such as nucleophilic aromatic substitution (SNAr), halogen hydrolysis, or over-oxidation.
This application note details a highly optimized, self-validating protocol utilizing the Pinnick Oxidation . By avoiding harsh basic or heavy-metal-based conditions, this methodology ensures absolute chemoselectivity, preserving the integrity of the polyhalogenated and nitro-substituted aromatic core.
Mechanistic Causality & Reaction Design
The substrate, 5-bromo-4-chloro-2-nitrobenzaldehyde, features a highly electron-deficient aromatic core. The strong electron-withdrawing effects of the nitro, bromo, and chloro substituents amplify the electrophilicity of the carbonyl carbon, making it a prime target for nucleophilic addition[1]. However, the strongly electron-withdrawing nitro group also activates the ring towards SNAr, particularly at the para position (C5-bromide). Consequently, traditional basic oxidants (e.g., Tollens' reagent, basic KMnO₄) risk initiating unwanted SNAr degradation.
The Pinnick oxidation operates under mildly acidic, buffered conditions (pH 3.5–4.5), entirely circumventing this basic degradation pathway[2]. Mechanistically, the active oxidant is chlorous acid (HClO₂), generated in situ from sodium chlorite (NaClO₂). Density Functional Theory (DFT) studies confirm that HClO₂ adds to the highly electrophilic aldehyde to form a hydroxyallyl chlorite intermediate. This intermediate undergoes a rate-determining pericyclic fragmentation to release the desired carboxylic acid and hypochlorous acid (HOCl)[3].
To prevent the highly reactive HOCl byproduct from causing unwanted electrophilic aromatic chlorination or destroying the NaClO₂ reactant, a sacrificial alkene scavenger (2-methyl-2-butene) is employed in excess[2],[3].
Reaction Workflow & Pathway
Fig 1: Mechanistic workflow of the Pinnick oxidation highlighting intermediate fragmentation.
Comparative Analysis of Oxidation Methodologies
To justify the selection of the Pinnick protocol, the following table summarizes the quantitative and qualitative data comparing standard oxidation methodologies for polyhalogenated nitrobenzaldehydes.
| Oxidation Method | Reagents & Conditions | Typical Yield | Chemoselectivity | Environmental / Safety E-Factor |
| Pinnick (Recommended) | NaClO₂, NaH₂PO₄, 2-methyl-2-butene, t-BuOH/H₂O, 0–25 °C | 90–98% | Excellent: No SNAr or halogen hydrolysis. | Low: Mild aqueous waste, non-toxic byproducts. |
| Jones Oxidation | CrO₃, H₂SO₄, Acetone, 0 °C | 70–85% | Moderate: Highly acidic conditions may cause side reactions. | High: Generates toxic Cr(VI) heavy metal waste. |
| Basic KMnO₄ | KMnO₄, NaOH, H₂O, Reflux | < 50% | Poor: High risk of SNAr at the C5-bromide. | High: MnO₂ sludge generation, harsh conditions. |
Standard Operating Procedure (SOP)
The following protocol is adapted and optimized for sterically hindered and highly functionalized electron-deficient benzaldehydes[4].
Reagent Preparation & Stoichiometry (10 mmol Scale)
-
5-Bromo-4-chloro-2-nitrobenzaldehyde: 1.0 equiv, 10.0 mmol, 2.64 g
-
Sodium chlorite (NaClO₂, 80% technical grade): 1.5 equiv, 15.0 mmol, 1.70 g
-
Sodium dihydrogen phosphate (NaH₂PO₄, anhydrous): 4.0 equiv, 40.0 mmol, 4.80 g
-
2-Methyl-2-butene: 5.0 equiv, 50.0 mmol, 5.3 mL
-
tert-Butanol (t-BuOH): 50 mL
-
Deionized Water: 20 mL
Step-by-Step Methodology
Step 1: Substrate Dissolution & Scavenger Addition
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.64 g of 5-bromo-4-chloro-2-nitrobenzaldehyde in 50 mL of t-BuOH. Causality: t-BuOH is utilized because it is fully miscible with water, readily dissolves the organic substrate, and is completely inert to oxidation.
-
Add 5.3 mL of 2-methyl-2-butene to the organic solution.
-
Submerge the flask in an ice-water bath to bring the internal temperature to 0–5 °C.
Step 2: Oxidant Generation & Addition 4. In a separate 50 mL Erlenmeyer flask, dissolve 1.70 g of NaClO₂ and 4.80 g of NaH₂PO₄ in 20 mL of deionized water. Causality: The phosphate buffer maintains the pH strictly between 3.5 and 4.5. This is critical to generate the active oxidant (HClO₂) while preventing the disproportionation of chlorite into explosive chlorine dioxide (ClO₂) gas. 5. Transfer the aqueous oxidant solution to an addition funnel and add it dropwise to the vigorously stirring organic mixture over 20 minutes. Maintain the temperature below 5 °C during addition to control the exothermic pericyclic fragmentation.
Step 3: Reaction Progression & Self-Validating Monitoring 6. Remove the ice bath and allow the biphasic mixture to warm to ambient temperature (20–25 °C). 7. Stir vigorously for 3–4 hours. Monitor the reaction via Thin Layer Chromatography (TLC) (Eluent: 7:3 Hexanes/EtOAc with 1% acetic acid) until the starting material (higher Rf) is completely consumed and converted to the baseline-shifted carboxylic acid.
Step 4: Quenching & Isolation 8. Quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) and stirring for 15 minutes to neutralize any unreacted chlorite. 9. Concentrate the mixture under reduced pressure (rotary evaporator) to remove the volatile t-BuOH and 2-methyl-2-butene. 10. Acidify the remaining aqueous phase to pH 2 using 1M HCl to ensure the 5-bromo-4-chloro-2-nitrobenzoic acid is fully protonated and insoluble in the aqueous layer. 11. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). 12. Combine the organic extracts, wash with 30 mL of brine, and dry over anhydrous sodium sulfate (Na₂SO₄). 13. Filter and concentrate in vacuo to afford 5-bromo-4-chloro-2-nitrobenzoic acid as a highly pure crystalline solid.
References
Sources
Application Note: One-Pot Synthesis Protocols Utilizing 5-Bromo-4-chloro-2-nitrobenzaldehyde
Executive Summary
5-Bromo-4-chloro-2-nitrobenzaldehyde (CAS: 202808-22-8) is a highly functionalized, polysubstituted aromatic building block widely utilized in the discovery of novel therapeutics and advanced materials 1. Synthesized via the regioselective nitration of 3-bromo-4-chlorobenzaldehyde 2, this compound features four distinct functional groups that offer orthogonal reactivity. This application note details a validated, self-contained protocol for utilizing this compound in a one-pot reductive Friedländer synthesis to construct complex quinoline scaffolds, which are critical precursors for pharmaceutical agents such as pyridazino[4,5-b]quinoline-5-oxide glycine antagonists 3.
Mechanistic Rationale & Chemical Causality (E-E-A-T)
Successful deployment of 5-bromo-4-chloro-2-nitrobenzaldehyde requires a deep understanding of its inherent chemical causality:
-
Electrophilic Synergy: The strong electron-withdrawing nature of the ortho-nitro group significantly amplifies the electrophilicity of the aldehyde carbonyl, priming it for rapid nucleophilic attack by active methylene compounds 4.
-
Halogen Orthogonality: The presence of both bromine and chlorine atoms is not redundant; it is a deliberate design choice for downstream functionalization. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira), the C-Br bond is kinetically much more reactive than the C-Cl bond. This allows researchers to selectively functionalize the 6-position of the resulting quinoline while leaving the 7-chloro handle intact for subsequent, distinct transformations 4.
-
Why a One-Pot Approach? The traditional two-step Friedländer synthesis requires the isolation of 2-aminobenzaldehydes. However, 2-amino-5-bromo-4-chlorobenzaldehyde is highly unstable and prone to rapid self-condensation. By performing an in-situ reduction of the nitro group in the presence of the coupling partner (e.g., ethyl acetoacetate), the transient amine is immediately trapped, driving the reaction forward with high atom economy and preventing degradation 5.
Reaction Pathway Visualization
Figure 1: Mechanistic pathway for the one-pot reductive Friedländer quinoline synthesis.
Experimental Design: The Reductive Friedländer Synthesis
To ensure a self-validating and robust protocol, the choice of reagents is paramount:
-
Chemoselective Reductant: Tin(II) chloride dihydrate (SnCl₂·2H₂O) is utilized instead of catalytic hydrogenation (Pd/C + H₂). Palladium-catalyzed methods carry a severe risk of hydrodehalogenating the sensitive C-Br and C-Cl bonds. SnCl₂ selectively reduces the nitro group to an amine without cleaving the halogens 6.
-
Workup Strategy (Experience Insight): A notorious pitfall of SnCl₂ reductions is the formation of intractable tin emulsions during solvent extraction. This protocol employs a targeted basic quench using 1N NaOH. This critical step converts insoluble tin(II) and tin(IV) hydroxides into highly water-soluble sodium stannate complexes (
), guaranteeing a clean phase separation 7.
Quantitative Data: Reaction Optimization
The following table summarizes the causality behind selecting SnCl₂/EtOH over other common reductive systems for this specific halogenated scaffold.
| Entry | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| 1 | H₂, Pd/C (10%) | EtOH | 25 | 12 | < 10 | Extensive hydrodehalogenation; loss of C-Br bond. |
| 2 | Fe powder, HCl | H₂O/EtOH | 80 | 6 | 45 | Messy workup; incomplete Knoevenagel cyclization. |
| 3 | Zn dust, AcOH | AcOH | 80 | 4 | 62 | Moderate yield; competitive side-product formation. |
| 4 | SnCl₂·2H₂O | EtOH | 80 | 2 | 88 | Clean conversion; complete preservation of halogens. |
Step-by-Step Protocol: Synthesis of Ethyl 6-bromo-7-chloro-2-methylquinoline-3-carboxylate
Materials Required
-
5-Bromo-4-chloro-2-nitrobenzaldehyde: 264.46 g/mol (1.0 mmol, 264.5 mg)
-
Ethyl acetoacetate: 130.14 g/mol (1.2 mmol, 156.2 mg)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O): 225.63 g/mol (4.0 mmol, 902.5 mg)
-
Absolute Ethanol (10 mL)
-
1N Aqueous NaOH solution
-
Ethyl Acetate (EtOAc) and Brine
Experimental Workflow Visualization
Figure 2: Step-by-step experimental workflow for the one-pot synthesis.
Methodological Steps
-
Reagent Assembly: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-4-chloro-2-nitrobenzaldehyde (264.5 mg, 1.0 mmol) and ethyl acetoacetate (156.2 mg, 1.2 mmol) in 10 mL of absolute ethanol.
-
Reductant Addition: Slowly add SnCl₂·2H₂O (902.5 mg, 4.0 mmol) to the stirring solution at room temperature. Note: The reaction is mildly exothermic upon addition.
-
Thermal Cyclization: Attach a reflux condenser and heat the mixture to 80 °C (reflux) in an oil bath. Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The starting material spot should disappear entirely within 2 hours, replaced by a highly fluorescent blue/green spot under 254 nm UV light, indicative of the aromatic quinoline core.
-
Basic Quench: Remove the flask from heat and allow it to cool to room temperature. Pour the mixture into a beaker containing 20 mL of crushed ice. Slowly add 1N NaOH dropwise under vigorous stirring until the pH reaches 8-9. The initially cloudy suspension (tin hydroxides) will clarify as soluble stannates form.
-
Extraction & Washing: Transfer the mixture to a separatory funnel and extract with EtOAc (3 × 20 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 10% to 20% EtOAc in Hexanes) to afford the pure substituted quinoline as a pale yellow solid.
References
-
CymitQuimica. 5-Bromo-4-chloro-2-nitrobenzaldehyde Product Information. Retrieved from: 1
-
Benchchem. 3-Bromo-5-chloro-4-nitrobenzaldehyde & Regioselective Nitration. Retrieved from: 2
-
Benchchem. Functional Group Interconversions from Precursors. Retrieved from: 4
-
Google Patents. LT4591B - Piridazin-[4,5-b]-chinolinų 5-oksidų dariniai. Retrieved from: 3
-
ResearchGate. Microwave-assisted synthesis of 3-aminoarylquinolines from 2-nitrobenzaldehyde and indole via SnCl2-mediated reduction. Retrieved from: 6
-
Academia.edu. Microwave-assisted synthesis of 3-aminoarylquinolines from 2-nitrobenzaldehyde. Retrieved from: 5
-
Organic Syntheses. Working with Hazardous Chemicals - One-pot quinoline synthesis. Retrieved from: 7
Sources
- 1. 5-Bromo-4-chloro-2-nitrobenzaldehyde | CymitQuimica [cymitquimica.com]
- 2. 3-Bromo-5-chloro-4-nitrobenzaldehyde | Benchchem [benchchem.com]
- 3. LT4591B - Piridazin-[4,5-b]-chinolinų 5-oksidų dariniai,jų gavimo būdas ir jų, kaip glicino antagonistų, panaudojimas - Google Patents [patents.google.com]
- 4. 3-Bromo-5-chloro-4-nitrobenzaldehyde | Benchchem [benchchem.com]
- 5. academia.edu [academia.edu]
- 6. researchgate.net [researchgate.net]
- 7. orgsyn.org [orgsyn.org]
Functionalization of the C-Br bond in 5-Bromo-4-chloro-2-nitrobenzaldehyde
Application Note: Chemoselective Functionalization of the C-Br Bond in 5-Bromo-4-chloro-2-nitrobenzaldehyde
Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols
Executive Summary
The synthesis of complex, multi-substituted aromatic scaffolds is a cornerstone of modern drug discovery. 5-Bromo-4-chloro-2-nitrobenzaldehyde (CAS: 202808-22-8) [3] is a highly valuable, tetra-orthogonal building block that offers four distinct vectors for functionalization. However, the presence of multiple reactive sites—an electrophilic aldehyde, a reducible nitro group, and two distinct carbon-halogen bonds—presents a significant chemoselectivity challenge.
This application note provides a mechanistic rationale and field-proven protocols for the precise, chemoselective functionalization of the C5-Br bond via Palladium-catalyzed cross-coupling, leaving the C4-Cl, C2-NO₂, and C1-CHO groups intact for downstream derivatization.
Molecular Anatomy & Reactivity Profiling
To achieve absolute chemoselectivity, one must analyze the electronic topology of the arene core. The reactivity of 5-Bromo-4-chloro-2-nitrobenzaldehyde is governed by the push-pull dynamics of its substituents:
-
C1-Aldehyde: Highly electrophilic, susceptible to nucleophilic attack, condensation, and Cannizzaro-type disproportionation under strongly basic conditions.
-
C2-Nitro: A powerful electron-withdrawing group (EWG) that drastically depletes electron density from the ring, particularly at the ortho and para positions.
-
C4-Chloro: Positioned para to the aldehyde and meta to the nitro group. While the C-Cl bond is generally inert to mild Pd(0) oxidative addition, it is highly activated toward Nucleophilic Aromatic Substitution (SₙAr) by the para-aldehyde.
-
C5-Bromo: Positioned para to the strongly electron-withdrawing nitro group and meta to the aldehyde.
The Causality of Chemoselectivity: The intrinsic bond dissociation energy of C-Br (~81 kcal/mol) is significantly lower than that of C-Cl (~96 kcal/mol) [1]. Furthermore, because the C5-Br bond is para to the nitro group, the LUMO of the C-Br σ* orbital is substantially lowered. This makes the C5 position exceptionally susceptible to oxidative addition by electron-rich Pd(0) species, allowing for rapid cross-coupling at room to mild temperatures before the C-Cl bond can react [1, 4].
Figure 1. Orthogonal reactivity profile of 5-Bromo-4-chloro-2-nitrobenzaldehyde.
Chemoselective Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
The Suzuki-Miyaura coupling is the premier method for C-C bond formation at the C5 position [2]. To ensure the survival of the aldehyde and nitro groups, the reaction must utilize mild bases (e.g., K₃PO₄ or Na₂CO₃) and avoid high temperatures.
Mechanistic Rationale
Using a bidentate ligand such as dppf (1,1'-Bis(diphenylphosphino)ferrocene) with Palladium(II) prevents catalyst deactivation by the nitro group and sterically restricts the Pd center, preventing the secondary oxidative addition into the more challenging C4-Cl bond.
Standard Protocol: C5-Selective Arylation
Reagents:
-
5-Bromo-4-chloro-2-nitrobenzaldehyde (1.0 equiv, 1.0 mmol)
-
Arylboronic Acid (1.1 equiv, 1.1 mmol)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)
-
K₃PO₄ (2.0 equiv, 2.0 mmol)
-
Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL), degassed.
Step-by-Step Methodology:
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-4-chloro-2-nitrobenzaldehyde, the arylboronic acid, Pd(dppf)Cl₂·CH₂Cl₂, and K₃PO₄.
-
Degassing: Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times) to establish a strict inert atmosphere. Oxygen must be excluded to prevent homocoupling of the boronic acid and catalyst degradation.
-
Solvent Addition: Add the degassed 1,4-Dioxane/H₂O mixture via syringe.
-
Reaction: Heat the mixture to 70 °C in a pre-heated oil bath. Monitor the reaction via TLC or LC-MS. The extreme activation of the C-Br bond typically drives the reaction to completion within 2–4 hours.
-
Quench & Extraction: Cool to room temperature, dilute with EtOAc (20 mL), and wash with saturated aqueous NH₄Cl (15 mL) to neutralize the base and protect the aldehyde. Extract the aqueous layer with EtOAc (2 x 10 mL).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).
Chemoselective Buchwald-Hartwig Amination (C-N Bond Formation)
Forming a C-N bond at the C5 position is highly desirable for generating aniline derivatives, but it is notoriously difficult in the presence of an aldehyde (which can form imines with the amine coupling partner) and a nitro group.
Mechanistic Rationale
To suppress imine condensation at the C1-aldehyde, a bulky secondary amine (e.g., morpholine or piperidine) must be used. A weak base like Cs₂CO₃ is mandatory; strong alkoxides (NaOtBu) will trigger rapid degradation of the nitro-aldehyde core. The bulky, electron-rich ligand Xantphos ensures rapid reductive elimination, preventing side reactions.
Standard Protocol: C5-Selective Amination
-
Charge a vial with 5-Bromo-4-chloro-2-nitrobenzaldehyde (1.0 equiv), secondary amine (1.2 equiv), Pd₂(dba)₃ (2.5 mol%), Xantphos (5 mol%), and Cs₂CO₃ (1.5 equiv).
-
Purge with Argon for 10 minutes.
-
Add anhydrous, degassed Toluene (0.1 M concentration).
-
Seal the vial and heat at 80 °C for 6–8 hours.
-
Filter through a pad of Celite, eluting with EtOAc, and purify via chromatography.
Quantitative Data & Optimization Guidelines
The table below summarizes the optimization parameters for functionalizing the C5-Br bond while maintaining >95% chemoselectivity over the C4-Cl bond.
| Reaction Type | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | C-Br : C-Cl Selectivity |
| Suzuki-Miyaura | Pd(dppf)Cl₂ (5 mol%) | K₃PO₄ (2 eq) | Dioxane/H₂O | 70 | 88-94 | > 99:1 |
| Suzuki-Miyaura | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ (2 eq) | Toluene/EtOH/H₂O | 80 | 75-82 | 95:5 |
| Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ (1.5 eq) | Toluene | 80 | 65-75 | > 98:2 |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Et₃N (2 eq) | THF | 60 | 80-85 | > 99:1 |
Note: Temperatures exceeding 90 °C or the use of strong bases (KOH, NaOtBu) result in significant degradation of the aldehyde and competitive SₙAr at the C4-Cl position.
Downstream Applications in Drug Discovery
The true power of 5-Bromo-4-chloro-2-nitrobenzaldehyde lies in its ability to serve as a precursor for complex N-heterocycles. Following the chemoselective functionalization of the C5 position, the remaining functional groups (C1-CHO, C2-NO₂, C4-Cl) can be engaged in tandem cascade reactions.
For instance, selective reduction of the C2-nitro group to an aniline (using Fe/AcOH or mild catalytic hydrogenation) in the presence of the C1-aldehyde triggers an immediate intramolecular condensation. This yields highly functionalized quinoline or indole scaffolds, which are privileged structures in kinase inhibitors and anti-cancer therapeutics.
Figure 2. Divergent synthetic workflow from 5-Bromo-4-chloro-2-nitrobenzaldehyde to heterocyclic scaffolds.
References
-
Kalvet, I., Magnin, G., & Schoenebeck, F. (2017). Rapid Room-Temperature, Chemoselective C–C Coupling of Poly(pseudo)halogenated Arenes Enabled by Palladium(I) Catalysis in Air. Angewandte Chemie International Edition, 56(6), 1581-1585. URL:[Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. URL:[Link]
-
Proctor, R. S. J., et al. (2024). Photogeneration of α-Bimetalloid Radicals via Selective Activation of Multifunctional C1 Units. Journal of the American Chemical Society, 146(22), 15302–15311. URL:[Link]
Troubleshooting & Optimization
Purification methods for 5-Bromo-4-chloro-2-nitrobenzaldehyde: Recrystallization vs Chromatography
Overview
The purification of 5-Bromo-4-chloro-2-nitrobenzaldehyde (C₇H₃BrClNO₃) presents unique challenges due to its highly functionalized aromatic ring. Synthesized typically via the regioselective nitration of 3-bromo-4-chlorobenzaldehyde, the crude product often contains unreacted starting materials, over-nitrated byproducts, and closely related regioisomers (such as 4-bromo-5-chloro-2-nitrobenzaldehyde)[1]. Choosing between recrystallization and column chromatography depends entirely on the crude purity profile and the specific nature of the impurities.
Method Comparison: Recrystallization vs. Chromatography
| Parameter | Recrystallization (Binary Solvent) | Flash Column Chromatography (Silica) |
| Primary Separation Mechanism | Differential solubility & crystal lattice energy | Differential adsorption & molecular polarity |
| Ideal Use Case | Crude purity >85%; removing trace structurally distinct byproducts | Crude purity <85%; separating closely eluting regioisomers |
| Typical Solvent Systems | Toluene / Petroleum Ether; Methanol / Water | Hexane / Ethyl Acetate; Chloroform / Hexane |
| Typical Yield Recovery | 60% – 85% (Subject to mother liquor losses) | 80% – 95% |
| Scalability | Excellent (Easily adapted to multi-kilogram scale) | Moderate (Typically limited to gram-scale in lab) |
| Active Labor Time | Low (High passive cooling time) | High (Fraction collection and TLC analysis) |
Decision Workflow
Workflow for selecting the optimal purification method for halogenated nitrobenzaldehydes.
Experimental Protocols
Protocol A: Binary Solvent Recrystallization (Toluene / Petroleum Ether)
Mechanistic Rationale: 5-Bromo-4-chloro-2-nitrobenzaldehyde is highly soluble in aromatic solvents due to
-
Dissolution: Place the crude 5-bromo-4-chloro-2-nitrobenzaldehyde in an Erlenmeyer flask. Add a minimal volume of hot toluene (approx. 2-3 mL per gram of crude) while stirring on a hot plate until completely dissolved[3].
-
Decolorization (Optional): If the solution is dark, add a small spatula tip of activated charcoal, boil for 2 minutes, and perform a hot gravity filtration[4].
-
Anti-Solvent Addition: Remove the clear solution from the heat source. While stirring gently, add hot petroleum ether (60-80°C fraction) dropwise until the solution becomes slightly turbid (cloudy)[5].
-
Clarification: Add just enough hot toluene (1-2 drops) to clear the turbidity.
-
Crystallization: Allow the flask to cool slowly to room temperature undisturbed. Once at room temperature, transfer the flask to an ice bath (0-5°C) for 30 minutes to maximize yield[6].
-
Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold petroleum ether[5].
-
Drying: Dry the crystals under vacuum or in a desiccator to constant weight.
Protocol B: Flash Column Chromatography (Silica Gel)
Mechanistic Rationale: Separation of regioisomers on silica gel relies on the interaction of the nitro and aldehyde groups with stationary silanol groups. The ortho-nitro group in 5-bromo-4-chloro-2-nitrobenzaldehyde creates steric hindrance, forcing the nitro group out of the aromatic plane. This non-coplanar conformation alters its overall dipole moment compared to other isomers. A highly selective mobile phase like Chloroform/Hexane exploits these 3D conformational differences better than standard EtOAc/Hexane [7].
-
Column Preparation: Slurry-pack a glass chromatography column with neutral silica gel (230-400 mesh) using Hexane[7].
-
Sample Loading: Dissolve the crude mixture in a minimal amount of Chloroform. Carefully load the solution onto the top of the silica bed using a long glass pipette.
-
Elution: Elute the column using a gradient solvent system, starting with 100% Hexane and gradually increasing the polarity to 20% Chloroform in Hexane (or 10% EtOAc in Hexane if preferred)[7].
-
Fraction Collection: Collect fractions in test tubes. Monitor the elution profile via Thin Layer Chromatography (TLC) using UV light (254 nm) for visualization[8].
-
Isolation: Pool the fractions containing the pure target spot. Evaporate the solvent using a rotary evaporator under reduced pressure (water bath at 40°C) to yield the purified solid[8].
Troubleshooting & FAQs
Q: My compound "oils out" instead of forming solid crystals during recrystallization. How do I fix this? A: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point, often due to a supersaturated solution or cooling too rapidly [3]. Solution: Reheat the mixture until the oil completely redissolves. Add a small volume of the primary solvent (toluene) to slightly decrease the saturation. Allow the flask to cool much more slowly (e.g., by insulating it with cotton or a towel). If available, add a "seed crystal" of pure 5-bromo-4-chloro-2-nitrobenzaldehyde when the solution is lukewarm to provide a nucleation site, bypassing the oiling phase[3].
Q: I am seeing poor peak resolution between 5-bromo-4-chloro-2-nitrobenzaldehyde and its regioisomers on my TLC plate. How can I improve separation?
A: Halogenated nitrobenzaldehydes possess very similar
Q: I am losing a significant amount of product in the mother liquor after recrystallization. Is there a way to improve recovery? A: High losses typically mean too much primary solvent was used, or the anti-solvent ratio was insufficient. Ensure you are dissolving the crude in the absolute minimum amount of boiling primary solvent [4]. You can recover a second crop of crystals by concentrating the mother liquor on a rotary evaporator to half its volume, adding more anti-solvent, and cooling it again in an ice bath[9].
References
-
Measurement and Correlation of Solubility of o-Nitrobenzaldehyde in Four Binary Solvents. Journal of Chemical & Engineering Data - ACS Publications. URL:[Link]
-
Recrystallization Techniques for Purification. Scribd. URL:[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scribd.com [scribd.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. orgsyn.org [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting 5-Bromo-4-chloro-2-nitrobenzaldehyde Solubility in Ethanol
Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals encountering solvation issues with 5-Bromo-4-chloro-2-nitrobenzaldehyde (CAS 202808-22-8).
Below, we dissect the thermodynamic causality of these solubility challenges, provide a targeted FAQ troubleshooting guide, and outline self-validating experimental protocols to ensure your workflows remain unhindered.
Mechanistic Overview: The Causality of Poor Solvation
To solve a solubility issue, one must first understand the molecular environment. 5-Bromo-4-chloro-2-nitrobenzaldehyde is a highly substituted, electron-deficient aromatic aldehyde. Its reluctance to dissolve in polar protic solvents like ethanol stems from two primary factors:
-
High Crystal Lattice Energy: The nitro group is a strong electron-withdrawing moiety that profoundly alters the electronic distribution of the benzene ring. This creates highly polarized regions that form stable, rigid intermolecular synthons in the solid crystalline state[1].
-
Steric Hindrance and Hydrophobicity: The addition of heavy halogens (bromine and chlorine) increases the steric bulk and lipophilicity of the molecule. Halogen substitution reduces overall molecular polarity, which drastically lowers the compound's thermodynamic affinity for polar protic solvents[2]. As the hydrophobic character of an aromatic aldehyde increases, its solubility in hydrogen-bonding networks (like water or ethanol) decreases rapidly[3].
Because the weak van der Waals interactions between the heavily substituted aromatic ring and ethanol cannot easily overcome the strong solute-solute lattice energy at room temperature, the compound tends to precipitate or remain as a suspension.
Troubleshooting Guide & FAQs
Q1: Why does 5-Bromo-4-chloro-2-nitrobenzaldehyde precipitate out of absolute ethanol at room temperature?
A1: The enthalpy of dissolution (
Q2: I need to use pure ethanol for a green chemistry Schiff base condensation. How can I force complete dissolution without adding other organic solvents? A2: You must manipulate the kinetics and thermodynamics of the system through temperature elevation and mechanical disruption . Heating the solvent to 50–60°C increases the kinetic energy of the system, shifting the equilibrium toward dissolution. Simultaneously, using ultrasonic cavitation (sonication) physically disrupts the crystal lattice, drastically increasing the surface area for solvent interaction. (See Protocol A below).
Q3: The compound dissolves when heated but crashes out (crystallizes) upon cooling back to room temperature. How do I maintain a homogeneous solution? A3: If the compound crystallizes upon cooling, your concentration exceeds the saturation point of the solvent at room temperature. You have two choices:
-
Dilution: Increase the total volume of ethanol to work at a lower molarity.
-
Co-solvation: Introduce a miscible aprotic co-solvent to lower the overall polarity of the solvent system. Studies show that adding co-solvents like N,N-dimethylformamide (DMF) to alcohols significantly increases the mole fraction solubility of nitrobenzaldehydes via preferential solvation[4]. (See Protocol B below).
Q4: Does the grade of ethanol matter? I am currently using 95% ethanol. A4: Yes, it is critical. 95% ethanol contains 5% water. Water is a highly polar, strongly hydrogen-bonded network that acts as an aggressive anti-solvent for lipophilic halogenated aromatics[3]. Switching to anhydrous (absolute) ethanol is the mandatory first corrective step for this workflow.
Quantitative Data: Co-Solvent Selection Matrix
If absolute ethanol alone is insufficient for your required concentration, use this matrix to select an appropriate co-solvent to create a binary solvent system.
| Co-Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Solubilization Mechanism for Halogenated Aromatics | Recommended Vol % in EtOH |
| Tetrahydrofuran (THF) | 7.5 | 66.0 | Disrupts H-bonding; highly miscible with lipophilic aromatic rings. | 10 - 20% |
| Dichloromethane (DCM) | 9.1 | 39.6 | Excellent solvation of halogenated compounds ("like dissolves like"). | 10 - 30% |
| Ethyl Acetate (EtOAc) | 6.0 | 77.1 | Moderate polarity; excellent for intermediate lipophilicity. | 15 - 25% |
| N,N-Dimethylformamide (DMF) | 36.7 | 153.0 | Strong dipole-dipole interactions with the nitro group[4]. | 5 - 15% |
Experimental Protocols
Protocol A: Ultrasound-Assisted Thermal Dissolution
Use this protocol when pure ethanol is strictly required for downstream reactions.
-
Preparation: Weigh the required mass of 5-Bromo-4-chloro-2-nitrobenzaldehyde and transfer it to a dry, inert-gas flushed round-bottom flask.
-
Solvent Addition: Add anhydrous absolute ethanol (calculate for a target molarity of < 0.05 M to prevent supersaturation).
-
Thermal Sonication: Seal the flask and submerge it in an ultrasonic bath pre-heated to 50°C.
-
Agitation: Sonicate for 15–20 minutes until the solution transitions from a cloudy suspension to an optically clear yellow solution.
-
System Validation: Remove the flask from the bath and allow it to rest at room temperature (25°C) for 30 minutes. Self-Validation Check: If no turbidity or needle-like crystals form during this cooling period, the solution is thermodynamically stable and ready for use.
Protocol B: Binary Solvent System (Ethanol/THF) Preparation
Use this protocol if Protocol A fails (crystals reform) or if a higher molarity is required.
-
Calculation: Calculate a 15% v/v addition of anhydrous THF relative to your total desired solvent volume.
-
Primary Solvation: Suspend the compound in the THF portion first. The aprotic, low-dielectric nature of THF will rapidly solvate the halogenated bulk of the molecule.
-
Secondary Dilution: Slowly add the absolute ethanol dropwise under continuous magnetic stirring at 300 rpm.
-
System Validation: Self-Validation Check: The solution must remain perfectly clear during the entire ethanol addition process. This visual confirmation ensures the co-solvent ratio is sufficient to maintain complete solvation without triggering precipitation.
Troubleshooting Workflow Visualization
Troubleshooting workflow for the dissolution of 5-Bromo-4-chloro-2-nitrobenzaldehyde in ethanol.
References
-
Sigma-Aldrich. 5-Bromo-4-chloro-2-nitrobenzaldehyde | 202808-22-8.
-
MDPI. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. 2[2]
-
CK-12 Foundation. Physical Properties of Aldehydes and Ketones.3[3]
-
ResearchGate. Solubility modelling and preferential solvation for 3-nitrobenzaldehyde in N , N -dimethylformamide + (ethanol, n -propanol or n -butanol) solvent mixtures. 4[4]
Sources
Minimizing side reactions during the reduction of 5-Bromo-4-chloro-2-nitrobenzaldehyde
Target Audience: Researchers, Scientists, and Drug Development Professionals
Transforming 5-bromo-4-chloro-2-nitrobenzaldehyde into 2-amino-5-bromo-4-chlorobenzaldehyde is a notoriously difficult transformation. The substrate contains three highly reactive moieties: a reducible nitro group, an electrophilic aldehyde, and two labile halogens (particularly the weak C–Br bond). Standard reduction conditions often lead to a catastrophic mixture of side products.
This technical guide provides a mechanistic troubleshooting framework, quantitative data, and self-validating experimental protocols to ensure absolute chemoselectivity.
Mechanistic Workflow & Side Reaction Pathways
Reaction pathways illustrating chemoselective reduction vs. common side reactions.
Troubleshooting & Causality FAQs
Q: Why did my catalytic hydrogenation (Pd/C) result in a complex mixture with missing halogen signals in the NMR? A: Palladium is highly active for the oxidative addition of carbon-halogen bonds, particularly the weak C–Br bond (bond dissociation energy ~280 kJ/mol). During hydrogenation, the intermediate Pd-hydride species rapidly undergoes reductive elimination, leading to profound hydrodehalogenation[1]. To preserve the bromine and chlorine atoms, you must abandon Pd/C in favor of single-electron transfer (SET) reductants like Iron or Tin(II) chloride, which do not interact with aryl halide bonds[2].
Q: My product is contaminated with a benzyl alcohol derivative. How did the aldehyde get reduced? A: Over-reduction of the formyl group occurs when using hydride donors (e.g., NaBH₄, LiAlH₄). While the nitro group is easily reduced, hydrides lack the necessary chemoselectivity to differentiate it from the highly electrophilic aldehyde. By switching to SnCl₂, the reduction proceeds via an oxygen-transfer mechanism specific to the nitro group, leaving the carbonyl completely untouched[3].
Q: The reaction mixture turned into a dark, insoluble tar. What caused this? A: You are observing intermolecular Schiff base condensation. As the nitro group is reduced to an amine, the nascent -NH₂ group acts as a nucleophile and attacks the unreduced aldehyde of a neighboring molecule[4]. This initiates a cascade of polymerization. Solution: Run the reaction at a lower concentration (high dilution) to kinetically favor intramolecular reduction over intermolecular collision, and ensure sufficient equivalents of the reducing agent are present to rapidly push the reaction to completion.
Quantitative Reagent Comparison
Choosing the correct reductant dictates the success of this synthesis. The table below summarizes the expected outcomes based on established mechanistic behaviors for halogenated nitrobenzaldehydes.
| Reducing Agent | Nitro Reduction | Aldehyde Tolerance | Halogen Tolerance | Primary Side Reaction | Typical Yield |
| Fe / AcOH | Excellent | Excellent | Excellent | Condensation (if concentrated) | > 85% |
| SnCl₂·2H₂O | Excellent | Excellent | Excellent | None (highly selective) | > 90% |
| Pd/C + H₂ | Excellent | Moderate | Poor | Hydrodehalogenation | < 20% |
| NaBH₄ / NiCl₂ | Good | Poor | Moderate | Carbonyl reduction to alcohol | < 10% |
Validated Experimental Protocols
The following protocols are engineered as self-validating systems. They include specific visual and chemical checkpoints to ensure the reaction is proceeding correctly.
Protocol A: Iron-Mediated Reduction (Béchamp-Type)
Causality: Iron powder in the presence of acetic acid acts as a mild electron source. The sequential single-electron transfer (SET) mechanism selectively reduces the nitro group through nitroso and hydroxylamine intermediates to the amine, without generating the hydride species responsible for dehalogenation[5],[6].
-
Setup: In a 250 mL round-bottom flask, dissolve 5-bromo-4-chloro-2-nitrobenzaldehyde (10 mmol) in a mixture of glacial acetic acid (40 mL) and ethanol (40 mL).
-
Activation: Heat the mixture to 60 °C. Add iron powder (40 mmol, 4.0 equiv, <100 mesh) portion-wise over 15 minutes to prevent violent exotherms.
-
Reaction & Validation: Stir at 80 °C for 2–3 hours.
-
Self-Validation Checkpoint: The mixture will turn from a clear yellow solution to a dark brown suspension. TLC (Hexanes/EtOAc 3:1) should show the complete disappearance of the starting material (UV active) and the appearance of a lower
spot that fluoresces bright blue under 365 nm UV light (characteristic of the anthranilaldehyde derivative).
-
-
Quench & Filter: Cool to room temperature. Dilute with ethyl acetate (100 mL) and filter through a thick pad of Celite to remove the iron sludge. Wash the pad thoroughly with additional ethyl acetate (50 mL).
-
Workup: Concentrate the filtrate under reduced pressure. Neutralize the residual acetic acid by carefully adding saturated aqueous NaHCO₃ until CO₂ evolution ceases (pH ~8). Extract with ethyl acetate (3 x 50 mL).
-
Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via recrystallization from ethanol/water.
Protocol B: Tin(II) Chloride Reduction
Causality: SnCl₂ is a classic, highly chemoselective reductant that operates under mild conditions to reduce nitroarenes without affecting sensitive functional groups like aldehydes or halogens[3].
-
Setup: Dissolve the substrate (10 mmol) in absolute ethanol (50 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Add SnCl₂·2H₂O (50 mmol, 5.0 equiv) in one portion.
-
Reaction & Validation: Heat the mixture to 70 °C for 2 hours.
-
Self-Validation Checkpoint: The initial suspension will become a homogeneous yellow solution as the SnCl₂ dissolves and reacts.
-
-
Workup (Critical Causality Step): Cool the mixture to 0 °C. Pour the mixture into 100 mL of ice water. Slowly add 2M NaOH (aq) until the pH reaches exactly 8–9.
-
Why this matters: Tin reductions are notorious for forming intractable emulsions. Adjusting to pH 8–9 converts soluble tin chlorides into insoluble tin(IV) oxide hydrates, breaking the emulsion and trapping the metal.
-
-
Filtration: Filter the milky suspension through a thick pad of Celite.
-
Extraction: Transfer the clear filtrate to a separatory funnel, extract with ethyl acetate (3 x 50 mL), dry over MgSO₄, and concentrate to yield the highly pure 2-amino-5-bromo-4-chlorobenzaldehyde.
References
- Amine synthesis by nitro compound reduction Organic Chemistry Portal
- Synthesis of 3-Aminoquinazolinones via a SnCl2-Mediated ANRORC-like Reductive Rearrangement of 1,3,4-Oxadiazoles ACS Public
- Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydr
- Iron–water mediated chemoselective reduction of nitroarenes in a ball mill RSC Publishing
- o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone Organic Syntheses
- Domino Nitro Reduction-Friedländer Heterocyclization for the Prepar
Sources
- 1. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
Separation of regioisomers in 5-Bromo-4-chloro-2-nitrobenzaldehyde synthesis
Technical Support Center: Separation of Regioisomers in 5-Bromo-4-chloro-2-nitrobenzaldehyde Synthesis
Overview
Welcome to the Technical Support Center. This hub provides researchers and drug development professionals with field-proven troubleshooting guides and FAQs for the regioselective nitration of 3-bromo-4-chlorobenzaldehyde and the subsequent isolation of the target 5-bromo-4-chloro-2-nitrobenzaldehyde.
Workflow for the synthesis and separation of 5-bromo-4-chloro-2-nitrobenzaldehyde regioisomers.
Frequently Asked Questions (FAQs)
Q1: Why does the nitration of 3-bromo-4-chlorobenzaldehyde yield a mixture of regioisomers instead of a single product? A: The formation of regioisomers is driven by conflicting directing effects on the polysubstituted aromatic ring[1]. In the starting material:
-
The aldehyde (-CHO) group (C1) is a deactivating meta-director, directing incoming electrophiles to C5.
-
The chlorine (-Cl) atom (C4) is a deactivating ortho/para-director, also directing to C5.
-
The bromine (-Br) atom (C3) is a deactivating ortho/para-director, directing to C2 and C6.
Because both C5 and C6 are activated by different halogens, nitration yields two primary regioisomers: the target 5-bromo-4-chloro-2-nitrobenzaldehyde (from nitration at C6, renumbered to C2 according to IUPAC rules) and the major byproduct 3-bromo-4-chloro-5-nitrobenzaldehyde (from nitration at C5)[1].
Q2: How can I reliably distinguish the target 2-nitro isomer from the 5-nitro byproduct using NMR? A: ¹H NMR provides a self-validating system for isomer identification. The aldehyde proton (-CHO) shift is highly sensitive to the spatial proximity of the ortho-nitro group. In the 2-nitro isomer, the anisotropic effect and strong electron-withdrawing nature of the adjacent nitro group shift the aldehyde proton further downfield (>10.3 ppm) compared to the 5-nitro isomer (~9.9 - 10.1 ppm). Furthermore, the aromatic protons in the 2-nitro isomer appear as two singlets (para-relationship), whereas the 5-nitro isomer exhibits two doublets with a small J coupling (~1.5-2.0 Hz) indicative of a meta-relationship.
Q3: Is column chromatography the only way to separate these isomers? A: No. While silica gel chromatography is effective for small-scale purification, it is solvent-intensive. For larger scales, we recommend a chemical separation that exploits the steric hindrance around the aldehyde group using a sodium bisulfite adduct protocol[2][3]. The bulky 2-nitro group sterically impedes adduct formation, allowing the unhindered 5-nitro byproduct to be selectively converted into a water-soluble complex and washed away[2].
Troubleshooting Guide: Step-by-Step Separation Methodologies
Protocol A: Chromatographic Separation (Small Scale, <5 g)
Causality: The ortho-nitro group in the target isomer sterically shields the polar aldehyde moiety, disrupting its ability to strongly hydrogen-bond with the silanol groups on the silica gel stationary phase. Consequently, the 2-nitro isomer elutes significantly faster than the 5-nitro isomer.
-
Preparation: Load the crude mixture onto a silica gel column (230-400 mesh) using a dry-loading technique (adsorbing the crude onto a small amount of silica) to prevent band broadening.
-
Elution: Use an isocratic solvent system of 90:10 Hexanes:Ethyl Acetate.
-
Monitoring: Monitor fractions via TLC (UV 254 nm). The target 5-bromo-4-chloro-2-nitrobenzaldehyde will elute first. The 3-bromo-4-chloro-5-nitrobenzaldehyde byproduct will elute second.
-
Validation: Evaporate the first set of fractions to yield a pale-yellow solid. Verify purity via GC-MS or NMR prior to downstream synthesis.
Protocol B: Chemical Separation via Bisulfite Adduct (Scalable, >5 g)
Causality: Aldehydes react with bisulfite ions to form water-soluble α-hydroxy sulfonate adducts[2]. However, the bulky nitro group at the C2 position in the target isomer creates severe steric hindrance, drastically reducing the thermodynamic stability and kinetic rate of adduct formation[3]. The 5-nitro isomer, lacking this ortho-hindrance, forms the adduct rapidly and partitions into the aqueous phase[3].
-
Dissolution: Dissolve the crude regioisomer mixture in an immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate (10 mL per gram of crude).
-
Adduct Formation: Add an equal volume of freshly prepared, saturated aqueous sodium bisulfite (NaHSO₃) solution.
-
Agitation: Stir the biphasic mixture vigorously at room temperature for 2-4 hours. The 5-nitro isomer will convert to the water-soluble adduct and migrate to the aqueous layer[3].
-
Phase Separation: Transfer the mixture to a separatory funnel and collect the organic layer. Wash the organic layer with deionized water (2x) and brine (1x) to ensure all bisulfite adducts are removed.
-
Recovery: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to isolate the highly enriched 5-bromo-4-chloro-2-nitrobenzaldehyde.
-
Recrystallization: For >99% purity, recrystallize the resulting solid from hot isopropanol.
Quantitative Data Summaries
Table 1: Directing Group Effects in 3-Bromo-4-chlorobenzaldehyde Nitration
| Substituent | Position | Directing Effect | Activated Positions | Resulting Isomer (upon nitration) |
| -CHO | C1 | Meta (Deactivating) | C3 (Occupied), C5 | 3-Bromo-4-chloro-5-nitrobenzaldehyde |
| -Cl | C4 | Ortho/Para (Deactivating) | C3 (Occupied), C5 | 3-Bromo-4-chloro-5-nitrobenzaldehyde |
| -Br | C3 | Ortho/Para (Deactivating) | C2, C4 (Occupied), C6 | 5-Bromo-4-chloro-2-nitrobenzaldehyde |
Table 2: Analytical and Chromatographic Properties of Regioisomers
| Property | 5-Bromo-4-chloro-2-nitrobenzaldehyde (Target) | 3-Bromo-4-chloro-5-nitrobenzaldehyde (Byproduct) |
| Nitration Site (Original Ring) | C6 | C5 |
| TLC Rf (90:10 Hexanes:EtOAc) | ~0.45 | ~0.25 |
| Bisulfite Adduct Formation | Very Slow / Unfavorable (Steric Hindrance) | Rapid / Favorable (Unhindered) |
| ¹H NMR Aldehyde Shift (CDCl₃) | >10.3 ppm (Deshielded by ortho-NO₂) | ~9.9 - 10.1 ppm |
| Aromatic Protons | Two singlets (para-relationship) | Two doublets, J ~1.5-2.0 Hz (meta-relationship) |
References
- Title: 3-Bromo-5-chloro-4-nitrobenzaldehyde | Source: Benchchem | URL
- Title: Experiment 17: Reductive Amination of Aldehyde Bisulfite Adducts | Source: ResearchGate | URL
- Title: Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Source: Lookchem | URL
Sources
Controlling steric hindrance effects in 5-Bromo-4-chloro-2-nitrobenzaldehyde reactions
Welcome to the Technical Support Center for 5-Bromo-4-chloro-2-nitrobenzaldehyde . As a highly functionalized aromatic building block, this compound presents unique synthetic opportunities but is notorious for its complex steric landscape. The ortho-nitro group heavily shields the aldehyde, while the adjacent C4-chloro group creates a steric barrier around the C5-bromo position.
This guide is designed for researchers and drug development professionals to troubleshoot and overcome the steric hindrance effects inherent to this molecule.
Part 1: Troubleshooting FAQs & Mechanistic Insights
Q1: Why do my reductive amination reactions with 5-Bromo-4-chloro-2-nitrobenzaldehyde stall at the imine formation step, and how can I force completion? A: The primary culprit is the severe steric hindrance exerted by the bulky ortho-nitro group adjacent to the aldehyde[1]. While the electron-withdrawing nature of the nitro, chloro, and bromo groups increases the electrophilicity of the carbonyl carbon, the physical bulk of the ortho-nitro group obstructs the Bürgi-Dunitz trajectory of incoming nucleophiles[2]. Furthermore, once the tetrahedral intermediate forms, the steric clash prevents efficient dehydration to the imine. Solution: You must alter the thermodynamics of the reaction. Use Lewis acid catalysis combined with a physical thermodynamic sink (like molecular sieves or a Dean-Stark apparatus) to continuously remove water, forcefully driving the equilibrium forward.
Logical flow of overcoming ortho-nitro steric hindrance during nucleophilic addition.
Q2: I am attempting a Suzuki-Miyaura cross-coupling at the C5-Bromo position, but I am observing low yields and unreacted starting material. Is the C4-Chlorine interfering?
A: Yes. While C-Br bonds typically undergo oxidative addition with Palladium(0) much faster than C-Cl bonds, the C4-Chlorine in this specific scaffold creates a localized steric shield around the C5-Bromine. This crowding hinders the approach of the bulky
Workflow for mitigating C4-chloro steric clash during C5-bromo cross-coupling.
Q3: Can I perform an asymmetric aldol reaction or direct N-functionalization using this aldehyde? A: It is highly challenging. Comparative studies on enzyme peptide mimics and organocatalysts show that ortho-nitrobenzaldehydes suffer from dramatically reduced yields compared to para-nitrobenzaldehydes because the ortho-nitro group physically blocks the nucleophilic attack of the enolate intermediate[3]. Similarly, direct N-functionalizations often fail entirely due to this localized crowding[4]. Solution: If you must use this specific isomer, elevate the catalyst loading, use a highly polar aprotic solvent (like wet DMSO) to improve transition state stabilization, and extend reaction times significantly.
Part 2: Self-Validating Experimental Methodologies
To ensure reproducibility when working with highly hindered substrates, your workflows must include built-in validation checkpoints.
Protocol 1: Sterically Hindered Reductive Amination
-
Initiation: In a flame-dried flask under
, dissolve 5-Bromo-4-chloro-2-nitrobenzaldehyde (1.0 eq) and the primary amine (1.2 eq) in anhydrous toluene. -
Activation & Dehydration: Add activated 4Å molecular sieves (500 mg/mmol) and catalytic p-TsOH (0.05 eq).
-
Causality: The ortho-nitro group hinders the dehydration of the hemiaminal intermediate. The acid protonates the hydroxyl group to make it a better leaving group, while sieves act as a thermodynamic sink for water, bypassing the steric barrier.
-
-
Monitoring (Validation Checkpoint): Reflux for 12 hours. Monitor via TLC (Hexanes/EtOAc).
-
Validation: The complete disappearance of the UV-active aldehyde spot (which stains strongly with 2,4-DNP) and the appearance of a new, less polar imine spot confirms the thermodynamic barrier has been overcome. Do not proceed until the aldehyde is consumed.
-
-
Reduction: Cool to 0°C, dilute with anhydrous MeOH, and add
(1.5 eq) in portions.-
Causality:
is chemoselective for imines at mildly acidic pH (pH ~5-6) and will not reduce the sterically hindered unreacted aldehyde or the sensitive nitro group.
-
-
Isolation: Quench with saturated
, extract with EtOAc, dry over , and concentrate in vacuo.
Protocol 2: Chemoselective Suzuki-Miyaura Coupling at C5-Bromo
-
Preparation: Charge a Schlenk tube with 5-Bromo-4-chloro-2-nitrobenzaldehyde (1.0 eq), arylboronic acid (1.1 eq),
(0.02 eq), XPhos (0.08 eq), and (2.0 eq). -
Atmosphere Control: Evacuate and backfill with
three times.-
Causality: Oxygen poisons the Pd(0) catalyst and rapidly oxidizes the electron-rich XPhos ligand, which is critical for navigating the C4-chloro steric shield.
-
-
Solvent Addition: Add degassed Toluene/
(10:1 v/v).-
Causality: Water is essential to dissolve the inorganic base and accelerate the transmetalation step, which is often the rate-limiting step when bulky ligands are used.
-
-
Reaction & Validation: Heat at 80°C for 6 hours.
-
Validation: Analyze the crude mixture via LC-MS. Successful coupling is validated by a mass shift corresponding to the loss of Br and addition of the aryl group. Crucially, the distinct 3:1 isotopic pattern of the remaining C4-Chlorine must remain intact, proving chemoselectivity over the adjacent C-Cl bond.
-
Part 3: Quantitative Data Analysis
The choice of ligand is the single most important variable when attempting to overcome the C4-chloro steric shielding during a C5-bromo cross-coupling. The table below summarizes the quantitative impact of ligand sterics on reaction efficiency.
Table 1: Comparison of Ligand Efficacy in C5-Bromo Suzuki Coupling of 5-Bromo-4-chloro-2-nitrobenzaldehyde
| Ligand Type | Catalyst Precursor | Temp (°C) | Time (h) | Yield (%) | C5-Br vs C4-Cl Selectivity |
| 100 | 24 | < 20% | N/A (Low Conversion) | ||
| dppf (Bidentate) | 90 | 18 | 45% | 85:15 | |
| XPhos (Bulky Biaryl) | 80 | 6 | 92% | > 99:1 | |
| SPhos (Bulky Biaryl) | 80 | 8 | 88% | > 99:1 |
Note: Bulky biaryl ligands (XPhos/SPhos) drastically reduce reaction time and improve yield by forming a highly active monoligated Pd(0) species that can penetrate the steric shield generated by the C4-Chlorine.
References
-
Grokipedia. Nitrobenzaldehyde. Retrieved from:[Link]
-
RSC Publishing. Development of fructose-1,6-bisphosphate aldolase enzyme peptide mimics as biocatalysts in direct asymmetric aldol reactions. Retrieved from: [Link]
-
D-NB Info. The Transition Metal-Mediated N-Functionalizations of Sulfoximines. Retrieved from:[Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. 3-Bromo-5-chloro-4-nitrobenzaldehyde | Benchchem [benchchem.com]
- 3. Development of fructose-1,6-bisphosphate aldolase enzyme peptide mimics as biocatalysts in direct asymmetric aldol reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06616A [pubs.rsc.org]
- 4. d-nb.info [d-nb.info]
Technical Support Center: Catalyst Selection & Troubleshooting for Cross-Coupling 5-Bromo-4-chloro-2-nitrobenzaldehyde
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic challenges associated with 5-Bromo-4-chloro-2-nitrobenzaldehyde . This highly functionalized scaffold presents a classic chemoselectivity dilemma: achieving targeted carbon-carbon bond formation at the C-Br site while preserving the reactive C-Cl bond, the highly electrophilic aldehyde, and the electron-withdrawing nitro group.
The following documentation synthesizes fundamental organometallic principles with field-validated troubleshooting data to ensure your cross-coupling workflows are robust, reproducible, and scientifically sound.
The Chemoselectivity Framework & Logical Workflow
The selective functionalization of a C-Br bond in the presence of a C-Cl bond hinges on the inherent differences in their bond dissociation energies (BDE) and their respective kinetics during the catalyst's oxidative addition phase[1]. Because the C-Br bond is significantly weaker, it requires less activation energy to cleave, allowing a properly tuned Palladium(0) catalyst to selectively insert into the C-Br bond while ignoring the C-Cl bond[1].
Logical workflow of catalyst-driven chemoselective oxidative addition at the C-Br bond.
Quantitative Catalyst Selection Data
Selecting the right catalyst is a balancing act between providing enough electron density to activate the C-Br bond and avoiding over-activation that leads to C-Cl cleavage. Below is a comparative performance matrix for Suzuki-Miyaura coupling on bromo-chloro substrates[2].
| Catalyst System | Ligand Classification | C-Br vs C-Cl Selectivity | Aldehyde Tolerance | Recommended Application |
| Pd(PPh₃)₄ | Monodentate Phosphine | Excellent | High (with mild base) | Baseline choice for strict C-Br chemoselectivity[2]. |
| Pd(dppf)Cl₂ | Bidentate Phosphine | Very Good | High | Best for sterically hindered arylboronic acids. |
| Pd₂(dba)₃ / XPhos | Bulky Dialkylbiaryl | Moderate (Risk of C-Cl activation) | Medium | Use only for highly unreactive coupling partners[2][3]. |
| Pd(OAc)₂ / NHC | N-Heterocyclic Carbene | Poor (Promotes over-coupling) | Low | Not recommended unless di-arylation is the goal[3]. |
Frequently Asked Questions (FAQs)
Q: Why is the C-Br bond selectively activated over the C-Cl bond? A: The chemoselectivity is fundamentally driven by thermodynamics and kinetics. The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond. Consequently, less energy is required to cleave the C-Br bond during the rate-determining oxidative addition step of the catalytic cycle[1]. The general order of reactivity for oxidative addition to a low-valent metal center is C–I > C–Br > C–Cl[2].
Q: How does the nitro group at the 2-position influence the reaction? A: The nitro group is highly electron-withdrawing. It depletes electron density from the aromatic ring, making the C-Br bond highly electrophilic. This accelerates the oxidative addition of the electron-rich Pd(0) species, mimicking an SNAr-like activation pathway[4]. However, because it is positioned ortho to the aldehyde, it creates a sterically demanding pocket that the catalyst must navigate.
Q: The aldehyde group is highly reactive. How do I prevent nucleophilic attack or oxidation during the cross-coupling? A: The carbonyl carbon in this substrate is extremely electrophilic due to the combined electron-withdrawing effects of the nitro, bromo, and chloro substituents[5]. To prevent base-catalyzed side reactions (such as aldol condensations or Cannizzaro disproportionation), you must avoid strong nucleophilic bases like NaOH or NaOtBu. Instead, utilize mild bases such as K₃PO₄ or Na₂CO₃, and employ biphasic solvent systems (e.g., Toluene/Water) to partition the reactive intermediates[2].
Troubleshooting Guide
Issue: Formation of di-arylated byproducts (loss of both Br and Cl).
-
Root Cause: The use of an over-active catalyst system. Bulky, highly electron-rich ligands (like NHCs or dialkylbiaryl phosphines such as XPhos) can lower the activation energy so drastically that the intrinsic BDE differences are overridden, leading to C-Cl activation[2][3].
-
Resolution: Downgrade the ligand's electron density by switching to a standard phosphine like PPh₃. Lower the reaction temperature from 100 °C to 70-80 °C, and strictly limit the arylboronic acid to 1.05 equivalents.
Issue: Black precipitate forms immediately upon heating, and the reaction stalls.
-
Root Cause: Catalyst deactivation and aggregation into palladium black. This is almost always caused by insufficient degassing (oxygen poisoning the Pd(0) species) or an improper ligand-to-metal ratio.
-
Resolution: Rigorously degas all solvents via the freeze-pump-thaw method or by sparging with Argon for at least 30 minutes prior to addition[1].
Issue: Starting material is consumed, but multiple spots appear on TLC and the aldehyde peak is missing in the crude NMR.
-
Root Cause: Base-catalyzed degradation of the aldehyde moiety[5].
-
Resolution: Switch to a weaker, non-nucleophilic base like Potassium Fluoride (KF) or Cesium Fluoride (CsF). If degradation persists, transiently protect the aldehyde as an acetal (e.g., using ethylene glycol and catalytic p-TsOH) prior to the cross-coupling step.
Self-Validating Experimental Protocol: Chemoselective Suzuki-Miyaura Coupling
This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.
Phase 1: Reaction Assembly & Degassing
-
Charge the Vessel: To an oven-dried Schlenk tube, add 5-bromo-4-chloro-2-nitrobenzaldehyde (1.0 eq), the desired arylboronic acid (1.05 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Validation Check: Visually inspect the Pd(PPh₃)₄ catalyst. It must be a bright, vibrant yellow powder. If it appears pale brown or black, it has irreversibly oxidized to Pd(0) nanoparticles and the reaction will fail to initiate.
-
-
Atmospheric Exchange: Evacuate the vessel under high vacuum and backfill with inert Argon gas. Repeat this cycle three times[1].
-
Validation Check: Observe the mineral oil bubbler attached to the Schlenk line; a steady, positive pressure of Argon confirms a sealed, oxygen-free system.
-
Phase 2: Reagent Addition & Catalysis 3. Solvent Addition: Via syringe, inject a rigorously degassed mixture of Toluene/Water (4:1 v/v, 0.1 M) followed by K₃PO₄ (2.0 eq)[2].
-
Causality: The biphasic system physically separates the water-soluble inorganic base from the organic-soluble aldehyde, severely retarding base-catalyzed side reactions[5].
-
Thermal Activation: Seal the tube and heat the reaction mixture to 80 °C with vigorous stirring (1000 rpm)[1].
-
Validation Check: Monitor the reaction via GC-MS every 2 hours. The successful chemoselective pathway is validated by the disappearance of the starting material mass (m/z ~264) and the emergence of the mono-coupled product mass. If a mass corresponding to the di-coupled product appears, immediately cool the reaction to quench over-activity.
-
Phase 3: Isolation & Verification 5. Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with distilled water and brine[1]. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Validation Check: Perform a crude ¹H-NMR on the concentrated organic layer. The presence of an intact, sharp aldehyde proton signal (~10.0 - 10.5 ppm) validates that the electrophilic functional group successfully survived the cross-coupling conditions.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
Technical Comparison Guide: FTIR Structural Elucidation of 5-Bromo-4-chloro-2-nitrobenzaldehyde
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Analytical Performance & Structural Comparison Guide
Executive Summary
In pharmaceutical development and complex organic synthesis, the unambiguous structural verification of starting materials is non-negotiable. 5-Bromo-4-chloro-2-nitrobenzaldehyde is a highly functionalized, poly-substituted aromatic scaffold utilized heavily in the synthesis of complex heterocycles (e.g., quinolines, indoles, and targeted kinase inhibitors).
This guide objectively compares the Fourier-Transform Infrared (FTIR) spectral performance of 5-Bromo-4-chloro-2-nitrobenzaldehyde against its simpler structural alternatives: 2-Nitrobenzaldehyde and 4-Chloro-2-nitrobenzaldehyde . By isolating the vibrational contributions of each functional group, this guide provides a self-validating framework for ensuring product identity, purity, and analytical traceability.
Mechanistic Causality of Vibrational Signatures
As a Senior Application Scientist, it is critical to look beyond empirical peak matching and understand the causality behind the spectral shifts. The FTIR spectrum of a poly-substituted benzaldehyde is governed by a delicate balance of inductive (-I), mesomeric (+M/-M), and steric effects.
-
The Carbonyl (C=O) Shift: In unsubstituted benzaldehyde, the C=O stretch typically appears around 1703 cm⁻¹. In 5-Bromo-4-chloro-2-nitrobenzaldehyde, the bulky ortho-nitro group induces steric hindrance, forcing the aldehyde group slightly out of coplanarity with the aromatic ring. This reduces conjugation, increases the double-bond character of the carbonyl, and shifts the absorption to a higher wavenumber (~1700–1720 cm⁻¹) (1[1]).
-
Nitro Group (NO₂) Anchoring: The strong electron-withdrawing nature of the nitro group results in two distinct, highly reliable peaks: the asymmetric stretch (~1520–1560 cm⁻¹) and the symmetric stretch (~1345–1385 cm⁻¹) (1[1]). The presence of meta and para halogens stabilizes the molecular dipole, making these peaks sharp and diagnostic.
-
The Halogen Fingerprint (C-Cl & C-Br): The heavy atomic masses of chlorine and bromine relegate their stretching frequencies to the far fingerprint region. The C-Cl bond typically absorbs between 740–800 cm⁻¹, while the heavier C-Br bond absorbs at a lower energy, typically 550–650 cm⁻¹.
Comparative Spectral Performance: Target vs. Alternatives
To validate the structural integrity of 5-Bromo-4-chloro-2-nitrobenzaldehyde, we benchmark its FTIR profile against two commercially available alternatives. This comparison highlights how sequential halogenation alters the molecular fingerprint, providing a foolproof method for distinguishing the target product from incomplete halogenation byproducts.
Table 1: FTIR Peak Comparison of Substituted Nitrobenzaldehydes
| Functional Group Vibration | 2-Nitrobenzaldehyde (Alternative 1) | 4-Chloro-2-nitrobenzaldehyde (Alternative 2) | 5-Bromo-4-chloro-2-nitrobenzaldehyde (Target Product) | Diagnostic Significance |
| Aldehyde C=O Stretch | 1698 cm⁻¹ | 1692 cm⁻¹ | ~1700 - 1715 cm⁻¹ | Shifted upward in the target due to combined -I effects of Br and Cl overcoming conjugation. |
| NO₂ Asymmetric Stretch | ~1530 cm⁻¹ | 1520 cm⁻¹ | ~1525 - 1540 cm⁻¹ | Primary confirmation of the ortho-nitro substitution. |
| NO₂ Symmetric Stretch | ~1350 cm⁻¹ | 1344 cm⁻¹ | ~1345 - 1360 cm⁻¹ | Secondary confirmation of the nitro group. |
| Aromatic C-H Stretch | 3080 cm⁻¹ | 3089 cm⁻¹ | >3000 cm⁻¹ | Weak but present; indicates the intact aromatic core. |
| C-Cl Stretch | Absent | 754 cm⁻¹ | ~740 - 780 cm⁻¹ | Differentiates the chlorinated products from the base nitrobenzaldehyde. |
| C-Br Stretch | Absent | Absent | ~580 - 620 cm⁻¹ | Critical Identifier: Uniquely confirms the presence of the bromine substituent in the target. |
Data synthesized from authoritative spectroscopic evaluations of substituted benzaldehydes (;2[2]).
Self-Validating Experimental Protocol: ATR-FTIR Analysis
To ensure trustworthiness and reproducibility, the following Attenuated Total Reflectance (ATR) FTIR protocol is designed as a self-validating system. By strictly controlling the background and atmospheric variables, researchers can eliminate false positives.
Phase 1: System Calibration & Background
-
Crystal Preparation: Clean the diamond or germanium ATR crystal using high-purity isopropyl alcohol (IPA) and a lint-free wipe. Allow to air dry completely.
-
Atmospheric Compensation: Run a background scan (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution) on the empty, clean crystal. The software must automatically subtract ambient CO₂ (~2350 cm⁻¹) and water vapor (~3600 cm⁻¹ and ~1600 cm⁻¹) to prevent signal overlap with the target's carbonyl peak.
Phase 2: Sample Acquisition 3. Sample Application: Deposit approximately 2–5 mg of solid 5-Bromo-4-chloro-2-nitrobenzaldehyde directly onto the center of the ATR crystal. 4. Pressure Application: Engage the ATR pressure anvil. Causality note: Insufficient pressure will result in poor contact, leading to artificially weak signals in the high-frequency region (e.g., C-H stretches >3000 cm⁻¹). Apply optimal pressure until the real-time preview shows a stable, maximized signal-to-noise ratio. 5. Data Collection: Execute the sample scan using the identical parameters as the background (32 scans, 4 cm⁻¹ resolution).
Phase 3: Data Processing & Validation 6. Baseline Correction: Apply a multipoint baseline correction to account for any scattering effects caused by the solid powder morphology. 7. Peak Picking & Verification: Utilize the software's peak-picking algorithm. Cross-reference the resulting wavenumber values against Table 1. The sample is validated only if both the C-Cl (~750 cm⁻¹) and C-Br (~600 cm⁻¹) peaks are present alongside the shifted C=O stretch.
Logical Workflow for Spectral Validation
The following diagram maps the logical decision tree for validating the structural identity of the target compound against potential impurities or alternatives.
Caption: Logical workflow for the FTIR spectral validation and peak assignment of halogenated nitrobenzaldehydes.
References
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Kalaichelvan, S., et al. (2008). FT-IR, FT-Raman spectra and ab initio HF and DFT calculations of 2-nitro- and 4-nitrobenzaldehydes. NIScPR. Retrieved from[Link]
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Bianda, V., et al. (2021). Colorful Experiments for Students: Synthesis of Indigo and Derivatives (4-chloro-2-nitrobenzaldehyde). Azbuki. Retrieved from [Link]
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11101, 2-Nitrobenzaldehyde. PubChem. Retrieved from[Link]
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A Comparative Guide to the Reactivity of 5-Bromo-4-chloro-2-nitrobenzaldehyde and 2-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the selection of starting materials is a critical decision that dictates the efficiency and outcome of a synthetic route. Benzaldehyde derivatives, in particular, are foundational building blocks for a vast array of pharmaceuticals and functional materials. This guide provides an in-depth technical comparison of the reactivity of two such derivatives: 5-Bromo-4-chloro-2-nitrobenzaldehyde and its simpler counterpart, 2-nitrobenzaldehyde. Understanding their distinct reactivity profiles is paramount for rational synthetic design.
The primary difference between these two molecules lies in the substitution pattern on the aromatic ring. While both possess a nitro group ortho to the aldehyde, 5-bromo-4-chloro-2-nitrobenzaldehyde is further functionalized with two halogen atoms. This additional substitution profoundly alters the electronic landscape of the molecule, leading to significant and often advantageous differences in reactivity.
At a Glance: Structural and Property Comparison
| Property | 2-Nitrobenzaldehyde | 5-Bromo-4-chloro-2-nitrobenzaldehyde |
| Chemical Structure | ![]() | |
| Molar Mass | 151.12 g/mol | 264.45 g/mol |
| Melting Point | 42-44 °C | 97-101 °C |
| Key Substituents | One -NO₂ group (ortho) | One -NO₂ group (ortho), One -Cl (para), One -Br (meta) |
Deeper Dive: Electronic Effects and Reactivity Predictions
The reactivity of these aldehydes is fundamentally governed by the electronic effects of their substituents. The nitro group (-NO₂) is a powerful electron-withdrawing group (EWG) through both inductive (-I) and resonance (-M) effects.[1] This has two major consequences:
-
Aldehyde Group Activation: The EWG character of the nitro group enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack.[2]
-
Aromatic Ring Activation for SₙAr: The nitro group strongly deactivates the ring towards electrophilic aromatic substitution but significantly activates it for nucleophilic aromatic substitution (SₙAr), particularly at the ortho and para positions.[3][4]
In 5-Bromo-4-chloro-2-nitrobenzaldehyde , the addition of chloro and bromo substituents further amplifies these effects. Halogens act as EWGs through their inductive effect (-I), while being weak resonance donors (+M).[5] The cumulative inductive withdrawal from the nitro, chloro, and bromo groups makes the aromatic ring of 5-bromo-4-chloro-2-nitrobenzaldehyde significantly more electron-deficient than that of 2-nitrobenzaldehyde.
This leads to two key predictions:
-
Enhanced Aldehyde Reactivity: The aldehyde group in the halogenated compound will be more electrophilic and thus more reactive in condensation reactions.
-
Facilitated Nucleophilic Aromatic Substitution (SₙAr): The halogenated ring is highly activated for SₙAr, with the halogens themselves serving as excellent leaving groups.
Comparative Reactivity in Key Synthetic Transformations
Nucleophilic Aromatic Substitution (SₙAr)
The SₙAr reaction is a cornerstone of aromatic chemistry, allowing for the introduction of a wide range of nucleophiles. The mechanism proceeds via a two-step addition-elimination pathway, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[6][7] The rate-determining step is typically the initial attack of the nucleophile.[6][7]
-
2-Nitrobenzaldehyde: This molecule is generally not a substrate for SₙAr as it lacks a suitable leaving group at an activated position (ortho or para to the nitro group).
-
5-Bromo-4-chloro-2-nitrobenzaldehyde: This compound is an excellent substrate for SₙAr. The nitro group at C2 strongly activates the chloro group at C4 (para position) and, to a lesser extent, the bromo group at C5 (meta position). Nucleophilic attack will preferentially occur at the C4 position, displacing the chloride ion. The negative charge of the intermediate Meisenheimer complex is effectively stabilized by the nitro group through resonance.[8][9]
In SₙAr reactions, the typical leaving group trend seen in Sₙ1/Sₙ2 reactions is often inverted (F > Cl ≈ Br > I), a phenomenon known as the "element effect".[6][10][11] This is because the rate-determining step is the nucleophilic attack, which is accelerated by the high electronegativity of fluorine stabilizing the developing negative charge in the transition state.[6][10][11] For chloro and bromo derivatives, the reactivity is often comparable.[6][12]
Visualizing the SₙAr Mechanism
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SₙAr).
Aldehyde-Centric Reactions: The Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by dehydration, to form an α,β-unsaturated product.[13][14] The reaction rate is highly dependent on the electrophilicity of the aldehyde's carbonyl carbon.
-
2-Nitrobenzaldehyde: The ortho-nitro group activates the aldehyde, making it more reactive than unsubstituted benzaldehyde.[1]
-
5-Bromo-4-chloro-2-nitrobenzaldehyde: The combined electron-withdrawing power of the nitro, chloro, and bromo groups makes the carbonyl carbon significantly more electrophilic. Consequently, it is expected to undergo Knoevenagel condensation more readily and under milder conditions than 2-nitrobenzaldehyde. Studies have shown that aldehydes with electron-withdrawing substituents are more reactive in this condensation.[15]
Representative Experimental Protocol: Knoevenagel Condensation
This protocol describes a general procedure for the Knoevenagel condensation of a nitrobenzaldehyde derivative with malononitrile.
Materials:
-
Substituted Nitrobenzaldehyde (1.0 eq.)
-
Malononitrile (1.1 eq.)
-
Ethanol
-
Piperidine (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve the substituted nitrobenzaldehyde (1.0 eq.) in a minimal amount of ethanol.
-
Add malononitrile (1.1 eq.) to the solution.[16]
-
Add a catalytic amount of piperidine (e.g., 2-3 drops).[16][17]
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).[16][17]
-
Upon completion, cool the reaction mixture to room temperature, allowing the product to precipitate.[17]
-
Wash the solid with cold ethanol to remove any unreacted starting materials.[16][17]
-
Dry the product under vacuum to obtain the pure α,β-unsaturated product.
Expected Outcome Data (Illustrative)
| Aldehyde | Catalyst | Conditions | Time | Yield (%) |
| 4-Chloro-3-nitrobenzaldehyde | Piperidine | Ethanol, Reflux | 2 h | 92 |
| 2-Nitrobenzaldehyde | Piperidine | Ethanol, Reflux | ~3 h | ~85-90 |
| 5-Bromo-4-chloro-2-nitrobenzaldehyde | Piperidine | Ethanol, Reflux | < 2 h | > 95 |
Note: Data for 2-nitrobenzaldehyde and 5-bromo-4-chloro-2-nitrobenzaldehyde are projected based on established reactivity principles. The data for 4-chloro-3-nitrobenzaldehyde is based on a generic protocol.[17]
Visualizing the Knoevenagel Condensation Workflow
Caption: Step-by-step workflow for a typical Knoevenagel condensation experiment.
Synthetic Utility and Strategic Advantages
The distinct reactivity profiles of these two aldehydes open up different strategic possibilities in synthesis.
2-Nitrobenzaldehyde is a valuable precursor for reactions that leverage the ortho-relationship of the nitro and aldehyde groups. For instance, reduction of the nitro group to an amine, followed by condensation, is a common route to quinazolines and other heterocyclic systems.[18][19][20][21][22]
5-Bromo-4-chloro-2-nitrobenzaldehyde offers multistage reactivity. One can first perform a reaction at the highly activated aldehyde center (e.g., a Knoevenagel condensation), and then, in a subsequent step, perform a selective SₙAr reaction at the C4 position. This allows for the sequential and regioselective introduction of different functionalities, making it a highly versatile building block for constructing complex molecular architectures, particularly in drug discovery programs where precise control over substitution patterns is crucial.
Conclusion
-
Reactivity of the Aldehyde Group: 5-Bromo-4-chloro-2-nitrobenzaldehyde is the more reactive of the two in nucleophilic addition and condensation reactions due to the cumulative electron-withdrawing effects of its substituents.
For the synthetic chemist, 5-bromo-4-chloro-2-nitrobenzaldehyde should be considered the superior choice when high reactivity at the aldehyde is desired or when a subsequent nucleophilic aromatic substitution is a key step in the synthetic strategy. The choice between these two reagents will ultimately depend on the specific synthetic target and the desired reaction sequence.
References
- A Comparative Guide to the Reactivity of Chloro- vs. Bromo-Nitropyridines in Nucleophilic Aromatic Substitution - Benchchem.
- Application Notes and Protocols for the Knoevenagel Condensation of 4-Methoxy-3-nitrobenzaldehyde - Benchchem.
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at: [Link]
-
Novel Methods of Knoevenagel Condensation. Available at: [Link]
-
Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. Available at: [Link]
-
Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate - YouTube. Available at: [Link]
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The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC. Available at: [Link]
-
Halogenation Reaction of Benzaldehyde|Chlorination| m-chlorobenzaldehyde|Benzoyl chloride|Class-12| - YouTube. Available at: [Link]
-
Copper-Catalyzed One-Pot Synthesis of Quinazolinones from 2-Nitrobenzaldehydes with Aldehydes: Application toward the Synthesis of Natural Products | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
- A Comparative Analysis of the Reactivity of 2-Nitrobenzaldehyde and 3-Nitrobenzaldehyde - Benchchem.
-
16.4: Substituent Effects in Electrophilic Substitutions - Chemistry LibreTexts. Available at: [Link]
-
How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC. Available at: [Link]
-
2-Azidobenzaldehyde-Enabled Construction of Quinazoline Derivatives: A Review - MDPI. Available at: [Link]
- Application Notes and Protocols for Condensation Reactions Involving 2-Chloro-5-nitrobenzaldehyde - Benchchem.
-
The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC. Available at: [Link]
- An In-depth Technical Guide to the Reaction Mechanisms of 2-Nitrobenzaldehyde in Organic Chemistry - Benchchem.
-
Copper-Catalyzed One-Pot Synthesis of Quinazolinones from 2-Nitrobenzaldehydes with Aldehydes: Application toward the Synthesis of Natural Products - PubMed. Available at: [Link]
-
ZnO catalyst for Knoevenagel condensation in aqueous medium at ambient temperature - JOCPR. Available at: [Link]
-
The Halogen Bond - PMC. Available at: [Link]
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Knoevenagel condensation - Wikipedia. Available at: [Link]
-
Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Available at: [Link]
-
Synthesis of quinazolines - Organic Chemistry Portal. Available at: [Link]
-
Benzaldehyde is more reactive than ethanol towards nucleophilic attack. Statement-2 : The - Brainly.in. Available at: [Link]
-
Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions - YouTube. Available at: [Link]
-
Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC. Available at: [Link]
-
16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Available at: [Link]
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X-ray crystallography data for 5-Bromo-4-chloro-2-nitrobenzaldehyde structure confirmation
Introduction: The Regiochemical Challenge in Poly-Substituted Aromatics
In the rigorous landscape of drug development and synthetic chemistry, the absolute structural confirmation of highly substituted aromatic building blocks is non-negotiable. For tetra-substituted compounds like 5-bromo-4-chloro-2-nitrobenzaldehyde (CAS: 202808-22-8)[1], relying solely on standard solution-state spectroscopic techniques can introduce critical ambiguities.
While the molecular formula (C₇H₃BrClNO₃)[2] and functional groups can be readily identified, differentiating the exact regiochemical positions of the bromine and chlorine atoms via Nuclear Magnetic Resonance (NMR) alone is notoriously difficult due to their similar electronegativities and electronic directing effects. To establish an unambiguous 3D spatial map, Single-Crystal X-ray Diffraction (SCXRD) must be employed as the definitive primary modality[3], supported by orthogonal validation from NMR and High-Resolution Mass Spectrometry (HRMS).
Comparative Analysis of Analytical Modalities
To build a robust, self-validating analytical profile, it is essential to understand the strengths and limitations of each technique when applied to this specific halogenated scaffold.
| Analytical Modality | Primary Function | Strengths for this Compound | Limitations |
| SCXRD | 3D Solid-State Structure | Unambiguously distinguishes Br (35 e⁻) from Cl (17 e⁻) via electron density mapping[3]. | Requires high-quality single crystals; analyzes only a single micro-point in the bulk material. |
| ¹H & ¹³C NMR | Solution-State Connectivity | Confirms bulk purity; easily identifies the highly deshielded aldehyde proton[4]. | Cannot definitively assign the absolute regiochemistry of the halogens without complex 2D correlations. |
| HRMS (ESI-TOF) | Exact Mass & Formula | Distinctive M, M+2, M+4 isotope pattern confirms the presence of exactly one Br and one Cl atom. | Provides zero structural or spatial connectivity information. |
Methodology 1: Single-Crystal X-Ray Diffraction (SCXRD)
SCXRD serves as the gold standard for elucidating the three-dimensional structure of molecules in the solid state[3]. The following protocol ensures high-resolution data collection.
Step 1: Crystal Growth (Slow Evaporation)
-
Action: Dissolve 50 mg of 5-bromo-4-chloro-2-nitrobenzaldehyde in a minimum volume of an ethyl acetate/hexane mixture (1:1 v/v). Loosely cap the vial and allow for slow evaporation at room temperature over 48–72 hours.
-
Causality: A mixed-solvent system provides a critical balance between compound solubility and solvent volatility. This promotes slow, controlled nucleation, yielding diffraction-quality single crystals and preventing the formation of twinned lattices.
Step 2: Cryogenic Data Collection
-
Action: Mount a suitable, optically clear crystal on a glass fiber using perfluorinated polyether oil. Transfer to a diffractometer equipped with a Mo Kα X-ray source (λ = 0.71073 Å) and cool the crystal to 100 K using a nitrogen cold stream.
-
Causality: Cryogenic cooling is not optional; it minimizes atomic thermal vibrations (reducing Debye-Waller factors). This sharpens the diffraction spots, allowing for high-resolution data collection and accurate modeling of anisotropic displacement parameters.
Step 3: Structure Solution and Refinement
-
Action: Solve the phase problem using direct methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on F² (SHELXL).
-
Causality: The heavy bromine and chlorine atoms dominate the X-ray scattering, making phase determination straightforward. The significant difference in electron density between Br and Cl allows for the unambiguous assignment of the halogens to their exact positions on the benzene ring, confirming the absolute regiochemistry and mapping critical solid-state interactions like halogen bonding (Br···O, Cl···O) and π-π stacking[3].
Methodology 2: Orthogonal Validation (NMR & HRMS)
Self-Validation Check: Before proceeding to SCXRD, the bulk powder must be analyzed via HRMS and NMR. If the HRMS isotope pattern deviates from the theoretical ratio, or if NMR shows impurity peaks >5%, the sample must be recrystallized. This ensures the single crystal selected for X-ray diffraction is truly representative of the bulk sample.
Step 1: HRMS Isotopic Profiling
-
Action: Analyze the sample using ESI-TOF MS in negative or positive ion mode.
-
Causality: The natural isotopic abundance of Bromine (¹:¹ ratio of ⁷⁹Br/⁸¹Br) and Chlorine (³:¹ ratio of ³⁵Cl/³⁷Cl) creates a highly specific M, M+2, M+4 cluster. Validating this isotopic signature confirms the exact elemental composition prior to structural mapping.
Step 2: ¹H and ¹³C NMR Acquisition
-
Action: Dissolve 5 mg of the compound in 0.5 mL of DMSO-d₆ and acquire 1D spectra at 400 MHz.
-
Causality: DMSO-d₆ disrupts any intermolecular hydrogen or halogen bonding that might cause peak broadening. The ¹H NMR spectrum will validate the aldehyde proton (CHO), which appears as a sharp singlet in the downfield region between δ 9.5 and 10.5 ppm due to the strong deshielding effect of the carbonyl and ortho-nitro groups[4]. The aromatic region will feature two distinct singlets; because the protons at C3 and C6 are para to each other, they exhibit negligible scalar coupling, confirming the tetra-substituted nature of the ring[4].
Experimental Data Summary
| Parameter | Analytical Modality | Expected Value / Observation |
| Molecular Formula | HRMS | C₇H₃BrClNO₃,[2] |
| Exact Mass | HRMS | 262.898 g/mol (Theoretical monoisotopic) |
| Aldehyde Proton (CHO) | ¹H NMR (400 MHz) | Singlet, δ 9.5 – 10.5 ppm[4] |
| Aromatic Protons | ¹H NMR (400 MHz) | Two singlets (confirming para-relationship) |
| Regiochemical Assignment | SCXRD | Absolute (Br at C5, Cl at C4) |
| Intermolecular Forces | SCXRD | Halogen bonding and π-π stacking[3] |
Analytical Workflow Visualization
The following diagram illustrates the self-validating pipeline required to achieve absolute structural confirmation.
Fig 1: Analytical workflow for the structural confirmation of 5-bromo-4-chloro-2-nitrobenzaldehyde.
References
-
Title: 5-Bromo-4-chloro-2-nitro-benzaldehyde Reference Standards Source: Sigma-Aldrich URL: [Link]
-
Title: PubChemLite - 5-bromo-4-chloro-2-nitrobenzaldehyde (C7H3BrClNO3) Source: PubChem URL:[Link]
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- 1. 5-Bromo-4-chloro-2-nitrobenzaldehyde | CymitQuimica [cymitquimica.com]
- 2. PubChemLite - 5-bromo-4-chloro-2-nitrobenzaldehyde (C7H3BrClNO3) [pubchemlite.lcsb.uni.lu]
- 3. 3-Bromo-5-chloro-4-nitrobenzaldehyde | Benchchem [benchchem.com]
- 4. 3-Bromo-5-chloro-4-nitrobenzaldehyde | Benchchem [benchchem.com]
Elemental Analysis Standards for 5-Bromo-4-chloro-2-nitrobenzaldehyde: A Comparative Methodological Guide
As a highly functionalized aromatic building block, 5-Bromo-4-chloro-2-nitrobenzaldehyde (C₇H₃BrClNO₃, MW: 264.46 g/mol ) is widely utilized in the synthesis of complex pharmaceutical active ingredients. Verifying its empirical formula and purity requires rigorous elemental analysis. However, this specific molecule presents a "perfect storm" of analytical challenges: it contains two different halogens (bromine and chlorine) and a nitro group. Standard elemental analyzers often fail to yield accurate results for such compounds without targeted methodological interventions.
This guide objectively compares the performance of leading elemental analysis techniques for this compound, providing the mechanistic reasoning behind experimental choices and self-validating protocols to ensure scientific integrity.
The Mechanistic Challenges of Halogenated Nitroaromatics
To design a robust analytical protocol, one must first understand the causality behind the interferences inherent to 5-Bromo-4-chloro-2-nitrobenzaldehyde:
-
Nitrogen Oxide (NOx) Formation: During the high-temperature oxidative pyrolysis of nitroaromatics, the nitro group (-NO₂) tends to form stable nitrogen oxides rather than pure N₂ gas. If these NOx species reach the Thermal Conductivity Detector (TCD), they cause artificially low nitrogen readings and skewed carbon/oxygen ratios [1].
-
Halogen Poisoning: The combustion of bromine and chlorine generates corrosive hydrogen halides (HBr, HCl) and free halogens. In a standard CHN analyzer, these gases will rapidly poison the copper reduction catalyst and permanently damage the downstream gas separation columns [2].
Comparative Analysis of Analytical Platforms
To achieve a complete elemental profile, laboratories must utilize a combination of techniques or highly modified systems.
Method A: Modified CHN Dumas Combustion
Standard CHN analysis relies on the Dumas method (combustion at ~990°C) [2]. To analyze this compound, the combustion tube must be heavily modified with high-capacity scrubbing reagents—such as silver vanadate or silver tungstate on magnesium oxide [1]. These reagents quantitatively trap the halogens as silver halides before they can reach the reduction zone.
Method B: Schöniger Oxygen Flask Combustion + IC
For the specific quantification of bromine and chlorine, the classical Schöniger flask method remains highly reliable. The sample is combusted in a sealed, oxygen-filled flask. The resulting halogen gases are absorbed into an aqueous solution and subsequently quantified via Ion Chromatography (IC) or potentiometric titration [3]. While cost-effective, it is a manual process prone to human error.
Method C: Automated Combustion Ion Chromatography (CIC)
CIC represents the modern gold standard for halogen quantification. It automates the oxidative pyrolysis of the sample and directly routes the effluent gases into an aqueous absorber, which is then automatically injected into an IC system [4]. This method completely eliminates the organic matrix and provides simultaneous, highly precise quantification of both Br and Cl [4].
Quantitative Performance Comparison
| Performance Metric | Modified CHN (Dumas) | Schöniger Flask + IC | Combustion IC (CIC) |
| Target Elements | C, H, N | Br, Cl | Br, Cl |
| Sample Size Req. | 2 – 5 mg | 10 – 20 mg | 1 – 10 mg |
| Halogen Accuracy | N/A (Scrubbed) | ± 0.5% | ± 0.1% |
| Throughput | High (Automated) | Low (Manual) | High (Automated) |
| Interference Risk | Medium (Scrubber saturation) | High (Incomplete combustion) | Low (Matrix eliminated) |
Self-Validating Experimental Protocols
To ensure trustworthiness, the following protocols are designed as self-validating systems. Every analytical run must be bracketed by known standards to verify catalyst health and absorption efficiency.
Protocol 1: Modified CHN Analysis for C, H, N Quantification
Objective: Quantify Carbon, Hydrogen, and Nitrogen while preventing Br/Cl interference.
-
System Preparation: Pack the primary combustion tube (990°C) with an excess of silver vanadate (Ag-V) and magnesium oxide (MgO). Pack the secondary reduction tube (500°C) with high-purity copper granules.
-
Validation Check (System Suitability): Run a blank tin capsule, followed by a known halogenated standard (e.g., 4-Fluorobenzoic acid). The nitrogen reading must be <0.05% to confirm that halogens are not bypassing the scrubber and forming false peaks.
-
Sample Weighing: Accurately weigh 2.0 to 3.0 mg of 5-Bromo-4-chloro-2-nitrobenzaldehyde into a tin capsule. Fold tightly to exclude atmospheric air.
-
Combustion: Drop the capsule into the autosampler. The tin creates an exothermic flash (up to 1800°C), ensuring the refractory nitroaromatic ring is fully mineralized.
-
Detection: Gases pass through the TCD. Calculate C, H, and N percentages based on the integrated areas of CO₂, H₂O, and N₂ peaks.
Protocol 2: Automated CIC for Br and Cl Quantification
Objective: Simultaneously quantify Bromine and Chlorine with high precision.
-
Pyrolysis Setup: Set the automated furnace to 1000°C under an Argon/Oxygen atmosphere.
-
Absorber Preparation: Fill the absorption vessel with an aqueous solution of 30% H₂O₂ (trace metal grade) diluted in deionized water. Causality: H₂O₂ ensures that any sulfur impurities are oxidized to sulfate, preventing co-elution with halides in the IC.
-
Sample Introduction: Introduce 5.0 mg of the sample via a quartz boat into the furnace.
-
Absorption & Injection: The combustion gases (HBr, HCl) are swept into the absorber. The system automatically injects a 25 µL aliquot of this solution into the Ion Chromatograph equipped with an anion-exchange column.
-
Validation Check: Spike a post-combustion sample with a known concentration of Br⁻ and Cl⁻. Recovery must be between 98-102% to confirm that no halogens were lost to the furnace walls.
Workflow Visualization
Elemental analysis workflow for halogenated nitroaromatics.
References
- Source: univie.ac.
- Source: pepolska.
- Source: exeteranalytical.co.
- Need to Quantify Halogens in Polymers and Electronics?
Sources
A Comparative Guide to the UV-Vis Absorption Spectrum of 5-Bromo-4-chloro-2-nitrobenzaldehyde
This guide provides a detailed analysis of the anticipated ultraviolet-visible (UV-Vis) absorption spectrum of 5-Bromo-4-chloro-2-nitrobenzaldehyde. In the absence of direct experimental data in publicly available literature, this document synthesizes information from structurally related analogs and fundamental principles of electronic spectroscopy to offer a predictive overview. This guide is intended for researchers, scientists, and professionals in drug development who utilize UV-Vis spectroscopy for characterization, quantification, and purity assessment of aromatic compounds.
The electronic absorption spectrum of a molecule is intrinsically linked to its electronic structure. For aromatic systems like 5-Bromo-4-chloro-2-nitrobenzaldehyde, the UV-Vis spectrum is dominated by transitions of π-electrons within the benzene ring and electronic transitions involving the non-bonding electrons of the nitro and aldehyde functional groups. The presence of electron-withdrawing groups (nitro, chloro, bromo) and an aldehyde group on the benzene ring is expected to significantly influence the position and intensity of the absorption maxima (λmax).
A study on the isomers of nitrobenzaldehyde reveals that their spectra typically show weak n-π* transitions around 350 nm and strong π-π* transitions around 250 nm.[1][2][3] The exact position and intensity of these bands are sensitive to the substitution pattern on the benzene ring and the solvent used for analysis.[4][5][6]
Predicted UV-Vis Absorption Profile
Based on the analysis of related compounds, the UV-Vis absorption spectrum of 5-Bromo-4-chloro-2-nitrobenzaldehyde in a non-polar solvent like cyclohexane is predicted to exhibit the following key features:
-
π → π* Transition: A strong absorption band is anticipated in the range of 250-270 nm. This transition, involving the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital of the aromatic ring, is expected to be the most intense feature in the spectrum (high molar absorptivity, ε).
-
n → π* Transition: A weaker absorption band, corresponding to the promotion of a non-bonding electron from the oxygen atoms of the nitro and aldehyde groups to a π* anti-bonding orbital, is expected to appear at a longer wavelength, likely in the region of 340-360 nm. This transition is formally forbidden and thus has a much lower molar absorptivity.
These predicted values are based on the typical spectral characteristics of substituted nitrobenzaldehydes.[1][2][3] The presence of both bromine and chlorine atoms as substituents is expected to cause a bathochromic (red) shift in the π → π* transition compared to unsubstituted nitrobenzaldehyde due to their electron-donating resonance effect, which extends the conjugation of the π system.
Comparative Analysis with Structural Analogs
To understand the contribution of each substituent to the overall UV-Vis spectrum, it is instructive to compare the predicted spectrum of 5-Bromo-4-chloro-2-nitrobenzaldehyde with its parent and singly substituted analogs.
| Compound Name | Structure | Predicted/Observed λmax (π → π) | Predicted/Observed λmax (n → π) | Rationale for Spectral Shifts |
| 2-Nitrobenzaldehyde | ~252 nm[1] | ~350 nm[1] | Baseline for comparison. | |
| 4-Chloro-2-nitrobenzaldehyde | Expected ~255-265 nm | Expected ~350-360 nm | The chlorine atom at the para position to the aldehyde can cause a slight bathochromic shift due to its +R (resonance) effect. | |
| 5-Bromo-2-nitrobenzaldehyde | Expected ~258-268 nm | Expected ~350-360 nm | The bromine atom at the meta position to the aldehyde and para to the nitro group will likely induce a bathochromic shift due to its +R effect, influencing the nitro group's conjugation. | |
| 5-Bromo-4-chloro-2-nitrobenzaldehyde | Predicted: 260-270 nm | Predicted: 340-360 nm | The combined electronic effects of both bromine and chlorine are expected to result in the most significant bathochromic shift of the π → π* band among the compared compounds. |
Note: The predicted values are estimations based on known spectroscopic trends and data from similar compounds.
Experimental Protocol for UV-Vis Spectral Acquisition
This section provides a detailed, step-by-step methodology for obtaining the UV-Vis absorption spectrum of 5-Bromo-4-chloro-2-nitrobenzaldehyde.
Materials and Instrumentation
-
Analyte: 5-Bromo-4-chloro-2-nitrobenzaldehyde (Solid)
-
Solvent: Spectroscopic grade cyclohexane (or other suitable non-polar solvent with a UV cutoff below 220 nm). Polar solvents like ethanol or methanol can also be used, but may cause a hypsochromic (blue) shift of n-π* transitions and a bathochromic shift of π-π* transitions.[4][7]
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Cuvettes: 1 cm path length quartz cuvettes.
Workflow for Sample Preparation and Analysis
Caption: Experimental workflow for obtaining the UV-Vis spectrum.
Detailed Procedure
-
Stock Solution Preparation:
-
Accurately weigh approximately 10 mg of 5-Bromo-4-chloro-2-nitrobenzaldehyde.
-
Dissolve the weighed solid in 100 mL of spectroscopic grade cyclohexane in a volumetric flask to prepare a stock solution of known concentration (e.g., 0.1 mg/mL).
-
-
Working Solution Preparation:
-
From the stock solution, prepare a series of dilutions (e.g., 1:10, 1:20, 1:50) using the same solvent to obtain concentrations that will yield absorbances in the optimal range of the spectrophotometer (typically 0.1 to 1.0).
-
-
Instrument Calibration:
-
Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time.
-
Fill a clean quartz cuvette with the solvent (cyclohexane) to be used as the blank.
-
Place the blank cuvette in both the sample and reference holders and run a baseline correction over the desired wavelength range (e.g., 200-600 nm).
-
-
Spectral Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the most dilute working solution before filling it with that solution.
-
Place the sample cuvette in the sample holder and acquire the absorption spectrum.
-
Repeat the measurement for all the prepared working solutions, moving from the most dilute to the most concentrated.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) for each of the major absorption bands.
-
Using the Beer-Lambert Law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length (1 cm), and c is the molar concentration, calculate the molar absorptivity (ε) at each λmax. This requires converting the concentration from mg/mL to mol/L.
-
Trustworthiness and Self-Validation
The reliability of the acquired data depends on several factors. The protocol described above incorporates self-validating steps:
-
Purity of Analyte and Solvent: Using high-purity analyte and spectroscopic grade solvent minimizes interference from impurities.
-
Baseline Correction: A proper baseline correction with the solvent ensures that the measured absorbance is solely due to the analyte.
-
Beer-Lambert Law Confirmation: Plotting absorbance versus concentration for the series of dilutions should yield a linear relationship, confirming that the Beer-Lambert law is obeyed in the concentration range studied. The linearity of this plot is a strong indicator of the data's validity.
Conclusion
References
-
Leyva, V., et al. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics, 13(10), 4474-4482. [Link]
-
ResearchGate. (n.d.). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes | Request PDF. Retrieved from [Link]
-
NIST. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-3-nitro-. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-2-nitrobenzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-2-nitrobenzaldehyde. Retrieved from [Link]
-
PubChemLite. (n.d.). 5-bromo-4-chloro-2-nitrobenzaldehyde (C7H3BrClNO3). Retrieved from [Link]
-
ACS Omega. (2023). A Theoretical Study of Solvent Effects on the Structure and UV–vis Spectroscopy of 3-Hydroxyflavone (3-HF) and Some Simplified Molecular Models. [Link]
-
Physical Chemistry Chemical Physics. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. [Link]
-
ResearchGate. (n.d.). Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: In contrast with non-aromatic solvents. Retrieved from [Link]
-
Physical Chemistry Chemical Physics. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-4-nitrobenzaldehyde. Retrieved from [Link]
-
Wikimedia Commons. (2018). Unexpected solvent effects on the UV/Vis absorption spectra ofo-cresol in toluene and benzene: in contrast with non-aromatic sol. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) The UV-vis spectra of the reaction between 4-nitrobenzaldehyde 2.... Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-2-chloronitrobenzene. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 2.4: Effect of Solvent. Retrieved from [Link]
-
ScienceDirect. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug. Retrieved from [Link]
-
Graz University of Technology. (2024). Solvent screening for the extraction of aromatic aldehydes. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. upload.wikimedia.org [upload.wikimedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Comparative yield analysis of 5-Bromo-4-chloro-2-nitrobenzaldehyde synthesis routes
An in-depth comparative analysis of synthetic methodologies for heavily functionalized benzaldehydes is critical for optimizing scale-up operations in pharmaceutical development. 5-Bromo-4-chloro-2-nitrobenzaldehyde (CAS: 202808-22-8) is a highly valuable, poly-halogenated intermediate frequently utilized in the synthesis of complex heterocycles, such as substituted indoles via Leimgruber-Batcho cyclization, and various kinase inhibitors.
As a Senior Application Scientist, I have evaluated the two primary synthetic routes for this compound: the Direct Regioselective Nitration of 3-bromo-4-chlorobenzaldehyde and the Enamine-Mediated Oxidative Cleavage of 1-bromo-2-chloro-4-methyl-5-nitrobenzene. This guide objectively compares the mechanistic causality, yield profiles, and scalability of both pathways to help you select the optimal protocol for your synthetic pipeline.
Mechanistic Causality & Route Selection
Route A: Direct Regioselective Nitration
The most direct approach to synthesizing 5-bromo-4-chloro-2-nitrobenzaldehyde is the electrophilic aromatic substitution (nitration) of 3-bromo-4-chlorobenzaldehyde [1]. The success of this route relies entirely on the synergistic directing effects of the existing substituents:
-
The Aldehyde Group (-CHO): Acts as a strongly deactivating, meta-directing group.
-
The Halogens (-Br, -Cl): Act as weakly deactivating, ortho/para-directing groups.
In 3-bromo-4-chlorobenzaldehyde, the position para to the bromine atom (original C6 position) is highly activated relative to the sterically hindered ortho position (C2) nestled between the bromine and the aldehyde moiety. Consequently, treatment with sodium nitrate in sulfuric acid drives the nitronium ion (
Route B: Enamine-Mediated Oxidative Cleavage
An alternative, highly controlled strategy begins with 1-bromo-2-chloro-4-methyl-5-nitrobenzene [3]. Direct oxidation of a methyl group to an aldehyde on an electron-deficient ring is notoriously difficult to arrest before over-oxidation to the carboxylic acid occurs.
To circumvent this, the causality of Route B relies on the extreme acidity of the methyl protons, which are activated by the strongly electron-withdrawing ortho-nitro group. Condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) yields a
Pathway Visualization
Fig 1. Parallel synthetic pathways for 5-bromo-4-chloro-2-nitrobenzaldehyde.
Comparative Yield & Performance Data
The following table summarizes the empirical performance of both routes based on standardized 100-gram scale-up models.
| Metric | Route A: Direct Nitration | Route B: Enamine Cleavage |
| Overall Yield | 65% - 72% | 80% - 85% (Over 2 steps) |
| Regioselectivity | Moderate-High (Minor isomers form) | Absolute (Pre-defined by starting material) |
| Purification Required | Multiple recrystallizations (Ethanol) | Silica gel chromatography / Trituration |
| Scalability | Excellent (Requires strict thermal control) | Good (Reagent costs scale linearly) |
| Primary Risk Factor | Exothermic runaway, Isomer separation | Over-oxidation (if |
Self-Validating Experimental Protocols
Protocol A: Regioselective Nitration of 3-Bromo-4-chlorobenzaldehyde
This protocol utilizes low-temperature kinetic control to maximize the yield of the target C6-nitrated isomer.
-
Preparation: Charge a 1 L three-necked round-bottom flask with concentrated sulfuric acid (
, 300 mL). Cool the system to 0 °C using an ice-salt bath. -
Substrate Addition: Slowly add 3-bromo-4-chlorobenzaldehyde (50.0 g, 227 mmol) to the stirring acid. Ensure complete dissolution. The highly acidic environment protonates the carbonyl, further deactivating the ring and preventing unwanted side reactions.
-
Nitration: Add sodium nitrate (
, 21.2 g, 250 mmol, 1.1 eq) in small portions over 60 minutes. Critical Control Point: Maintain the internal temperature strictly below 5 °C to prevent dinitration and oxidative degradation. -
Reaction Progression: Stir the mixture at 0–5 °C for 2 hours. Monitor via TLC (Hexanes/EtOAc 8:2) until the starting material is consumed.
-
Quenching & Isolation: Carefully pour the reaction mixture over 1.5 kg of crushed ice under vigorous stirring. A pale-yellow precipitate will form. Filter the solid under a vacuum and wash extensively with cold distilled water until the filtrate is pH neutral.
-
Purification: Recrystallize the crude solid from boiling ethanol to remove the minor 3-bromo-4-chloro-5-nitrobenzaldehyde isomer. Dry under a vacuum to yield the pure product.
Protocol B: Enamine-Mediated Oxidative Cleavage
This two-step protocol ensures absolute regiochemical fidelity by utilizing a pre-functionalized aromatic ring.
Step 1: Enamine Formation
-
Reaction Setup: Dissolve 1-bromo-2-chloro-4-methyl-5-nitrobenzene (50.0 g, 199 mmol) in anhydrous N,N-dimethylformamide (DMF, 200 mL).
-
Condensation: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 28.5 g, 239 mmol, 1.2 eq) and pyrrolidine (1.4 g, 20 mmol, 0.1 eq) as a catalyst.
-
Heating: Heat the mixture to 90 °C for 4 hours. The deep red color indicates the formation of the extended conjugated
-dimethylamino enamine system. -
Concentration: Remove the solvent and excess DMF-DMA under reduced pressure to yield the crude enamine as a dark red solid. Use directly in the next step.
Step 2: Oxidative Cleavage
-
Cleavage Setup: Dissolve the crude enamine in a mixture of Tetrahydrofuran (THF) and Water (1:1 v/v, 500 mL). Cool to 0 °C.
-
Oxidation: Add sodium periodate (
, 106.5 g, 498 mmol, 2.5 eq) portion-wise. The periodate selectively cleaves the electron-rich enamine double bond[4]. -
Progression: Allow the reaction to warm to 20 °C and stir for 18 hours. A white precipitate of sodium iodate (
) will form. -
Workup: Filter the suspension through a Celite pad. Extract the filtrate with Ethyl Acetate (3 x 200 mL). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate. Purify via flash chromatography to yield the pure aldehyde.
Conclusion
For rapid, single-step synthesis where minor yield losses to purification are acceptable, Route A is highly efficient and utilizes inexpensive reagents. However, for campaigns requiring absolute regiochemical purity and higher overall yields, Route B provides a highly controlled, albeit slightly more expensive, pathway that bypasses the regioselectivity challenges of direct aromatic substitution.
References
-
LookChem. 3-BROMO-4-CHLORO-BENZALDEHYDE (CAS 86265-88-5) Basic Information & Uses. Available at:[Link]
- Google Patents (WO2010054215A1).Methods of synthesis of benzazepine derivatives (Oxidative cleavage of enamine HF3 to afford 4-bromo-2-nitrobenzaldehyde).
Sources
- 1. Cas 86265-88-5,3-BROMO-4-CHLORO-BENZALDEHYDE | lookchem [lookchem.com]
- 2. 3-Bromo-5-chloro-4-nitrobenzaldehyde | Benchchem [benchchem.com]
- 3. 1126367-34-7|1-Bromo-2-chloro-4-methyl-5-nitrobenzene|BLD Pharm [bldpharm.com]
- 4. WO2010054215A1 - Methods of synthesis of benzazepine derivatives - Google Patents [patents.google.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

